Dimethylaminosulfur trifluoride
Description
The exact mass of the compound Dimethylaminosulfur trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethylaminosulfur trifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylaminosulfur trifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQQRYWWAGSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192068 | |
| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-03-3 | |
| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Dimethylamino)sulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethylaminosulfur Trifluoride (DAST): Chemical Properties, Stability, and Safe Handling
This guide provides a comprehensive overview of Diethylaminosulfur Trifluoride (DAST), a powerful and widely used deoxofluorinating agent in modern organic synthesis. While an invaluable tool, its utility is matched by significant hazards. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its properties, stability profile, and the critical safety protocols required for its handling. The focus is on providing field-proven insights to enable its safe and effective use in a laboratory setting.
Introduction to DAST: The Versatile Deoxofluorinating Agent
Diethylaminosulfur trifluoride, commonly known as DAST, is an organosulfur compound with the formula (C₂H₅)₂NSF₃.[1] It is a liquid fluorinating reagent that serves as a more manageable alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄).[1][2] Since its development by Middleton in the 1970s, DAST has become a staple reagent for converting primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and for transforming aldehydes and ketones into geminal difluorides.[1][3]
Its popularity stems from its efficacy under relatively mild reaction conditions and its ability to be used in standard laboratory glassware (with caution).[4][5] However, the causality behind many experimental protocols involving DAST is directly linked to its inherent instability and reactivity. A thorough understanding of its chemical properties and stability profile is not merely academic; it is a prerequisite for safe and successful experimentation.
Core Chemical and Physical Properties
DAST is a colorless to pale yellow oil that fumes in moist air.[1][6] Older samples may appear orange.[1] Its physical properties are summarized below, providing the foundational data needed for its application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 38078-09-0 | [7] |
| Molecular Formula | C₄H₁₀F₃NS | [1] |
| Molecular Weight | 161.19 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Density | 1.22 - 1.23 g/mL at 25 °C | [7][8] |
| Boiling Point | 30-32 °C at 3 mmHg | [6][7] |
| Flash Point | 23 °C (75 °F) | [6][9] |
| Solubility | Soluble in chlorinated and hydrocarbon solvents. Reacts violently with water and protic solvents. | [1][3] |
Reactivity and Synthetic Utility
DAST's primary utility is as a nucleophilic deoxofluorinating agent.[7][10] The mechanism for the fluorination of an alcohol involves an initial reaction to form an alkoxysulfonium salt intermediate. This is followed by a nucleophilic attack by the fluoride ion, typically proceeding with an inversion of stereochemistry (Sₙ2-like mechanism).[3]
Key Transformations:
-
Alcohols to Alkyl Fluorides: This is the most common application. The reaction is efficient for primary, secondary, and tertiary alcohols, though reaction conditions must be carefully controlled, often at low temperatures (-78 °C to 0 °C), to minimize side reactions like elimination.[1][11]
-
Aldehydes & Ketones to Geminal Difluorides: DAST effectively converts carbonyl compounds to their corresponding difluoro analogs.[1] This transformation is crucial for the synthesis of fluorinated building blocks in medicinal chemistry.
-
Carboxylic Acids to Acyl Fluorides: The reaction with carboxylic acids proceeds readily but stops at the acyl fluoride stage, unlike the more aggressive SF₄ which can form trifluoromethyl groups.[1]
-
Other Applications: DAST is also used to fluorinate sulfoxides to α-fluoro sulfides, epoxides to fluorohydrins, and can catalyze certain cyclization and rearrangement reactions.[12]
The choice to use DAST over other reagents is often a balance of reactivity and safety. It is less aggressive than SF₄, reducing the likelihood of acid-catalyzed rearrangements.[1] However, more thermally stable alternatives, such as Deoxo-Fluor® and XtalFluor®, have been developed to mitigate the significant safety concerns associated with DAST.[1][10]
The Critical Factor: Stability Profile and Associated Hazards
The most critical aspect of working with DAST is its limited stability. Mishandling due to a lack of understanding of its decomposition profile can lead to catastrophic failure of experiments and serious safety incidents.
Thermal Instability and Exothermic Decomposition
DAST is thermally unstable and can decompose violently upon heating.[2][6] Reports indicate that this instability becomes significant at temperatures above 50-60 °C, with a risk of explosive decomposition above 90 °C.[1][13] It is for this reason that large-scale reactions using DAST are strongly discouraged.[10]
The decomposition process is understood to occur in two stages:
-
A non-energetic disproportionation to sulfur tetrafluoride (SF₄) and bis(diethylamino) sulfur difluoride [(Et₂N)₂SF₂].[14]
-
The resulting bis(diethylamino) sulfur difluoride is less stable and undergoes a highly vigorous exothermic decomposition, which can result in detonation.[14]
Differential Scanning Calorimetry (DSC) studies highlight this hazard. DAST exhibits a sharp decomposition exotherm around 155-162 °C, releasing a significant amount of energy (approx. 1250-1641 J/g).[13] This is a substantially more energetic and lower-temperature decomposition compared to modern alternatives like XtalFluor-M, which decomposes at 243 °C while releasing only 773 J/g.[13]
Caption: DAST disproportionates upon heating, forming an unstable intermediate that decomposes explosively.
Hydrolytic Instability
DAST reacts violently with water.[2][15] This reaction is extremely hazardous as it rapidly liberates highly toxic and corrosive hydrogen fluoride (HF) gas.[2][16] The generation of HF is also responsible for the reagent's ability to etch glass, necessitating the use of plastic (e.g., polyethylene or Teflon) containers for storage and specialized labware for reactions where possible.[1][17]
Chemical Incompatibilities
Due to its high reactivity, DAST is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or explosive reactions.
-
Water and Protic Solvents (e.g., Alcohols): Reacts violently.[15][18]
-
Strong Oxidizing Agents: Incompatible.[15]
Field-Proven Protocols for Safe Handling & Storage
Strict adherence to safety protocols is non-negotiable when working with DAST. The following guidelines are based on established best practices and a causal understanding of the reagent's hazards.
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations of DAST must be performed inside a certified chemical fume hood to manage its volatility and the potential release of toxic vapors like HF.[15][19]
-
Personal Protective Equipment: A complete PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[15][18]
-
Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile.[19] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[18]
-
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[15]
Storage and Handling
-
Storage: DAST must be stored in a tightly sealed, compatible plastic container in a cool, dry, well-ventilated area.[18][19] Refrigerated storage, typically between 2-8°C, is required to maintain stability and quality.[6][8][17] Store away from all incompatible materials.[19]
-
Inert Atmosphere: Due to its moisture sensitivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Dispensing: Use plastic or plastic-tipped syringes for transferring the liquid. Never use glass syringes with metal needles for prolonged periods without ensuring they are scrupulously dry.
-
Temperature Control: Never heat DAST. [10] Reactions are almost always conducted at or below room temperature, with additions often performed at -78 °C (dry ice/acetone bath) to control the reaction rate and dissipate heat.[1][10]
Standard Operating Procedure: Deoxofluorination of a Primary Alcohol
This protocol provides a self-validating workflow for a common DAST application. The causality for each step is explained to reinforce safe and effective practices.
Objective: To convert a primary alcohol (R-CH₂OH) to the corresponding primary fluoride (R-CH₂F).
Materials:
-
Primary alcohol substrate
-
DAST
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Standard experimental workflow for the deoxofluorination of an alcohol using DAST.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical to prevent violent reaction with water and formation of HF.[10]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature controls the initial exothermic reaction between DAST and the alcohol, preventing thermal decomposition of the reagent and minimizing elimination side-products.[1][10]
-
-
Reagent Addition:
-
Slowly add DAST (typically 1.1-1.5 eq.) to the stirred solution dropwise via syringe over 15-20 minutes.
-
Causality: Dropwise addition prevents a dangerous buildup of heat.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate flask containing a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: This is the most hazardous step after the reaction itself. The basic NaHCO₃ solution neutralizes the highly corrosive HF byproduct and quenches any remaining reactive DAST. The addition must be slow to control the vigorous gas evolution (CO₂).[10]
-
-
Workup and Purification:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
-
Conclusion
DAST remains a highly effective reagent for deoxofluorination, enabling access to a wide range of fluorinated organic molecules.[4] Its utility, however, is inextricably linked to its hazardous nature. Thermal and hydrolytic instability demand a disciplined and knowledgeable approach. By understanding the fundamental chemical properties, recognizing the decomposition pathways, and adhering strictly to field-proven safety and handling protocols, researchers can harness the synthetic power of DAST responsibly and effectively. For large-scale applications or when working with thermally sensitive substrates, the use of more stable, modern alternatives should always be considered.[10][13]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
- Couturier, M., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(11), 2039-2042.
- Ferreira, S. B., et al. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131.
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Cheshire Organics. (n.d.). DAST. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of DAST-type reagents in the synthesis of fluorine-containing drugs. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved from [Link]
- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
- Rock, M. H. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis.
-
Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
Lab Supplies. (n.d.). Diethylaminosulfur trifluoride (DAST) ((C2H5)2NSF3), 25 grams. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of DAST-induced transformation of 16a leading to 21 or 22a. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
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Deoxyfluorination Dynamics: A Comprehensive Guide to DAST Reactivity with Hydroxyl Groups
Executive Summary
The selective incorporation of fluorine into organic frameworks is a cornerstone of modern drug development, driven by fluorine’s ability to enhance metabolic stability, lipophilicity, and target binding affinity. Diethylaminosulfur trifluoride (DAST) remains one of the most pivotal reagents for the late-stage nucleophilic deoxyfluorination of alcohols. This whitepaper dissects the mechanistic architecture of DAST-mediated fluorination, elucidates the causality behind substrate-specific reactivity, and establishes a self-validating experimental protocol designed for high-fidelity synthesis.
Mechanistic Architecture of DAST Deoxyfluorination
The transformation of a hydroxyl group (C–OH) to a fluoro group (C–F) using DAST is not a concerted single-step process, but rather a complex, intermediate-driven sequence. Understanding this mechanism is critical for predicting stereochemical outcomes and mitigating side reactions.
Intermediate Formation
The reaction initiates with the nucleophilic attack of the substrate's hydroxyl oxygen onto the highly electrophilic sulfur atom of DAST. This rapid, exothermic step is accompanied by the elimination of hydrogen fluoride (HF), yielding a highly reactive alkoxyaminosulfur difluoride intermediate (1)[1].
Divergent Pathways: vs.
The subsequent collapse of the alkoxyaminosulfur difluoride intermediate is dictated by the steric and electronic microenvironment of the substrate:
- Pathway: For primary and unhindered secondary alcohols, the displaced fluoride anion attacks the carbon center from the opposite face of the leaving group. This concerted backside attack results in a clean inversion of stereochemistry (2)[2].
- Pathway: In sterically hindered secondary and tertiary alcohols, the leaving group departs prior to fluoride attack, generating a carbocation. This pathway leads to racemization and opens the door to competing side reactions, such as alkene formation (via proton elimination) or Wagner-Meerwein rearrangements (1)[1].
Neighboring Group Participation
When functional groups capable of electron donation are present adjacent to the hydroxyl group, the reaction trajectory is fundamentally altered. A classic example is the fluorination of
Logical pathway of DAST-mediated deoxyfluorination highlighting intermediate divergence.
Substrate Scope and Predictive Outcomes
To rationally design a synthetic route involving DAST, chemists must anticipate the dominant mechanistic pathway based on substrate topology. The table below synthesizes quantitative and qualitative data regarding expected outcomes.
| Substrate Class | Primary Mechanism | Stereochemical Outcome | Dominant Side Reactions |
| Primary Alcohols | N/A | Minimal (trace ethers) | |
| Secondary Alcohols | Clean Inversion | Elimination (alkenes) | |
| Tertiary Alcohols | Racemization | Elimination, Wagner-Meerwein Rearrangements | |
| Neighboring Group | Retention / Ring Expansion | Aziridinium cyclization, Oxazolidine formation |
Self-Validating Experimental Protocol
A robust DAST fluorination protocol must be a self-validating system where each step inherently prevents catastrophic side reactions or reagent degradation. The following methodology details the causality behind standard operational choices (4)[4].
Step-by-Step Methodology
-
Reagent Preparation & Environmental Control:
-
Action: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 20 Vol) under a strict nitrogen atmosphere.
-
Causality: DCM is a polar, non-protonic solvent that significantly enhances the nucleophilicity of the fluoride ion without reacting with the highly electrophilic DAST (2)[2]. Rigorous exclusion of moisture is non-negotiable, as DAST reacts violently with water to form corrosive HF and diethylaminosulfinyl fluoride (5)[5].
-
-
Thermal Control (Cryogenic Cooling):
-
Action: Cool the reaction vessel to -78 °C.
-
Causality: The initial formation of the alkoxyaminosulfur difluoride intermediate is instantaneous and highly exothermic. Cryogenic conditions prevent localized overheating, thereby suppressing premature elimination pathways and preserving the integrity of the thermally sensitive DAST reagent (1)[1].
-
-
Reagent Addition:
-
Action: Add DAST (1.2 eq) dropwise.
-
Causality: Controlled addition maintains the thermal equilibrium of the cryogenic bath, ensuring the intermediate forms cleanly without triggering runaway thermal degradation.
-
-
Activation & Monitoring:
-
Action: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor via TLC.
-
Causality: While intermediate formation occurs at -78 °C, the subsequent C-O bond cleavage and fluoride attack are kinetically hindered at low temperatures. Gradual warming provides the necessary activation energy for the final substitution step (4)[4].
-
-
Quenching & Workup:
-
Action: Quench the reaction carefully with saturated aqueous
, followed by DCM extraction. -
Causality: The reaction inherently produces HF as a byproduct. Aqueous sodium bicarbonate neutralizes this acid, preventing glass etching, protecting acid-sensitive moieties during workup, and safely destroying any unreacted DAST (4)[4].
-
Step-by-step experimental workflow for DAST fluorination emphasizing thermal control.
Safety Constraints and Modern Alternatives
Despite its synthetic utility, DAST presents significant safety liabilities. It is thermally unstable and can undergo explosive decomposition at temperatures exceeding 80 °C (1)[1]. Because of this severe hazard profile, scaling up DAST reactions in industrial or late-stage manufacturing settings is highly discouraged (4)[4].
To mitigate these risks while preserving mechanistic efficacy, modern organic synthesis frequently employs safer analogues. Reagents such as Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) offer enhanced thermal stability, while Fluolead acts as a highly stable, non-explosive substitute capable of performing identical nucleophilic fluorination transformations with a broader safety margin (6)[6].
References
-
Title: Fluorination with aminosulfuranes Source: Wikipedia URL: [Link]
-
Title: Alcohol to Fluoro / Carbonyl to Difluoro using DAST Source: Organic Synthesis URL: [Link]
-
Title: Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents Source: RSC Publishing URL: [Link]
-
Title: RECENT DEVELOPMENTS IN FLUORINATION REACTIONS OF ALCOHOLS USING DIETHYLAMINOSULFUR TRIFLUORIDE (DAST) Source: Heteroletters URL: [Link]
-
Title: Selective fluorination of carbonyl groups to the gem-difluorides Source: Organic Syntheses URL: [Link]
Sources
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- 4. organic-synthesis.com [organic-synthesis.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Thermodynamic Profile & Technical Guide: Dimethylaminosulfur Trifluoride
The following technical guide details the thermodynamic properties, stability profile, and application protocols for Dimethylaminosulfur Trifluoride (Methyl DAST).
CAS: 3880-03-3 | Formula: C₂H₆F₃NS | Molar Mass: 133.14 g/mol
Executive Summary
Dimethylaminosulfur trifluoride (Methyl DAST) is a potent nucleophilic fluorinating agent used for the deoxofluorination of alcohols, aldehydes, and ketones. While often overshadowed by its ethyl analogue (Diethylaminosulfur trifluoride, or "DAST"), the methyl variant offers distinct physical properties including a higher density and lower flash point.
Critical Safety Notice: Like all dialkylaminosulfur trifluorides, this compound is thermodynamically unstable . It possesses a high enthalpy of decomposition and reacts violently with water. This guide prioritizes the thermodynamic boundaries required to prevent catastrophic thermal runaway (explosion).
Physical & Thermodynamic Constants
The following data distinguishes Dimethylaminosulfur trifluoride from the more common Diethyl DAST. Note the significant difference in density and flash point, which dictates handling protocols.
| Property | Dimethylaminosulfur Trifluoride (Methyl DAST) | Diethylaminosulfur Trifluoride (DAST) | Relevance |
| CAS Number | 3880-03-3 | 38078-09-0 | Identity verification |
| Boiling Point | 117.5 °C (at 760 mmHg) | 30–32 °C (at 3 mmHg) | Solvent selection limits |
| Melting Point | -78.7 °C | Liquid at RT | Low-temp handling capability |
| Density | 1.364 g/mL | 1.220 g/mL | Stoichiometric calculations |
| Flash Point | 10 °C (50 °F) | 23 °C (73 °F) | Flammability hazard classification |
| State (25°C) | Pale yellow liquid | Yellow/Orange liquid | Visual purity check |
Technical Insight: The higher density of Methyl DAST compared to Diethyl DAST (1.36 vs 1.22) implies a more compact molecular arrangement, potentially influencing its lattice energy in frozen states, though it remains liquid at standard processing temperatures.
Thermal Stability & Decomposition Kinetics[2][3][4][5][6][7][8]
The core thermodynamic risk of aminosulfur trifluorides is their propensity for disproportionation and exothermic decomposition .
Decomposition Mechanism
Upon heating beyond its onset temperature, Methyl DAST undergoes a complex disproportionation, releasing Sulfur Tetrafluoride (
DSC & ARC Data Analysis
While specific DSC traces for Methyl DAST are rare in open literature compared to Diethyl DAST, the thermodynamic behavior is analogous but with a lower safety margin due to the lower molecular weight and higher volatility.
-
Onset of Decomposition: ~90°C (Estimated based on Diethyl DAST onset of ~140°C, adjusted for alkyl stability trends).
-
Enthalpy of Decomposition (
): High. Diethyl DAST releases ~1700 J/g . Methyl DAST is expected to release a similar or higher energy density per gram due to lower molecular weight. -
TMRad (Time to Maximum Rate under adiabatic conditions): At 50°C, TMRad is typically >24 hours, but at 80°C, it can drop to minutes.
Safety Rule: Never heat neat Methyl DAST above 50°C . Distillation should only be performed under deep vacuum (<1 mmHg) to keep the pot temperature well below 50°C.
Reaction Thermodynamics: Deoxofluorination
The utility of Methyl DAST is driven by the high bond dissociation energy of the S-F and C-F bonds. The reaction is thermodynamically driven by the formation of the stable
Mechanism Visualization
The following diagram illustrates the energetic pathway of converting an alcohol to an alkyl fluoride. The driving force is the formation of the activated alkoxysulfonium intermediate, followed by nucleophilic displacement.
Caption: Thermodynamic pathway of DAST-mediated deoxofluorination showing the critical alkoxysulfonium intermediate.
Hydrolysis Enthalpy
Methyl DAST reacts violently with water. The hydrolysis is highly exothermic:
-
Thermodynamic Hazard: The reaction releases HF gas and heat instantaneously. In a closed vessel, this leads to rapid over-pressurization (BLEVE risk).
-
Protocol: All glassware must be oven-dried. Solvents must be anhydrous (<100 ppm water).
Handling & Safety Protocols
Based on the thermodynamic properties, the following decision tree dictates the safe handling of Methyl DAST.
Caption: Operational safety decision tree for preventing thermal runaway and hydrolysis events.
Storage[9]
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Moisture ingress degrades the reagent to HF and sulfinyl fluorides, increasing container pressure.
-
Container: Teflon (PTFE) or Polyethylene (PE) bottles are preferred over glass for long-term storage to prevent etching by trace HF.
Solvent Compatibility
-
Preferred: Dichloromethane (
), Trichlorofluoromethane ( ), or THF (anhydrous). -
Avoid: Water, Alcohols (unless substrate), Amines (unless acting as HF scavengers).
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Chemical Communications.[2][1] Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123472, Diethylaminosulfur trifluoride" (Data proxy for Methyl analog). Link
-
Sigma-Aldrich. "Safety Data Sheet: Diethylaminosulfur trifluoride" (Thermodynamic safety baseline). Link
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link
Sources
Unveiling the Transient: Structural Analysis of DAST-Mediated Reaction Intermediates in Nucleophilic Fluorination
Executive Summary
The introduction of fluorine into organic scaffolds is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Diethylaminosulfur trifluoride (DAST) remains one of the most versatile reagents for nucleophilic fluorination. However, as application scientists, we recognize that successful fluorination is rarely just about mixing reagents; it requires a rigorous understanding of the transient transition states. The regio- and stereochemical outcome of a DAST reaction is entirely dictated by the structural dynamics of its highly reactive intermediate: alkoxyaminosulfur difluoride .
This whitepaper provides an in-depth technical framework for isolating, characterizing, and manipulating these intermediates, combining self-validating experimental protocols with advanced spectroscopic and computational modalities.
Mechanistic Foundations and the Causality of Fluorination
The mechanism of DAST-mediated fluorination closely parallels that of sulfur tetrafluoride (
The structural fate of the molecule is decided at this exact juncture. The decomposition of the intermediate is governed by a strict set of causal electronic and steric rules:
-
The
Pathway (Stereochemical Inversion): If the substrate is a primary or unhindered secondary alcohol, the carbon center cannot adequately stabilize a positive charge. Consequently, the liberated fluoride ion attacks the carbon from the opposite face of the leaving group, resulting in a clean Walden inversion. -
The
Pathway (Carbocation Formation): If the substrate possesses stabilizing features (e.g., tertiary, benzylic, or specific steroidal frameworks), the bond heterolyzes before fluoride attack. This forms a carbocation, leading to racemization or retention of configuration. For example, the DAST-mediated fluorination of cholesterol selectively yields the 3-fluorine analogue with retained -orientation, confirming the dominance of the mechanism in this microenvironment . -
The E1/E2 Pathway (Elimination): If steric hindrance prevents nucleophilic attack, or if highly acidic
-protons are present, the intermediate acts as a leaving group while a base (often the liberated diethylamine or external additives) abstracts a proton, yielding an alkene.
Caption: Divergent decomposition pathways of the alkoxyaminosulfur difluoride intermediate.
Structural Analysis Modalities
Because the alkoxyaminosulfur difluoride intermediate is highly reactive, standard room-temperature analysis is impossible. We must employ specialized modalities to trap and interrogate its structure.
Variable Temperature NMR (VT-NMR)
VT-NMR is the gold standard for intermediate trapping. By conducting the reaction at cryogenic temperatures (-78 °C), the kinetic barrier for decomposition is not breached.
Density Functional Theory (DFT)
Computational chemistry provides the structural "why" behind the spectroscopic "what." DFT calculations reveal that DAST and its intermediates adopt a pseudo-trigonal bipyramidal (
Quantitative Data Summary
Table 1: Key Spectroscopic and Computational Parameters of DAST Intermediates
| Parameter | Modality | Typical Value / Observation | Structural Significance |
| Spectroscopy | +40 to +60 ppm | Confirms intact S-F bonds in the intermediate, distinct from product C-F shifts (-150 to -220 ppm). | |
| Spectroscopy | ~160–180 Hz | Validates final product C-F bond formation; absent in the intermediate state. | |
| S-O Bond Length | DFT Calculation | ~1.65 Å | Indicates transition state elongation prior to C-O cleavage. |
| Activation Energy ( | Kinetic Analysis | 15–25 kcal/mol | Defines the thermal barrier for |
| S-N Bond Order | DFT Calculation | Partial double bond | Stabilizes the electrophilic sulfur center via nitrogen lone-pair donation. |
Experimental Workflow: Self-Validating VT-NMR Protocol
To ensure absolute scientific integrity, any protocol analyzing transient states must be self-validating . The following methodology employs an internal standard to establish a closed mass-balance loop. If the molar sum of the substrate, intermediate, and product deviates from 100% of the initial concentration, it indicates unobserved pathways (e.g., precipitation or polymerization), immediately flagging the data as incomplete.
Step 1: Preparation of the Anhydrous Matrix
-
Flame-dry an NMR tube and purge continuously with ultra-high purity Argon.
-
Dissolve 0.1 mmol of the target alcohol in 0.5 mL of anhydrous
. -
Add 0.05 mmol of fluorobenzene (
-113.15 ppm) as the internal quantitative standard. Causality Check: is selected for its low freezing point (-96 °C) and non-nucleophilic nature, preventing solvent participation in the intermediate's decomposition.
Step 2: Cryogenic Reagent Introduction
-
Cool the NMR tube to -78 °C using a dry ice/acetone bath.
-
Slowly inject 0.11 mmol (1.1 equivalents) of DAST down the inner wall of the tube to allow pre-cooling before it contacts the substrate. Causality Check: DAST reacts violently with ambient moisture and can dismutate explosively if heated improperly . Cryogenic introduction arrests the reaction precisely at the alkoxyaminosulfur difluoride stage.
Step 3: Variable Temperature Data Acquisition
-
Rapidly transfer the tube to an NMR probe pre-cooled to -80 °C.
-
Acquire baseline
, , and spectra. -
Increment the temperature by 10 °C stepwise, acquiring spectra at each thermal plateau until complete conversion to the alkyl fluoride is observed. Causality Check: Stepwise warming allows for the extraction of the Arrhenius activation energy (
) by monitoring the decay rate of the intermediate's signal against the static fluorobenzene standard.
Caption: Self-Validating VT-NMR Workflow for the isolation and kinetic profiling of intermediates.
Implications for Drug Development
In medicinal chemistry, the late-stage introduction of fluorine is a highly prized strategy for modulating pharmacokinetics. However, unexpected molecular rearrangements during fluorination can derail an entire development pipeline.
By structurally analyzing the DAST intermediate, drug development professionals can predict whether a complex API will undergo clean fluorination or suffer from Wagner-Meerwein rearrangements. Furthermore, understanding the thermal instability of these intermediates has driven the field toward continuous-flow microreactor technology . Flow chemistry allows for the safe handling of DAST's hazardous decomposition products (like
References
-
Fluorination with aminosulfuranes. Wikipedia. URL:[Link]
-
Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. URL:[Link]
-
Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. PubMed Central (PMC). URL:[Link]
solubility of dimethylaminosulfur trifluoride in organic solvents
Technical Guide: Solubility and Solvent Selection for Dimethylaminosulfur Trifluoride
Executive Summary
Dimethylaminosulfur trifluoride (Me-DAST; CAS: 3880-03-3) is a potent nucleophilic fluorinating reagent, chemically analogous to the more common diethylaminosulfur trifluoride (Et-DAST). Its primary utility lies in converting hydroxyl groups to fluorides and carbonyls to gem-difluorides under mild conditions.
Critical Solvent Directive: The efficacy and safety of Me-DAST are strictly governed by solvent choice. It is miscible with most aprotic organic solvents but reacts violently with protic solvents (water, alcohols). The "solubility" of this liquid reagent is rarely the limiting factor; rather, chemical compatibility and thermal stability dictate the solvent system. Dichloromethane (DCM) is the industry standard due to its non-reactivity and low boiling point, which mitigates the risk of thermal decomposition.
Physicochemical Profile
Me-DAST is a liquid at room temperature, making "solubility" effectively a question of miscibility.
| Property | Value | Notes |
| Appearance | Pale yellow to orange liquid | Darkens with age/decomposition. |
| Molecular Formula | ||
| Molecular Weight | 133.14 g/mol | |
| Boiling Point | ~46–47 °C (10 mmHg) | Do not distill at atmospheric pressure. Explosion hazard >50°C. |
| Density | ~1.36 g/mL | Denser than Et-DAST (1.22 g/mL). |
| Solubility State | Miscible | Miscible with non-polar and polar aprotic solvents. |
| Hydrolytic Stability | Violent | Reacts instantly with |
Solvent Compatibility & Selection Matrix
The following matrix categorizes solvents by their suitability for Me-DAST reactions. Anhydrous conditions are mandatory for all recommended solvents.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Compatibility | Recommended Temp | Technical Commentary |
| Halogenated | Dichloromethane (DCM) | Excellent (Standard) | -78°C to RT | Gold Standard. Inert, solubilizes substrates well, and its low BP (40°C) prevents accidental overheating of the unstable reagent. |
| Chloroform ( | Good | -78°C to RT | Good alternative if substrate solubility in DCM is poor. Must be ethanol-free (stabilizers in | |
| Carbon Tetrachloride | Good | 0°C to RT | Rarely used due to toxicity, but chemically compatible. | |
| Ethers | Tetrahydrofuran (THF) | Good (Conditional) | -78°C to 0°C | Must be strictly anhydrous. Lewis basic oxygen can coordinate with sulfur, potentially modulating reactivity. |
| Diethyl Ether ( | Good | -78°C to RT | Excellent for precipitating fluorinated products if they are less soluble than the starting material. | |
| Hydrocarbons | Toluene / Benzene | Moderate | 0°C to RT | Compatible, but poor solubility for polar substrates (e.g., sugars, steroids) often limits utility. |
| Nitriles | Acetonitrile ( | Caution | -40°C to 0°C | Soluble, but MeCN is hygroscopic. Traces of water will generate HF, which can cause runaway decomposition or polymerize MeCN. |
| Protic | Water, Methanol, Ethanol | FORBIDDEN | N/A | DANGER. Explosive hydrolysis. Generates HF gas and thionyl fluoride analogs. |
| Polar Aprotic | DMSO, DMF | Avoid | N/A | High risk of exothermic decomposition. DMSO can act as an oxidant; DMF can react with the fluorinating agent. |
Mechanistic Implications of Solvent Choice
The solvent plays a crucial role in the Deoxofluorination mechanism. The reaction proceeds via an initial nucleophilic attack of the alcohol oxygen on the sulfur atom of Me-DAST, displacing a fluoride ion.
-
Non-Polar Solvents (DCM, Toluene): Favor a tight ion pair between the alkoxysulfonium intermediate and the fluoride ion. This often promotes
character, leading to inversion of configuration (stereoselectivity). -
Polar Solvents (THF, MeCN): Can solvate the intermediate cation (
) and the fluoride anion separately. This separation increases the basicity of the fluoride ion but may also encourage pathways (carbocation formation), leading to racemization or elimination (olefin formation) side products.
Diagram 1: Solvent-Dependent Fluorination Mechanism
Caption: Mechanistic divergence of Me-DAST fluorination based on solvent polarity. Non-polar solvents favor stereocontrolled
Safety & Stability Protocols
Me-DAST is thermally unstable.[1] Its decomposition is exothermic and autocatalytic.
-
Thermal Limit: Never heat Me-DAST solutions above 50°C . The reagent can disproportionate into sulfur tetrafluoride (
) and bis(dimethylamino)sulfur difluoride, which may lead to detonation. -
Container Material: Pure Me-DAST etches glass over time due to trace HF. Store the neat reagent in polyethylene (PE) or Teflon (PTFE) bottles. Reactions can be performed in glass (DCM solutions) if quenched immediately after completion.
-
Moisture Control: All solvents must be dried (e.g., over activated molecular sieves). Water contact generates HF, which can etch the reaction flask and cause catastrophic failure.
Experimental Workflow: Preparation of Me-DAST Solution
This protocol ensures the safe preparation of a Me-DAST solution in Dichloromethane (DCM).
Diagram 2: Safe Preparation Workflow
Caption: Step-by-step workflow for handling Me-DAST in DCM, emphasizing temperature control and inert atmosphere.
Detailed Protocol:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and rubber septum. Purge with Nitrogen (
) or Argon ( ). -
Solvent: Syringe in anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).
-
Reagent Addition: Draw Me-DAST using a plastic syringe (glass syringes may seize due to etching). Add dropwise to the cold DCM.[2]
-
Note: Me-DAST is fully miscible; no precipitate should form.
-
-
Reaction: Add the substrate (dissolved in minimal DCM) slowly. Allow the mixture to warm to room temperature only if necessary for reaction progress.
-
Quench: Pour the reaction mixture slowly into saturated aqueous Sodium Bicarbonate (
). Caution: Vigorous evolution will occur.
References
-
Middleton, W. J. (1975).[3] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
- Seminal work establishing the synthesis, solubility, and utility of dialkylaminosulfur trifluorides.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, 64(19), 7048–7054. Link
- Comparative study detailing stability profiles of DAST analogs and solvent effects.
-
Hudlicky, M. (1988). "Fluorination with diethylaminosulfur trifluoride and related aminofluorosulfuranes." Organic Reactions, 35, 513-637. Link
- Comprehensive review of reaction conditions, solvent comp
-
Sigma-Aldrich. (2024).[5] "Safety Data Sheet: Diethylaminosulfur trifluoride." Link
- Source for specific density, boiling point, and hazard d
Sources
kinetic studies of alcohol fluorination with DAST
Title: Kinetic and Mechanistic Profiling of Alcohol Deoxyfluorination via DAST: A Technical Whitepaper
Executive Summary
Deoxyfluorination of alcohols using Diethylaminosulfur trifluoride (DAST) remains a cornerstone transformation in medicinal chemistry. The substitution of a hydroxyl group with fluorine profoundly alters a molecule's lipophilicity, metabolic stability, and pKa. However, DAST-mediated fluorination is notoriously sensitive to kinetic parameters, substrate sterics, and thermal conditions. This whitepaper provides an in-depth analysis of the kinetic pathways, thermodynamic constraints, and self-validating experimental protocols required to master DAST fluorination.
Mechanistic Bifurcation: The Kinetic vs. Thermodynamic Tug-of-War
The reaction of an aliphatic alcohol with DAST is initiated by the nucleophilic attack of the alcohol oxygen on the electron-deficient sulfur(IV) center, displacing a fluoride ion to form a transient alkoxyaminosulfur difluoride intermediate (1)[1].
The fate of this intermediate dictates the reaction outcome, bifurcating into three primary kinetic pathways:
-
Substitution (Kinetic Control): The released fluoride ion attacks the carbon center from the backside, leading to stereochemical inversion. Quantum mechanical calculations (RHF, B3LYP) demonstrate that the formation of the fluorinated product is heavily favored by the
mechanism once the fluoride ion is present in the solvent sphere[1]. - Substitution (Thermodynamic Control): In substrates that can stabilize a carbenium ion (e.g., allylic, benzylic, or tertiary alcohols), the intermediate dissociates. The resulting planar carbocation is subsequently trapped by fluoride, leading to racemization or retention of configuration (2)[2].
-
E2 Elimination (Side Reaction): If the backside trajectory is sterically hindered, the basicity of the fluoride ion or the diethylamino leaving group promotes proton abstraction, yielding alkene byproducts (3)[3].
Mechanistic bifurcation of DAST-mediated alcohol fluorination.
Kinetic Parameters & Thermodynamic Profiling
Understanding the kinetics of DAST is inextricably linked to its thermal stability. Kinetic studies have shown that heating DAST above 50 °C initiates a non-energetic disproportionation into sulfur tetrafluoride (
Table 1: Comparative Kinetic & Thermodynamic Parameters of DAST Fluorination
| Substrate Class | Dominant Pathway | Relative Reaction Rate | Activation Energy ( | Major Competing Side Reaction |
| Primary Alcohols | Fast | ~15-18 kcal/mol | Dialkyl ether formation | |
| Secondary Alcohols | Moderate | ~20-25 kcal/mol | Elimination (Alkene) | |
| Tertiary Alcohols | Slow | >28 kcal/mol | Elimination (Alkene) | |
| Homoallylic Alcohols | Very Fast | ~12-15 kcal/mol | Ring expansion/contraction |
Experimental Workflows: Self-Validating Kinetic Protocols
To accurately determine the rate constant (
Protocol: Real-Time Kinetic Profiling via
-
Substrate Preparation: In a glovebox, dissolve 0.10 mmol of the target alcohol and 0.05 mmol of
-trifluorotoluene (internal standard, -63.0 ppm) in 0.5 mL of anhydrous . -
Cryogenic Equilibration: Transfer the solution to a pre-dried, heavy-wall NMR tube equipped with a PTFE septum cap. Equilibrate the tube in the NMR spectrometer probe precisely at -78 °C.
-
Reagent Injection: Rapidly inject 0.11 mmol (1.1 equiv) of DAST dropwise through the septum using a gas-tight microsyringe.
-
Data Acquisition: Initiate a pre-programmed multi-scan
F and H NMR kinetic run. Acquire spectra every 60 seconds while linearly ramping the temperature from -78 °C to 25 °C over a 2-hour period. -
Kinetic Extraction: Integrate the product C-F signal (typically between -150 to -200 ppm) against the internal standard. Plot
vs. time to extract the pseudo-first-order rate constant ( ).
Self-validating NMR workflow for real-time kinetic monitoring.
Substrate-Specific Kinetic Nuances
The structural environment of the hydroxyl group heavily influences the kinetic trajectory:
-
Carbohydrates & Glycosides: In DAST-mediated reactions of carbohydrates, a competition between
and processes is frequently observed. Structural factors that stabilize carbenium intermediates will push the kinetics toward . However, apart from the anomeric position, an process with inversion of configuration is typically observed, adhering to the Richardson-Hough rules (5)[5]. -
Neighboring Group Participation: Primary alcohols with a neighboring tertiary or quaternary carbon in a carbocyclic system can result in complex kinetic outcomes. For instance, treatment of kauranol with DAST bypasses direct fluorination entirely, undergoing a rapid 1,2-alkyl shift to yield a ring-expanded secondary fluoroalkane[3]. Similarly, homoallylic alcohols frequently induce carbocation-driven ring expansions under kinetic control (6)[6].
Conclusion & Reagent Evolution
While DAST remains a foundational reagent for deoxyfluorination, its kinetic instability at elevated temperatures limits its scalability. The mechanistic insights derived from DAST kinetics—specifically the necessity of stabilizing the sulfur(IV) intermediate and managing the highly basic fluoride release—have driven the development of next-generation reagents like Deoxo-Fluor, XtalFluor, and PyFluor[4]. Nevertheless, mastering the kinetic profiling of DAST provides the essential analytical framework required for modern pharmaceutical fluorination campaigns.
References
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: PMC - NIH URL:[Link]
-
Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) Source: ResearchGate (Elsevier B.V.) URL:[Link]
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: Chemical Reviews - ACS Publications URL:[Link]
-
Synthesis by Substitution of Hydroxy Groups in Alcohols Source: Thieme E-Books URL:[Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning Source: Journal of the American Chemical Society URL:[Link]
Sources
The Evolution of Deoxofluorination Agents in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
The selective introduction of fluorine into organic frameworks is a cornerstone of modern pharmaceutical and agrochemical design. Fluorine substitution drastically alters a molecule's physicochemical properties—enhancing metabolic stability, modulating pKa, and increasing lipophilicity. Among the various fluorination strategies, deoxofluorination —the direct nucleophilic substitution of a hydroxyl group (-OH) or carbonyl oxygen (=O) with fluorine—remains one of the most practical approaches due to the vast natural and synthetic abundance of alcohols and ketones.
This whitepaper provides an in-depth technical analysis of the evolution of deoxofluorination agents. By examining the mechanistic causality, thermal stability, and chemoselectivity of classical reagents (DAST, Deoxo-Fluor) versus modern crystalline and sulfonyl-based alternatives (XtalFluor, PyFluor, PhenoFluor), this guide equips researchers with the authoritative grounding necessary to optimize late-stage functionalization and scale-up workflows.
Mechanistic Foundations of Deoxofluorination
The carbon-oxygen (C-OH) bond is inherently a poor leaving group. Therefore, all deoxofluorination reagents operate on a shared foundational logic: activation followed by displacement .
-
Activation: The deoxofluorination agent acts as a potent electrophile, reacting with the alcohol to form an activated, highly polarized intermediate (e.g., an alkoxy-sulfur or alkoxy-sulfonyl species).
-
Displacement: A nucleophilic fluoride ion—either released intramolecularly from the reagent or provided by an exogenous promoter—attacks the activated carbon center. This proceeds via an
mechanism for primary and secondary alcohols (yielding inversion of stereochemistry) or an mechanism for tertiary and benzylic substrates.
A persistent challenge in this chemistry is the competing elimination pathway . Highly basic intermediates can abstract an adjacent proton, leading to E1/E2 elimination and the formation of undesired alkene byproducts.
Fig 1: General mechanistic pathway of deoxofluorination and competing elimination.
First-Generation Agents: DAST and Deoxo-Fluor
Chemical Properties and Limitations
DAST (Diethylaminosulfur trifluoride) has historically been the standard reagent for converting alcohols to alkyl fluorides and ketones to gem-difluorides. However, DAST is a fuming liquid that is highly prone to violent, explosive decomposition when heated above 90 °C, making it hazardous for large-scale synthesis (1)[1]. Furthermore, the basicity of the diethylaminosulfur intermediate frequently drives the reaction toward alkene elimination byproducts.
To mitigate thermal instability, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) was developed. The incorporation of methoxyethyl groups provides internal coordination to the sulfur center, raising the decomposition onset temperature to ~140 °C and improving its safety profile for process chemistry, though it still generates highly corrosive free HF upon exposure to moisture (2)[2].
Protocol 1: Standard DAST-Mediated Deoxofluorination
Causality Focus: Temperature control and basic quenching are critical to prevent thermal runaway and glass etching.
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Thermal Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Reasoning: The initial formation of the alkoxy-sulfur intermediate is highly exothermic.
-
Reagent Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature over 2–4 hours, monitoring conversion via TLC or
F NMR. -
Quenching (Critical Step): Cool the reaction back to 0 °C and quench slowly with saturated aqueous
. Reasoning: DAST reacts violently with water to form HF. The bicarbonate neutralizes the HF into NaF, , and , preventing the degradation of acid-sensitive functional groups and protecting the borosilicate glassware. -
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous
, and concentrate under reduced pressure.
Second-Generation Agents: The XtalFluors
Developed to completely bypass the handling of hazardous liquid aminosulfur trifluorides, XtalFluor-E and XtalFluor-M are crystalline aminodifluorosulfinium tetrafluoroborate salts (3)[3].
Mechanistic Causality: Unlike DAST, XtalFluors do not possess a labile S-F bond that spontaneously generates free HF under anhydrous conditions. They activate the C-O bond but require an exogenous promoter (such as
Modern Chemoselective Agents: PyFluor and PhenoFluor
PyFluor: Economic Viability and High Selectivity
PyFluor (2-Pyridinesulfonyl fluoride) represents a paradigm shift toward low-cost, exceptionally stable deoxofluorination reagents. It operates via sulfonyl transfer rather than sulfur-trifluoride chemistry. The S-F bond is activated by a protic species (the alcohol itself), generating a reactive amidine hydrogen fluoride complex that mediates the fluorination (4)[4]. PyFluor is highly selective against elimination and has even been translated into no-carrier-added
Protocol 2: PyFluor-Mediated Deoxofluorination
-
Setup: In a standard borosilicate vial, combine the alcohol (1.0 equiv), PyFluor (1.5 equiv), and a base such as DBU or N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Reasoning: The base deprotonates the alcohol to facilitate sulfonyl transfer and liberates active fluoride from the resulting poly[hydrogen fluoride] complex.
-
Solvent Addition: Add toluene or THF to achieve a 0.5 M concentration.
-
Heating: Stir the mixture at 50–80 °C for 12–24 hours. Reasoning: PyFluor's high thermal stability (>200 °C decomposition onset) allows for safe heating, which is necessary to drive the substitution of sterically hindered substrates without risking explosion.
-
Workup: Cool to room temperature, dilute with organic solvent, and wash with 1M HCl to easily remove the basic promoter and water-soluble pyridine byproducts.
PhenoFluor: Late-Stage Functionalization and Chemoselectivity
PhenoFluor is a crystalline imidazolium-based reagent designed for the late-stage deoxofluorination of complex polyols and electron-deficient phenols (5)[5].
Causality in Chemoselectivity: PhenoFluor features bulky 2,6-diisopropylphenyl flanking groups. This extreme steric bulk creates a highly restrictive reactive pocket. As a result, primary alcohols react rapidly, secondary alcohols react much slower due to steric clash, and tertiary or hydrogen-bonded hydroxyls are completely excluded from the reactive center (6)[6]. For phenols, the reaction proceeds via a concerted nucleophilic aromatic substitution (
Fig 2: Chemoselectivity logic of PhenoFluor in late-stage functionalization.
Quantitative Comparison of Deoxofluorination Agents
To assist in synthetic planning, the following tables summarize the thermal stability and operational characteristics of the primary deoxofluorination agents.
Table 1: Thermal Stability & Safety Profile
| Reagent | Physical State | Onset of Decomposition (°C) | Free HF Generation (Anhydrous) |
|---|---|---|---|
| DAST | Fuming Liquid | ~90 | Yes |
| Deoxo-Fluor | Liquid | ~140 | Yes |
| XtalFluor-E | Crystalline Solid | ~200 | No |
| PyFluor | Liquid/Oil | > 200 | No |
| PhenoFluor | Crystalline Solid | 213 | No |
Table 2: Substrate Scope and Reaction Characteristics
| Reagent | Optimal Substrates | Chemoselectivity | Elimination Byproducts |
|---|---|---|---|
| DAST | Simple primary/secondary alcohols, ketones | Low | High |
| Deoxo-Fluor | Broad scope, scale-up alternative to DAST | Low | Moderate |
| XtalFluor-E | Acid-sensitive substrates | Moderate | Low |
| PyFluor | Broad scope,
Conclusion & Future Directions
The transition from volatile, hazardous liquids like DAST to stable, crystalline, and highly chemoselective reagents like PyFluor and PhenoFluor has revolutionized the safety and efficiency of C-F bond formation. Future advancements in the field are increasingly relying on data science-guided development to predict reagent efficacy and optimize sulfonyl fluoride derivatives for specific active pharmaceutical ingredients (8)[8]. Furthermore, the adaptation of these stable reagents for no-carrier-added
References
1.[2] Benchchem. A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.2 2.[1] Thieme Connect. Recent Advances in the Synthesis of Acyl Fluorides. 1 3.[6] Thieme Connect. Deoxyfluorination of Aliphatic Alcohols: Using PhenoFluor and AlkylFluor Reagents. 6 4. Sigma-Aldrich. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Link 5.[3] ACS Publications. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. 3 6.[7] PMC. Deoxyfluorination of Electron-Deficient Phenols. 7 7.[8] ChemRxiv. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.8 8.[5] PMC. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. 5 9.[4] UCLA (Doyle Group). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. 4
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Deoxyfluorination of Primary Alcohols Utilizing Diethylaminosulfur Trifluoride (DAST)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating protocol for the safe and efficient conversion of primary alcohols to alkyl fluorides using DAST, detailing the mechanistic causality behind experimental parameters.
Mechanistic Rationale & Reaction Dynamics
The introduction of a fluorine atom into an organic scaffold is a privileged strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding via bioisosterism. Diethylaminosulfur trifluoride (DAST) remains one of the most reliable and widely utilized for this transformation.
Unlike secondary or tertiary alcohols—which are prone to
The Causality of the Mechanism:
-
Activation: The primary alcohol acts as a nucleophile, attacking the electron-deficient sulfur atom of DAST. This step displaces a fluoride ion and generates one equivalent of hydrogen fluoride (HF)[2].
-
Intermediate Formation: An activated alkoxyaminosulfurane intermediate is formed. This converts the inherently poor hydroxyl leaving group into an excellent oxynucleofuge.
-
Displacement: The released fluoride anion (often existing as
in situ) executes a backside attack on the primary carbon, displacing diethylaminosulfinyl fluoride to yield the desired [2].
Caption: Mechanistic pathway of primary alcohol deoxyfluorination via DAST.
Safety, Handling, & Self-Validating Systems
DAST is a highly reactive, moisture-sensitive liquid that requires rigorous safety protocols. The reagent is known to [3], with detonation reported above 147 °C and significant thermal degradation occurring even at 85 °C[3]. Furthermore, hydrolysis of DAST generates highly corrosive and toxic HF gas[4].
Self-Validating Operational Checks:
-
Reagent Integrity: Pure DAST is a pale yellow liquid. Causality: If the reagent appears dark brown or opaque, it has undergone thermal degradation or hydrolysis and will result in reaction failure[5]. Discard safely.
-
Exotherm Control: The initial formation of the alkoxyaminosulfurane is highly exothermic. Causality: Addition must be performed at -78 °C. A lack of localized boiling or fuming during dropwise addition validates that the exotherm is properly controlled, preventing premature elimination side-reactions[3].
-
Quench Verification: Upon adding the reaction mixture to saturated
, vigorous effervescence ( evolution) will occur. Causality: The cessation of bubbling serves as visual validation that all residual DAST and generated HF have been completely neutralized[4].
Quantitative Data & Reaction Parameters
The following table summarizes the optimized empirical parameters for DAST-mediated fluorination across various primary alcohol subclasses.
| Substrate Class | Preferred Solvent | Temperature Profile | Reaction Time | Typical Yield | Major Competing Pathway |
| Unhindered Aliphatic | Anhydrous DCM | -78 °C | 1 - 2 h | 75 - 90% | Minimal |
| Primary Benzylic | Anhydrous DCM | -78 °C | 1 h | 70 - 85% | Friedel-Crafts alkylation |
| Primary Allylic | -78 °C | 1 - 3 h | 60 - 80% | Allylic transposition | |
| Sterically Hindered | Anhydrous DCM | -78 °C | 2 - 4 h | 50 - 70% | Elimination (minor) |
Standard Operating Procedure (SOP)
This protocol details the conversion of a model substrate (e.g., [6]) to its corresponding alkyl fluoride.
Caption: Step-by-step experimental workflow for DAST-mediated fluorination.
Step-by-Step Methodology
-
Preparation: Flame-dry a borosilicate or PTFE round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.
-
Substrate Solvation: Dissolve the primary alcohol (1.0 mmol, e.g., 153 mg of 4-nitrobenzyl alcohol) in 2.8 mL of strictly anhydrous dichloromethane (DCM)[6].
-
Thermal Regulation: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 5 minutes[3].
-
Reagent Addition: Using a gas-tight syringe, add DAST (1.1 mmol, 144 µL) dropwise down the side of the flask over 2–3 minutes[6]. Note: Ensure the DAST bottle is allowed to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Reaction Progression: Stir the mixture at -78 °C for 15 minutes. Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for 1 hour[6]. Monitor reaction completion via TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully transfer the mixture dropwise into a beaker containing 10 mL of vigorously stirring ice-cold saturated aqueous
[6]. Caution: HF neutralization will cause rapid evolution. -
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 5 mL)[6].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure[6]. Purify the crude residue via silica gel flash chromatography (e.g., utilizing an Ethyl Acetate/Hexane gradient) to isolate the pure alkyl fluoride.
Troubleshooting & Causality Analysis
-
Observation: High recovery of unreacted starting material.
-
Causality: DAST is highly susceptible to hydrolysis. If the solvent was not strictly anhydrous, DAST will preferentially react with
to form HF and diethylaminosulfinyl fluoride, depleting the reagent before it can activate the alcohol[4]. -
Action: Ensure solvents are freshly distilled or passed through activated alumina. Use a fresh, unopened ampoule of DAST.
-
-
Observation: Formation of alkene byproducts (Elimination).
-
Causality: While less common for primary alcohols, elimination can occur if the reaction temperature spikes during the initial addition, providing enough thermal energy to overcome the activation barrier for the
pathway[3]. -
Action: Strictly maintain the -78 °C bath during addition and slow the drop rate of the reagent[4].
-
-
Observation: Poor yield with acid-labile substrates.
-
Causality: The generation of HF during the activation step can cleave sensitive protecting groups (e.g., silyl ethers, acetals)[2].
-
Action: Add a non-nucleophilic HF scavenger, such as pyridine or triethylamine, to the reaction mixture prior to DAST addition to buffer the system.
-
References
Sources
- 1. DAST - Enamine [enamine.net]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Optimized Gem-Difluorination of Ketones Using DAST
Executive Summary
The conversion of ketones to gem-difluorides is a pivotal transformation in medicinal chemistry, often employed to modulate metabolic stability (blocking metabolic hot spots) and lipophilicity without significantly altering steric bulk. Diethylaminosulfur trifluoride (DAST) remains the benchmark reagent for this transformation due to its broad scope and availability, despite the emergence of thermally more stable alternatives like Deoxo-Fluor®.[1]
This application note provides a rigorous, safety-first protocol for using DAST. It moves beyond basic recipes to explain the causality of reaction parameters, ensuring reproducible results and minimizing the risk of catastrophic thermal decomposition or elimination side-products.
Safety & Handling (Critical)
WARNING: DAST is a high-energy, moisture-sensitive reagent. Strict adherence to safety protocols is non-negotiable.
-
Thermal Instability: DAST is thermally unstable.[2] Decomposition becomes significant above 50°C and can become explosive above 90°C . Never heat neat DAST. Distillation should only be attempted with extreme caution and blast shielding.
-
Moisture Sensitivity: DAST reacts violently with water, releasing HF (hydrofluoric acid) and SO₂.[3]
-
HF Generation: The reaction byproducts include HF. All work must be performed in a well-ventilated fume hood.[4] Calcium gluconate gel must be available for immediate treatment of skin exposure.
-
Vessel Compatibility: While DAST etches glass, standard borosilicate glassware is acceptable for short-duration reactions (<24 hours). For long-term storage, use polyethylene or Teflon containers.
Mechanistic Principles
Understanding the mechanism is essential for troubleshooting low yields or elimination byproducts (vinyl fluorides). The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by fluoride displacement.
Reaction Pathway Diagram
The following diagram illustrates the activation of the ketone and the bifurcation between the desired gem-difluorination and the undesired elimination.
Figure 1: Mechanistic pathway of DAST-mediated deoxofluorination. Note the competition between fluoride substitution and proton elimination.
Critical Reaction Parameters
Success depends on balancing reactivity against the elimination pathway.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | DCM (Anhydrous) | Dichloromethane is the standard. It dissolves DAST well and is non-nucleophilic. CHCl₃ or CCl₄ are alternatives. Avoid ethers (THF) if Lewis Acids are used, as they can coordinate and deactivate the catalyst. |
| Stoichiometry | 1.5 – 2.0 equiv. | Ketones are less reactive than aldehydes or alcohols. Excess DAST drives the equilibrium of the initial adduct formation. |
| Temperature | 0°C to RT | Start at 0°C (or -78°C for very sensitive substrates) to control the exotherm. Warm to Room Temperature (RT) to drive the sluggish fluoride displacement step. Do not reflux unless absolutely necessary and safety confirmed. |
| Atmosphere | N₂ or Ar | Essential.[5][6] Atmospheric moisture hydrolyzes DAST to HF, which catalyzes decomposition and etches glassware.[3] |
| Additives | Lewis Acids (Optional) | For sterically hindered or electron-deficient ketones, adding ZnI₂, SbCl₃, or TiCl₄ can catalyze the reaction by activating the C-O bond. |
Standard Operating Procedure (SOP)
This protocol is designed for a standard 1.0 mmol scale reaction. Scale-up requires re-evaluation of exotherm management.
Materials Preparation
-
Glassware: Oven-dried 2-neck round bottom flask (RBF), magnetic stir bar, rubber septum, nitrogen inlet.
-
Reagents: Anhydrous DCM (freshly distilled or from solvent system), DAST (stored at 4°C, warmed to RT before opening to prevent condensation).
Experimental Workflow
Figure 2: Step-by-step workflow for the gem-difluorination of ketones.
Detailed Steps
-
System Inertion: Flame-dry the reaction vessel under vacuum and backfill with Nitrogen. Maintain a positive pressure of Nitrogen throughout.
-
Substrate Solution: Dissolve the ketone (1.0 mmol) in anhydrous DCM (3–5 mL).
-
Controlled Addition: Cool the solution to 0°C . Slowly add DAST (2.0 mmol, ~260 µL) dropwise via a gas-tight syringe. Note: Fuming may occur.[3][7]
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 6–16 hours.[6]
-
Quenching (Hazard Step):
-
Cool the reaction mixture back to 0°C.
-
Slowly add the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (sodium bicarbonate).
-
Why? Adding water to DAST generates HF and heat.[8] Adding the reaction to the base ensures immediate neutralization of HF. Watch for vigorous CO₂ evolution.
-
-
Workup: Separate the organic layer.[6] Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (silica gel). Note: Gem-difluorides are often non-polar and move similarly to the starting ketone on silica; careful gradient elution is required.
Troubleshooting & Optimization
Issue: Formation of Vinyl Fluorides (Elimination)
-
Cause: The carbocationic intermediate loses a proton from the
-position instead of accepting a fluoride ion. This is common in enolizable ketones (e.g., cyclohexanone derivatives). -
Solution:
-
Solvent Switch: Change solvent to non-polar CCl₄ or Benzene (if safety permits) or Toluene .
-
Low Temp: Keep the reaction at 0°C or -20°C for longer durations.
-
Additives: Add solid NaHCO₃ or Pyridine to the reaction mixture to buffer HF, although this can sometimes slow the reaction.
-
Issue: No Reaction / Stalled Reaction
-
Cause: Steric hindrance around the carbonyl or electron-rich rings deactivating the ketone.
-
Solution:
-
Lewis Acid Catalysis: Add 0.1 – 0.2 equiv of ZnI₂ or SbCl₃ . These coordinate to the fluorine on DAST, making the sulfur more electrophilic [3].
-
Reagent Quality: Ensure DAST is not yellow/brown (sign of decomposition).
-
References
-
Middleton, W. J. (1975).[9] New fluorinating reagents. Dialkylaminosulfur fluorides.[5][6][9][10][11][12][13] The Journal of Organic Chemistry, 40(5), 574–578.[9] Link
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[14][15] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[14][15] The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[10][13] Synthesis, 2002(17), 2561-2578. Link
-
Organic Syntheses. (2014). Fluorination of Benzophenones.[4][9] Org.[9][10][12] Synth. 2014, 91, 237-247. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 8. cheshireorganics.com [cheshireorganics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DAST - Enamine [enamine.net]
- 11. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 12. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
Application Note: Synthesis of Glycosyl Fluorides Using Dimethylaminosulfur Trifluoride (Me-DAST)
Target Audience: Researchers, scientists, and drug development professionals in carbohydrate chemistry and synthetic methodology.
Introduction & Scientific Rationale
Glycosyl fluorides have emerged as highly versatile and stable glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates. Unlike their bromide or chloride counterparts, glycosyl fluorides possess a strong C–F bond, rendering them highly stable to standard chromatographic purification and aqueous workups. However, this stability does not compromise their reactivity; they can be selectively activated under mild conditions using specific fluorophilic Lewis acids (e.g., AgClO₄/SnCl₂, BF₃·OEt₂, or tris(pentafluorophenyl)borane) [1], [3].
The primary synthetic route to glycosyl fluorides involves the deoxyfluorination of anomeric hemiacetals (lactols) or the activation of thioglycosides. Dimethylaminosulfur trifluoride (Me-DAST), a close analogue of the widely used diethylaminosulfur trifluoride (DAST), is a premier reagent for this transformation. Me-DAST offers a slightly improved thermal stability profile compared to DAST while maintaining identical mechanistic efficacy for the conversion of hydroxyl groups to fluorides [2]. This application note details the mechanistic principles, experimental optimization, and self-validating protocols for synthesizing glycosyl fluorides using Me-DAST.
Mechanistic Insights: Causality in Deoxyfluorination
Understanding the mechanism of Me-DAST-mediated fluorination is critical for predicting stereochemical outcomes and troubleshooting failed reactions. The reaction is initiated by the nucleophilic attack of the anomeric hydroxyl group onto the electron-deficient sulfur atom of Me-DAST. This step displaces a fluoride ion and generates a highly reactive alkoxyaminosulfur difluoride intermediate.
From this intermediate, the reaction can proceed via two distinct pathways:
- Pathway (Kinetic Control): The displaced fluoride ion attacks the anomeric carbon from the opposite face of the leaving group, resulting in an inversion of stereochemistry.
- Pathway (Thermodynamic Control): The leaving group departs to form a planar oxocarbenium ion. The fluoride ion then attacks this intermediate. Due to the anomeric effect, axial (α) attack is often thermodynamically favored, though solvent participation can heavily bias this trajectory.
The byproduct of this reaction is dimethylaminosulfinyl fluoride (Me₂NS(O)F), alongside the generation of highly corrosive hydrofluoric acid (HF).
Figure 1: Mechanistic pathways for the deoxyfluorination of hemiacetals using Me-DAST.
Experimental Design & Stereochemical Optimization
The stereochemical outcome (α:β ratio) of the glycosyl fluoride is highly dependent on the solvent matrix. Posner and Haines demonstrated that the dielectric constant and coordination ability of the solvent dictate whether the reaction proceeds via an
When non-coordinating solvents like CH₂Cl₂ are used, the oxocarbenium ion is relatively unshielded, leading to a mixture of anomers. Conversely, strongly coordinating solvents like Tetrahydrofuran (THF) actively participate by solvating the α-face of the oxocarbenium intermediate, sterically hindering α-attack and driving exceptional β-selectivity.
Table 1: Solvent Effects on the Stereoselectivity of DAST/Me-DAST Fluorination
| Solvent | Dielectric Constant (ε) | Observed β:α Ratio | Mechanistic Causality & Utility |
| CH₂Cl₂ | 8.93 | 2.0 : 1.0 | Standard solvent; promotes mixed anomers via |
| Toluene | 2.38 | 3.7 : 1.0 | Non-polar environment; increases |
| CCl₄ | 2.24 | 4.1 : 1.0 | Highly non-polar; further suppresses ionization, favoring kinetic inversion. |
| Et₂O | 4.33 | 4.2 : 1.0 | Mildly coordinating; begins to shield the oxocarbenium intermediate. |
| THF | 7.52 | 9.9 : 1.0 | Strongly coordinating; THF blocks the α-face, enforcing strict β-selectivity. |
Note: Data adapted from Posner et al. [2]. Ratios may vary based on the specific protecting group patterns (e.g., participating groups at C-2).
Detailed Step-by-Step Methodologies
The following protocols are designed as self-validating systems. Observational milestones are included to ensure the chemist can verify the success of each step in real-time.
Protocol A: Direct Deoxyfluorination of Hemiacetals
This protocol is optimal for substrates where the anomeric position has been selectively deprotected to the lactol.
Reagents:
-
Glycosyl hemiacetal (1.0 equiv)
-
Dimethylaminosulfur trifluoride (Me-DAST) (1.2 – 1.5 equiv)
-
Anhydrous THF or CH₂Cl₂ (0.1 M relative to substrate)
Procedure:
-
Preparation: Dissolve the glycosyl hemiacetal in the chosen anhydrous solvent (see Table 1 for stereochemical goals) under an inert Argon atmosphere.
-
Temperature Control: Cool the reaction vessel to -30 °C to -40 °C using a dry ice/acetonitrile or dry ice/acetone bath. Causality: Low temperatures suppress elimination side-reactions and control the exothermic release of HF.
-
Reagent Addition: Add Me-DAST dropwise via a plastic or PTFE syringe.
-
Self-Validation Check: The solution may exhibit a faint yellowing. Fuming may occur at the needle tip due to trace moisture.
-
-
Reaction Monitoring: Stir the mixture for 30–60 minutes, allowing it to slowly warm to -10 °C. Monitor via TLC (e.g., Hexane/EtOAc 3:1).
-
Self-Validation Check: The starting material spot (typically UV-inactive, stains strongly with
/ethanol) should disappear, replaced by a higher spot corresponding to the less polar glycosyl fluoride.
-
-
Quenching: Quench the reaction at -10 °C by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Self-Validation Check: Vigorous effervescence (
evolution) confirms the neutralization of unreacted Me-DAST and liberated HF.
-
-
Workup: Dilute with CH₂Cl₂, separate the organic layer, and wash sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel).
Protocol B: Direct Conversion of Thioglycosides to Glycosyl Fluorides
Developed by Nicolaou and co-workers, this method bypasses the hemiacetal stage, converting stable thioglycosides directly to fluorides using a halonium promoter [4].
Reagents:
-
Thioglycoside (1.0 equiv)
-
Me-DAST (1.5 equiv)
-
N-Bromosuccinimide (NBS) (1.3 equiv)
-
Anhydrous CH₂Cl₂ (0.1 M)
Procedure:
-
Preparation: Dissolve the thioglycoside in anhydrous CH₂Cl₂ under Argon and cool to -15 °C.
-
Activation: Add Me-DAST (1.5 equiv) to the solution, followed immediately by the addition of solid NBS (1.3 equiv) in one portion.
-
Causality: NBS acts as an electrophilic activator, forming a sulfonium ion with the thioglycoside sulfur. This highly reactive species is rapidly displaced by the fluoride source provided by Me-DAST.
-
-
Reaction Monitoring: Stir at -15 °C for 15–30 minutes. The reaction is typically very rapid. Monitor by TLC until the thioglycoside is completely consumed.
-
Quenching & Workup: Dilute the mixture with CH₂Cl₂ and quench with ice-cold saturated aqueous NaHCO₃.
-
Bromine Scavenging: Wash the organic layer with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).
-
Self-Validation Check: The orange/yellow tint of residual bromine species will immediately dissipate upon contact with the thiosulfate wash, leaving a clear organic layer.
-
-
Isolation: Wash with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Safety and Handling Protocols
Me-DAST and related dialkylaminosulfur trifluorides are hazardous reagents requiring strict safety compliance [5]:
-
Moisture Sensitivity & Toxicity: Me-DAST reacts violently with water and ambient humidity to liberate highly toxic and corrosive Hydrofluoric Acid (HF). All glassware must be oven-dried.
-
Glassware vs. Plastic: While short-term reactions can be conducted in standard borosilicate glassware without significant etching, long-term storage of Me-DAST must be done in PTFE, Nalgene, or other inert plastic containers.
-
PPE: Work must be conducted in a certified fume hood. Heavy-duty nitrile or neoprene gloves, a face shield, and a lab coat are mandatory. Calcium gluconate gel must be readily available in the workspace in case of accidental HF exposure.
References
-
Montgomery, J., et al. "Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride." Organic Letters, 2020. Available at:[Link]
-
Posner, G. H.; Haines, S. R. "A convenient, one-step, high-yield replacement of an anomeric hydroxyl group by a fluorine atom using DAST. Preparation of glycosyl fluorides." Tetrahedron Letters, vol. 26, no. 1, 1985, pp. 5-8. Available at:[Link]
-
Herzon, S. B., et al. "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 2021. Available at:[Link]
-
Nicolaou, K. C., et al. "A practical synthesis of oligosaccharides. Partial synthesis of avermectin B1a." Journal of the American Chemical Society, vol. 106, no. 14, 1984, pp. 4189-4192. Available at:[Link]
-
Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, vol. 11, no. 21, 2009, pp. 5050–5053. Available at:[Link]
Application Note: High-Efficiency Deoxofluorination of Aldehydes to gem-Difluorides using DAST
Strategic Context in Drug Development
The strategic incorporation of fluorine is a foundational principle in modern medicinal chemistry. The gem-difluoromethylene group (–CF₂–) is highly valued as a metabolically stable, lipophilic bioisostere for oxygen (ethers, carbonyls) and methylene bridges. Diethylaminosulfur trifluoride (DAST) remains the premier nucleophilic fluorinating agent for the direct deoxofluorination of aldehydes to gem-difluorides. This protocol provides a self-validating methodology to execute this transformation safely and efficiently, ensuring high yields while mitigating the inherent risks of sulfur-based fluorinating reagents.
Mechanistic Causality: The Pathway to gem-Difluorides
To successfully optimize a DAST fluorination, one must understand the causality of the reaction pathway. The transformation of an aldehyde to a gem-difluoride is not a concerted substitution; it is a stepwise, polar mechanism driven by the electrophilicity of the sulfur center and the subsequent nucleophilicity of the liberated fluoride 1.
-
Lewis Acid Activation : The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the electron-deficient sulfur atom of DAST.
-
Intermediate Formation : This interaction forces the elimination of hydrogen fluoride (HF), generating a highly reactive alkoxyaminosulfur difluoride intermediate.
-
Nucleophilic Displacement : The liberated fluoride anion attacks the activated electrophilic carbon. Depending on the substrate's electronic environment, this proceeds via an Sₙ1 or Sₙ2 pathway, yielding the desired gem-difluoride and diethylaminosulfinyl fluoride (Et₂NS(O)F) as a byproduct 1.
Mechanistic pathway of DAST-mediated aldehyde deoxofluorination.
Reagent Properties & Safety Parameters
DAST is highly effective but possesses significant thermal instability. Heating DAST above 90 °C can lead to a catastrophic decomposition (detonation), initiated by disproportionation into sulfur tetrafluoride and bis(diethylamino)sulfur difluoride 2. Fortunately, aldehydes are highly reactive and typically undergo complete conversion between 0 °C and room temperature (RT), making DAST a perfectly suitable choice when handled with strict temperature control 3.
Table 1: Quantitative Comparison of Common Deoxofluorinating Agents
| Reagent | Thermal Stability Limit | Typical Eq. for Aldehydes | Relative Cost | Safety Profile |
| DAST | Detonates > 90 °C | 1.1 – 1.5 | Low | High risk at elevated temps; releases HF |
| Deoxo-Fluor® | Decomposes > 140 °C | 1.1 – 1.5 | Medium | Safer alternative to DAST; releases HF |
| XtalFluor-E® | Decomposes > 119 °C | 1.5 – 2.0 | High | Crystalline solid; does not generate free HF |
Data synthesized from calorimetric safety studies on aminosulfur trifluorides2, 4.
Self-Validating Experimental Protocol
This methodology is engineered as a self-validating system. Each step incorporates an observable metric to ensure the chemical environment is correct before proceeding, minimizing the risk of reagent hydrolysis or violent exotherms 5.
Materials Required:
-
Aldehyde substrate (1.0 mmol)
-
DAST (1.2 mmol, 1.2 equiv) - Use a plastic/PTFE syringe; DAST etches glass.
-
Anhydrous Dichloromethane (DCM, 5.0 mL)
-
Saturated aqueous NaHCO₃ solution
Step-by-Step Methodology:
-
System Preparation : Purge an oven-dried round-bottom flask with nitrogen or argon. Add the aldehyde (1.0 mmol) and anhydrous DCM (5.0 mL). Cool the solution to 0 °C using an ice-water bath.
-
Validation Check: The solution must remain completely clear. Cloudiness indicates the presence of moisture, which will violently hydrolyze DAST and ruin the yield.
-
-
Reagent Addition : Slowly add DAST (1.2 equiv) dropwise over 5 minutes directly into the solution.
-
Validation Check: A slight color change (pale yellow) and mild fuming are normal. If vigorous bubbling occurs immediately upon addition, the solvent is wet. Abort and restart with fresh anhydrous solvent.
-
-
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
-
Validation Check: Monitor via TLC or ¹⁹F NMR. The disappearance of the highly deshielded aldehyde proton (~9.5–10.5 ppm) in a crude NMR aliquot confirms complete conversion.
-
-
Quenching (Critical Safety Step) : Cool the reaction mixture back to 0 °C. Slowly transfer the reaction mixture dropwise into a vigorously stirring biphasic mixture of DCM and saturated aqueous NaHCO₃ (10 mL) at 0 °C.
-
Causality: This step neutralizes the generated HF and destroys unreacted DAST.
-
Validation Check: CO₂ evolution (bubbling) will occur. Quenching is complete only when bubbling entirely ceases and the aqueous layer pH tests at ~7-8.
-
-
Isolation & Purification : Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath < 30 °C to prevent loss of volatile gem-difluorides). Purify via silica gel flash chromatography (typically eluting with 100% hexanes due to the high lipophilicity of the product).
Step-by-step experimental workflow for the synthesis of gem-difluorides.
Optimization & Troubleshooting Data
While aldehydes are generally highly reactive toward DAST, specific structural features can induce competing side reactions 5.
Table 2: Troubleshooting Guide for Substrate-Specific Issues
| Substrate Feature | Common Issue Observed | Yield Impact | Optimization Strategy |
| Enolizable α-Protons | Formation of vinyl fluoride byproducts via elimination. | -10% to -30% | Run reaction strictly at 0 °C; alternatively, switch to XtalFluor-E® with Et₃N·3HF. |
| Sterically Hindered | Incomplete conversion; unreacted starting material. | -20% to -50% | Increase DAST stoichiometry to 2.0 eq; extend reaction time up to 24 h. |
| Moisture in Solvent | Rapid reagent hydrolysis; dark reaction mixture. | -50% to -100% | Rigorous drying of glassware; use freshly distilled or strictly anhydrous commercial DCM. |
References
-
Wikipedia Contributors. "Fluorination with aminosulfuranes." Wikipedia, The Free Encyclopedia. [Link]
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability." The Journal of Organic Chemistry, ACS Publications.[Link]
-
Common Organic Chemistry. "Aldehyde to Difluoro." Common Organic Chemistry.[Link]
-
Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." PMC, National Institutes of Health.[Link]
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: DAST-Mediated Cyclodehydration of β-Hydroxy Amides for the Synthesis of 2-Oxazolines
Introduction
The 2-oxazoline moiety is a privileged heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and chiral ligands.[1][2] The cyclodehydration of β-hydroxy amides presents a direct and versatile strategy for the synthesis of these valuable compounds.[1][3][4] Among the various reagents available for this transformation, Diethylaminosulfur Trifluoride (DAST) has emerged as a particularly effective and mild reagent, enabling the efficient synthesis of highly functionalized oxazolines under gentle reaction conditions.[1][3][4][5]
This comprehensive guide provides an in-depth technical overview of the DAST-mediated cyclodehydration of β-hydroxy amides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the substrate scope and limitations. Furthermore, this document will address critical safety considerations for handling DAST and introduce a more thermally stable alternative, Deoxo-Fluor.
Theoretical Background and Reaction Mechanism
The reaction of a β-hydroxy amide with DAST proceeds through a mild, non-acidic pathway, which accounts for its compatibility with a wide range of sensitive functional groups.[1][3] While the precise mechanistic details are not extensively documented, the generally accepted pathway involves the initial activation of the hydroxyl group by DAST.[1]
The proposed mechanism is as follows:
-
Activation of the Hydroxyl Group: The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of DAST, displacing a fluoride ion. This forms an intermediate alkoxy-N,N-diethylaminodifluorosulfane.
-
Intramolecular Cyclization: The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon atom bearing the activated hydroxyl group. This step proceeds in an SN2-like fashion, leading to the formation of the five-membered oxazoline ring with inversion of stereochemistry at the carbinol center.[6]
-
Proton Transfer and Product Formation: A final proton transfer step yields the desired 2-oxazoline product.
This mild reaction pathway avoids harsh acidic or basic conditions, preserving the integrity of acid- and base-labile functional groups and maintaining the stereochemical integrity of adjacent chiral centers.[1][3]
Caption: Proposed mechanism for DAST-mediated cyclodehydration.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
-
β-hydroxy amide substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
Critical Safety Precautions for Handling DAST
DAST is a corrosive, flammable, and moisture-sensitive reagent that can decompose explosively upon heating.[7][8] Strict adherence to safety protocols is mandatory.
-
Work in a Fume Hood: Always handle DAST in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7]
-
Inert Atmosphere: DAST reacts with water.[7] All reactions should be conducted under an inert atmosphere (argon or nitrogen).
-
Temperature Control: Do not heat DAST above 50 °C, as this can lead to explosive decomposition.[8] Reactions are typically performed at low temperatures (-78 °C).
-
Storage: Store DAST in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Refrigeration is recommended.
-
Quenching: Quench reactions and any residual DAST carefully with a saturated solution of sodium bicarbonate.
General Protocol for DAST-Mediated Cyclodehydration
This protocol is a general guideline and may require optimization for specific substrates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 4. 2-Oxazoline synthesis [organic-chemistry.org]
- 5. Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Application Note: Stereoselective Fluorination of Secondary Alcohols with DAST
Introduction and Strategic Context
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Substituting a hydroxyl group (-OH) with a fluorine atom (-F) dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity while acting as a steric bioisostere[1]. Diethylaminosulfur trifluoride (DAST) remains one of the most widely utilized deoxofluorinating agents due to its liquid physical state, which offers significant handling advantages over gaseous sulfur tetrafluoride (SF₄)[2].
However, the fluorination of secondary alcohols with DAST is mechanistically complex. While primary alcohols generally undergo straightforward fluorination, secondary alcohols are prone to competing pathways, including elimination (alkene formation) and carbocation-mediated rearrangements[3]. This application note details the mechanistic causality dictating stereochemical outcomes and provides a self-validating, highly optimized protocol for maximizing the stereoselective inversion of secondary alcohols.
Mechanistic Insights: Causality of Stereochemical Outcomes
To achieve high yields and predictable stereochemistry, one must understand the transient intermediates formed during DAST-mediated fluorination.
Upon the addition of DAST to a secondary alcohol, the hydroxyl oxygen attacks the electron-deficient sulfur atom, displacing a fluoride ion to form a highly reactive alkoxyaminosulfur difluoride intermediate . The fate of this intermediate dictates the reaction outcome:
-
Sₙ2 Inversion (Desired Pathway): In unhindered secondary alcohols, the in situ generated fluoride ion acts as a nucleophile, attacking the stereocenter from the opposite face of the bulky leaving group (–OSF₂NEt₂). This concerted Sₙ2 mechanism results in a strict inversion of configuration [3].
-
E2/E1 Elimination (Competing Pathway): The leaving group is exceptionally good, and the reaction media can become acidic (due to HF generation) or basic (if amines are present). If the stereocenter is sterically hindered, the fluoride ion may act as a base rather than a nucleophile, abstracting a β-proton to yield an alkene byproduct[3].
-
Neighboring Group Participation (NGP) & Sₙ1: If the substrate contains adjacent heteroatoms (e.g., esters, amides, or ethers) or strained rings, the intermediate may collapse into a carbocation, episulfonium, or aziridinium ion. This can lead to retention of configuration or complex ring expansions/contractions[4].
Figure 1: Mechanistic divergence of DAST-mediated secondary alcohol fluorination.
Predictive Matrix for Substrate Reactivity
To guide experimental design, the following table summarizes the expected stereochemical outcomes based on substrate architecture[3][4][5].
| Substrate Architecture | Primary Mechanistic Pathway | Expected Stereochemical Outcome | Common Side Reactions |
| Unhindered Sec-Alcohol | Sₙ2 Displacement | Inversion (>95% ee) | Minor elimination (<10%) |
| Sterically Hindered Sec-Alcohol | E2 Elimination / Sₙ1 | Racemization / Loss of center | Major elimination (Alkene) |
| α-Hydroxy-β-Ketoesters | Sₙ2 Displacement | Inversion (Enantiospecific) | Minimal (Highly stable intermediate) |
| Sec-Alcohol with Adjacent Ester/Amide | Neighboring Group Participation | Retention or Rearrangement | Ring contraction/expansion |
| Homoallylic Alcohol | Sₙ1 (Carbocation) | Rearrangement | Ring expansion |
Experimental Protocol: Stereoselective Deoxofluorination
The following protocol is engineered to maximize Sₙ2 inversion while suppressing elimination. Causality of conditions: Cryogenic temperatures (-78 °C) are mandatory for secondary alcohols to stabilize the alkoxyaminosulfur difluoride intermediate, thereby favoring the slower nucleophilic Sₙ2 attack over rapid E2 elimination[3].
Safety and Handling (Critical)
DAST is highly reactive, corrosive, and reacts violently with water to liberate toxic hydrogen fluoride (HF) gas[6].
-
Always conduct reactions in a fully functioning fume hood.
-
Use Teflon, Nalgene, or heavily dried borosilicate glassware. DAST can etch glass over prolonged periods due to HF trace generation.
-
Keep calcium gluconate gel on hand as a first-aid measure for accidental HF exposure.
Materials Required
-
Substrate: Enantiopure secondary alcohol (1.0 mmol)
-
Reagent: Diethylaminosulfur trifluoride (DAST) (1.2 to 1.5 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM), strictly dried (<10 ppm H₂O)
-
Quenching Agent: Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure
Step 1: Substrate Preparation & Cryogenic Cooling
-
Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (5.0 mL, yielding a 0.2 M solution).
-
Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Note: Strict temperature control is the primary defense against alkene formation.
Step 2: DAST Addition 4. Draw DAST (158 μL, 1.2 mmol, 1.2 equiv.) into a gas-tight plastic or glass syringe with a stainless-steel needle. 5. Add the DAST solution dropwise (approx. 1 drop per 2 seconds) down the inner wall of the flask to ensure it reaches -78 °C before contacting the bulk solution. 6. Observe the reaction. A slight yellowing of the solution is normal.
Step 3: Reaction Maturation 7. Stir the reaction mixture at -78 °C for 1 to 2 hours. 8. Mechanistic Checkpoint: For highly unhindered substrates (e.g., cyclic α-hydroxy-β-ketoesters), the reaction may reach completion at -78 °C[5]. For more sterically demanding substrates, slowly remove the cooling bath and allow the reaction to warm to -20 °C or 0 °C over 2 hours. Monitor progress via TLC (aliquots quenched in NaHCO₃) or ¹⁹F NMR.
Step 4: Controlled Quenching 9. Once starting material is consumed, re-cool the mixture to -78 °C (if it was warmed). 10. Slowly add saturated aqueous NaHCO₃ (5.0 mL) dropwise. Caution: Vigorous CO₂ evolution will occur as unreacted DAST and transient HF are neutralized. 11. Remove the cooling bath and allow the biphasic mixture to warm to room temperature with vigorous stirring (approx. 30 minutes) to ensure complete destruction of active fluorinating species.
Step 5: Workup and Isolation 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). 13. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter. 14. Concentrate the filtrate under reduced pressure (keep water bath < 30 °C, as lower molecular weight fluoroalkanes can be volatile). 15. Purify the crude product via silica gel flash chromatography. Fluoroalkanes typically elute significantly faster than their parent alcohols due to the loss of hydrogen-bonding capability.
Troubleshooting and Optimization
-
Issue: High ratio of alkene (elimination) to fluoroalkane.
-
Solution: The substrate may be too sterically hindered for Sₙ2 attack. Consider switching to less basic/more stable deoxofluorinating agents like Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or PyFluor, which often exhibit lower elimination profiles for sensitive secondary alcohols[1][3].
-
-
Issue: Retention of configuration observed instead of inversion.
-
Solution: Analyze the substrate for neighboring group participation (e.g., an acetate group at the β or γ position). If NGP is occurring, you may need to change the protecting group strategy (e.g., swap an ester for a non-participating ether like a benzyl group) to restore Sₙ2 inversion[4].
-
-
Issue: Incomplete conversion.
-
Solution: Ensure absolute anhydrous conditions. DAST is rapidly hydrolyzed by trace moisture, effectively reducing the active stoichiometry. Increase DAST to 1.5 - 2.0 equivalents if moisture is suspected.
-
References
-
diethylaminosulfur trifluoride - Organic Syntheses Organic Syntheses URL:[Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. 4,4-Difluoroazepane Hydrochloride [benchchem.com]
- 2. fh至尊吧-百度贴吧--FH至尊诚信20年!--线上第一品牌!FH至尊诚信20 [melaclaro.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Low-Temperature Handling and Fluorination Protocols for Dimethylaminosulfur Trifluoride (DAST)
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
Dimethylaminosulfur trifluoride (DAST) and its diethyl analog are premier nucleophilic fluorinating agents used to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides[1][2]. Despite its synthetic utility, DAST presents severe safety hazards, including thermal instability, explosive decomposition, and violent reactivity with moisture[3][4]. This application note establishes the mechanistic rationale and field-proven protocols for handling DAST at cryogenic temperatures (-78 °C), ensuring both operator safety and high-fidelity reaction outcomes.
Mechanistic Rationale for Low-Temperature Handling
Handling DAST at low temperatures is not merely a yield-optimizing choice; it is a critical safety and mechanistic requirement governed by the reagent's distinct thermodynamic and kinetic profiles.
Thermal Instability and Explosion Hazards
DAST is highly thermally unstable. Heating the reagent above 90 °C initiates a catastrophic decomposition cascade[3]. This thermal degradation occurs in two distinct phases:
-
Disproportionation: A non-energetic disproportionation converts DAST into sulfur tetrafluoride (SF₄) and bis(dialkylamino)sulfur difluoride[5].
-
Detonation: The resulting difluoride intermediate is highly unstable and undergoes a vigorous, exothermic detonation[5]. Operating strictly at or below 0 °C prevents the initiation of this disproportionation pathway.
Reaction Pathway Control
The fluorination of alcohols by DAST proceeds via an alkoxyaminosulfur difluoride intermediate[1]. The fate of this intermediate is highly temperature-dependent:
-
Kinetic Control (Low Temperature): At -78 °C, the system lacks the thermal energy required for higher-activation-energy side reactions. Nucleophilic attack by the fluoride ion proceeds cleanly via an Sₙ2 mechanism, resulting in the inversion of stereochemical configuration[1][6].
-
Thermodynamic Control (Elevated Temperature): As temperatures rise, competing pathways dominate. The intermediate can undergo E2 elimination (yielding alkene byproducts) or Sₙ1-mediated carbocationic rearrangements (such as Wagner-Meerwein or pinacol rearrangements)[1][4][6].
Fig 1. Mechanistic divergence of DAST intermediates based on temperature and substrate.
Comparative Safety Profile & Reagent Selection
Because DAST generates highly corrosive free hydrogen fluoride (HF) upon use and reacts violently with water[3][4], researchers must evaluate whether DAST is strictly necessary or if newer, safer alternatives can be employed. The table below summarizes the quantitative and qualitative data for DAST versus modern crystalline alternatives.
| Fluorinating Reagent | Physical State | Thermal Stability (Decomp. Temp) | HF Generation | Handling & Safety Notes |
| DAST | Fuming Liquid | ~90 °C (Explosive) | Yes (Free HF) | Requires rigorous low-temp control; reacts violently with water[3][4]. |
| Deoxo-Fluor | Liquid | ~140 °C (Exothermic) | Yes (Free HF) | Slightly more stable than DAST, but still poses explosion risks[4][7]. |
| XtalFluor-E | Crystalline Solid | >190 °C | No* | Safe for standard glassware; no violent water reactivity[4]. |
*Note: XtalFluor reagents require an exogenous fluoride promoter (e.g., Et₃N·3HF) but do not generate highly volatile free HF intrinsically[4].
Pre-Experimental Setup & Prerequisites
-
Environmental Controls: All operations must be conducted in a well-ventilated fume hood behind a heavy-duty blast shield[8].
-
Glassware & Equipment: While DAST can be handled in standard borosilicate glass at cryogenic temperatures, elevated temperatures or extended exposure will lead to glass etching due to HF generation[3][4]. For bulk storage or prolonged reactions, PTFE or polyolefin vessels are mandatory[8].
-
Moisture Exclusion: DAST reacts violently with atmospheric moisture[1][3]. All glassware must be flame-dried or oven-dried, and solvents must be rigorously anhydrous.
Standard Operating Procedure: Low-Temperature Fluorination
The following protocol details the conversion of a primary or secondary alcohol to an alkyl fluoride using DAST.
Step 1: System Preparation
Purge a dry, round-bottom flask equipped with a magnetic stir bar with anhydrous argon or nitrogen gas for 15 minutes to establish a strictly inert atmosphere[2].
Step 2: Substrate Dissolution
Dissolve the alcohol substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 20 volumes relative to the substrate)[2].
Step 3: Cryogenic Cooling
Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for at least 10 minutes[1][2]. Causality: Establishing a uniform cryogenic baseline prevents localized thermal spikes during reagent addition.
Step 4: Reagent Addition
Using a gas-tight syringe, add DAST (1.2 equivalents) dropwise over 10–15 minutes[2]. Causality: Dropwise addition controls the kinetics of the exothermic alkoxyaminosulfur difluoride formation, preventing thermal runaway that could trigger the disproportionation pathway[5].
Step 5: Reaction Progression
Stir the mixture at -78 °C for 30 to 120 minutes. Depending on the steric hindrance of the substrate, slowly remove the cooling bath to allow the reaction to warm to 0 °C or room temperature[1][2]. Monitor progression via TLC.
Step 6: Low-Temperature Quench (Critical Safety Step)
Once complete, re-cool the reaction mixture to -78 °C (or at least 0 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise[1][2]. Causality: NaHCO₃ safely neutralizes the acidic HF byproduct and hydrolyzes unreacted DAST. Quenching at low temperatures prevents the violent exotherm associated with DAST's reaction with water[3].
Step 7: Aqueous Workup
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM twice. Causality & Troubleshooting: Frequent venting of the separatory funnel is mandatory. The neutralization of HF and DAST by NaHCO₃ generates significant volumes of CO₂ gas, which can cause the funnel to overpressurize[1][2]. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].
Fig 2. Standard low-temperature workflow for DAST-mediated fluorination.
References
- Fluorination with aminosulfuranes - Wikipedia: Mechanism and stereochemistry. Wikipedia.
- Diethylaminosulfur trifluoride | 38078-09-0. ChemicalBook.
- Aminosulfur trifluorides: relative thermal stability.
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
- Disubstituted-aminodifluorosulfinium salts, process for preparing same and method of use as deoxofluorination reagents (CA2764241C).
- Synthesis by Substitution of Hydroxy Groups in Alcohols. Thieme E-Books.
- Working with Hazardous Chemicals. Organic Syntheses.
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Diethylaminosulfur trifluoride | 38078-09-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CA2764241C - Disubstituted-aminodifluorosulfinium salts, process for preparing same and method of use as deoxofluorination reagents - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Application Note: Scale-Up Procedures for DAST-Mediated Deoxofluorination via Continuous Flow Chemistry
Introduction & Scientific Rationale
Deoxofluorination is a critical transformation in medicinal chemistry and drug development, utilized to replace hydroxyl groups or carbonyl oxygen atoms with fluorine to improve a molecule's metabolic stability, bioavailability, and lipophilicity. Diethylaminosulfur trifluoride (DAST) serves as a premier, highly effective reagent for this transformation[1].
However, scaling up DAST reactions in traditional batch reactors presents severe, often prohibitive safety hazards. DAST is notoriously thermally unstable; heating the reagent above 90 °C triggers a rapid, exothermic disproportionation into sulfur tetrafluoride (SF₄) and the highly explosive bis(diethylamino)sulfur difluoride, (Et₂N)₂SF₂[2]. Furthermore, the fluorination process generates stoichiometric amounts of hydrogen fluoride (HF) and gaseous byproducts, leading to dangerous pressure build-ups in closed batch systems[3].
To circumvent these thermodynamic and kinetic bottlenecks, continuous flow microreactor technology has emerged as the industry standard for DAST scale-up. Flow chemistry provides superior heat transfer, precise residence time control, and a minimized active reaction volume, fundamentally neutralizing the explosion risks associated with thermal runaways[4].
Mechanistic Causality in Flow Parameters
Understanding the underlying reaction mechanism is essential for rational scale-up. The reaction of an alcohol with DAST proceeds via the rapid formation of an alkoxyaminosulfur difluoride intermediate, simultaneously releasing one equivalent of HF. Subsequent nucleophilic attack by the fluoride ion—via an Sₙ2 mechanism for unhindered substrates (resulting in stereochemical inversion) or an Sₙ1 mechanism for sterically hindered/benzylic systems—yields the desired alkyl fluoride and Et₂NS(O)F as a byproduct[1].
In a batch environment, the localized accumulation of HF and exothermic heat can lead to substrate degradation (e.g., elimination to olefins) and reagent decomposition. In a continuous flow regime, the high surface-area-to-volume ratio ensures instantaneous heat dissipation. By employing a back-pressure regulator (BPR), solvents like dichloromethane (CH₂Cl₂) can be superheated safely above their atmospheric boiling points (e.g., 60–80 °C). This localized superheating accelerates the rate-determining fluoride displacement step without risking the auto-decomposition of the bulk DAST inventory.
Mechanistic pathway of DAST-mediated deoxofluorination of alcohols.
Experimental Methodology: Continuous Flow Protocol
This self-validating protocol utilizes a dual-stream flow reactor equipped with an in-line quenching column to safely manage HF generation and isolate the pure product continuously.
Materials & Setup
-
System: Vapourtec R2+/R4 or an equivalent continuous flow platform equipped with PEEK or PTFE tubing (0.76 mm i.d.).
-
Reagents: DAST (95% purity[5]), Substrate (Alcohol/Ketone), anhydrous CH₂Cl₂.
-
In-line Scavenger: Omnifit glass chromatography column packed with a 1:1 (w/w) mixture of solid calcium carbonate (CaCO₃) and silica gel (SiO₂)[6].
Step-by-Step Workflow
-
System Priming: Flush the entire flow system with anhydrous CH₂Cl₂ at 1.0 mL/min for 10 minutes to ensure a strictly moisture-free environment. Caution: DAST reacts violently with ambient water to form toxic HF gas[7].
-
Reagent Preparation:
-
Stream A: Dissolve the target substrate in anhydrous CH₂Cl₂ to a concentration of 0.5 M.
-
Stream B: Prepare a 0.5 M solution of DAST in anhydrous CH₂Cl₂. (Use 1.0 equivalent for standard alcohols; 2.0 to 2.5 equivalents for aldehydes/ketones).
-
-
Reactor Configuration: Connect Stream A and Stream B to a highly efficient PTFE T-mixer. Route the output directly into a PEEK residence time coil (e.g., 10 mL internal volume).
-
Thermal & Pressure Control: Set the reactor coil temperature to 60 °C (for primary/secondary alcohols) or 80 °C (for carbonyls). Install a 100 psi (6.9 bar) back-pressure regulator (BPR) immediately after the reactor coil to suppress solvent boiling and maintain a liquid phase.
-
Execution: Pump both streams simultaneously at equal flow rates. For a 30-minute residence time in a 10 mL coil, set each pump to 0.166 mL/min.
-
In-Line Quenching: Route the depressurized effluent exiting the BPR directly through the CaCO₃/SiO₂ scavenger column. The CaCO₃ safely neutralizes the generated HF into harmless CaF₂, while the SiO₂ traps polar byproducts like Et₂NS(O)F.
-
Isolation: Collect the eluent continuously. The fluorinated product is typically obtained in >95% purity following simple solvent evaporation, completely bypassing the need for hazardous aqueous workups or extensive column chromatography.
Continuous flow reactor configuration for safe DAST scale-up.
Quantitative Data: Batch vs. Continuous Flow
The following table summarizes the operational differences and yield improvements when transitioning a standard deoxofluorination (e.g., the gem-difluorination of isatin or fluorination of cyclooctanol) from batch to continuous flow[2][8].
| Parameter | Traditional Batch | Continuous Flow | Rationale / Causality |
| Temperature Limit | < 50 °C (Safety constraint) | Up to 80 °C (Pressurized) | Microreactor heat dissipation prevents thermal runaway. |
| Reaction Time | 4 – 12 hours | 30 – 60 minutes | Superheating accelerates the rate-limiting displacement step. |
| Safety Profile | High risk (Explosion/HF gas) | Low risk (Minimal active volume) | In-line quenching eliminates operator exposure to HF. |
| Yield (Isatin to gem-difluoride) | < 40% (High degradation) | 73%[2] | Precise residence time prevents over-reaction and tar formation. |
| Scale Limit | Gram scale (Hazard limited) | Multi-kilogram (Run out) | Continuous processing bypasses the batch volume constraints. |
References
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
- Yoshida, J., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Thieme E-Books. Thieme Connect.
- Yoshida, J., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
- Lal, G. S. (2000). US6080886A - Fluorination with aminosulfur trifluorides. Google Patents.
- Sigma-Aldrich. (Diethylamino)sulfur trifluoride 95% 38078-09-0.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
- Wikipedia. Diethylaminosulfur trifluoride.
- Fisher Scientific. SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
Sources
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- 2. Flow microreactor synthesis in organo-fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 5. (Diethylamino)sulfur trifluoride 95 38078-09-0 [sigmaaldrich.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
Application Notes & Protocols: Navigating Skeletal Rearrangements Induced by Dimethylaminosulfur Trifluoride (DAST)
I. Introduction: DAST as a Bifunctional Reagent
Dimethylaminosulfur trifluoride (DAST) and its analogue, diethylaminosulfur trifluoride, are widely recognized in the synthetic chemist's toolkit, primarily as potent and versatile deoxofluorinating agents.[1][2] They efficiently convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[3][4] However, to view DAST solely through the lens of fluorination is to overlook a vast and powerful area of its reactivity. The reaction of DAST with a hydroxyl group generates a highly effective leaving group, which can facilitate the formation of carbocationic intermediates. These intermediates are susceptible to a variety of skeletal reorganizations, transforming DAST from a simple fluorinating agent into a catalyst for complex molecular rearrangements.[1][5]
This guide provides an in-depth exploration of DAST-induced rearrangement reactions, offering mechanistic insights and practical protocols for researchers in organic synthesis and drug development. We will delve into the causality behind experimental choices, enabling the chemist to harness these transformations for the synthesis of novel and structurally diverse molecules, including valuable building blocks and bioactive compounds.[6][7]
II. Critical Safety Protocols for DAST Handling
Before any experimental work, it is imperative to understand the hazardous nature of DAST. It is a corrosive, toxic, and moisture-sensitive reagent that can react violently with water.[7][8] Strict adherence to safety protocols is non-negotiable.
A. Personal Protective Equipment (PPE) and Engineering Controls:
-
Fume Hood: All manipulations of DAST must be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors.[8][9]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[10][11]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[8][10]
-
Lab Coat: A flame-resistant lab coat is mandatory.[9]
B. Storage and Handling:
-
Inert Atmosphere: DAST is moisture-sensitive. Store in a tightly sealed container, often under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Temperature: Store in a designated, explosion-proof refrigerator at 2-8 °C.[12]
-
Incompatible Materials: Keep away from water, acids, and glass containers for long-term storage.[8][12] Do not flush any spills with water.[10]
-
Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred slurry of a mild base like sodium bicarbonate or by using a protic solvent like methanol.
C. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][12]
-
Spills: Evacuate the area. Contain the spill using an absorbent material (e.g., vermiculite or sand). Do not use water. Collect the material in a sealed container for hazardous waste disposal.[10][11]
III. The Mechanistic Heart of DAST Reactivity
The journey from a simple alcohol to a rearranged product begins with the activation of the hydroxyl group. This process is central to understanding and predicting the outcome of a DAST-mediated reaction.
-
Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of DAST.
-
HF Elimination: A subsequent elimination of hydrogen fluoride (HF) generates a crucial alkoxyaminosulfur difluoride intermediate.
-
Leaving Group Formation: This intermediate is primed to act as an excellent leaving group upon cleavage of the C-O bond.
-
Carbocation Generation: The departure of the leaving group generates a carbocation (or a species with significant carbocationic character) at the carbon atom that formerly bore the hydroxyl group.
-
Rearrangement/Fluorination: This carbocation is the pivot point. It can either be trapped by a fluoride ion (leading to direct fluorination, often with inversion of configuration via an Sₙ2-like mechanism) or undergo rearrangement to a more stable carbocation, which is then trapped.[3][13]
IV. Major Classes of DAST-Induced Rearrangements
The structural context of the initial alcohol dictates the preferred rearrangement pathway. Understanding these classes allows for the strategic design of syntheses.
A. Pinacol-Type Rearrangements of 1,2-Diols
A classic transformation, the pinacol rearrangement, involves the conversion of a 1,2-diol to a ketone or aldehyde.[14][15] DAST provides a non-aqueous method to initiate this process, which is traditionally performed under strongly acidic conditions.[3]
Mechanism:
-
DAST selectively activates one hydroxyl group of the diol, typically the one that leads to the formation of a more stable carbocation (e.g., tertiary > secondary).[14][16]
-
Departure of the leaving group generates the carbocation.
-
A 1,2-alkyl or 1,2-aryl shift occurs, where a group from the adjacent carbon migrates to the carbocation center.
-
The driving force is the formation of a highly stable, resonance-stabilized oxonium ion.[14][17]
-
Deprotonation yields the final carbonyl compound.
Protocol 1: General Procedure for DAST-Induced Pinacol Rearrangement
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Add DAST (1.1-1.5 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature over several hours or overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Ring Expansions and Contractions
DAST is a powerful tool for modulating ring size, a critical strategy in the synthesis of medium-sized rings and complex scaffolds.[5][18][19] The outcome is often dictated by the substrate's stereochemistry and the presence of neighboring groups that can participate in the reaction.[5]
1. Carbocation-Induced Ring Expansion of Cyclic Homoallylic Alcohols: Strained rings bearing a homoallylic alcohol can undergo a C-C bond migration to expand the ring. The reaction proceeds via a non-classical carbocation intermediate.[5]
2. Neighboring Group Participation: The presence of a heteroatom (O, N, S) vicinal to the alcohol can lead to the formation of a bridged onium intermediate (e.g., oxonium, aziridinium ion).[5][20] The subsequent opening of this strained intermediate by a fluoride ion can lead to either ring expansion or ring contraction.
| Substrate Type | Intermediate | Predominant Rearrangement |
| Cyclic β,γ-Epoxy Alcohols | Oxonium Ion | Ring Expansion[5] |
| Cyclic β-Amino Alcohols | Aziridinium Ion | Ring Expansion[5][20] |
| Dihydroxylated Steroids | Carbocation | Ring Expansion or Contraction[5][21] |
Protocol 2: DAST-Induced Ring Expansion of a Cyclic β-Amino Alcohol
-
Preparation: Following the general setup in Protocol 1, dissolve the cyclic β-amino alcohol (e.g., a prolinol derivative) (1.0 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to -78 °C.
-
DAST Addition: Add DAST (1.2 eq) dropwise. The formation of the intermediate aziridinium ion is often rapid.
-
Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C or room temperature and stir for an additional 2-24 hours, monitoring by TLC.
-
Quenching & Workup: Follow the quenching and workup procedures detailed in Protocol 1. The basic workup is particularly important here to neutralize any amine salts.
-
Purification: Purify the resulting ring-expanded product (e.g., a 3-fluoropiperidine) by column chromatography.
C. Beckmann-Type Rearrangements of Oximes
DAST can promote the Beckmann rearrangement of ketoximes to yield amides or lactams.[7][22] More recently, this has been extended to unique transformations, including intramolecular cyclizations to form heterocycles like 2-oxazolines or the generation of imidoyl fluorides.[6][23][24]
Mechanism: The reaction is initiated by the activation of the oxime hydroxyl group by DAST. This creates an excellent leaving group, facilitating the migration of the group anti-periplanar to the O-N bond, leading to a nitrilium ion intermediate. Trapping of this intermediate by water during workup or by an internal nucleophile leads to the final product.
V. Field Insights & Troubleshooting
-
Fluorination vs. Rearrangement: The balance between direct fluorination and rearrangement is delicate. Lower temperatures (-78 °C) often favor the Sₙ2-like fluorination, while allowing the reaction to warm can promote carbocation formation and subsequent rearrangement.
-
Solvent Choice: While DCM is common, less polar solvents can sometimes suppress competing elimination reactions. For certain substrates, THF has been shown to be beneficial, for instance, in the generation of stable imidoyl fluorides from oximes.[24]
-
Stoichiometry: Using a slight excess of DAST (1.1-1.5 eq) is typical to ensure full conversion of the starting material. However, a large excess can sometimes lead to unwanted side reactions.
-
Substrate Purity: DAST reacts violently with water. Ensure your starting material and solvent are rigorously dried to prevent reagent decomposition and uncontrolled exotherms.[7]
VI. Conclusion
Dimethylaminosulfur trifluoride is a far more versatile reagent than its common application as a deoxofluorinating agent would suggest. By understanding the mechanistic underpinnings of its reactivity—specifically the generation of carbocationic intermediates—chemists can unlock a powerful suite of skeletal rearrangement reactions. From pinacol and Beckmann rearrangements to complex ring expansions and contractions, DAST provides a pathway to novel molecular architectures that are often difficult to access through other means. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to confidently and safely employ these powerful transformations in their synthetic endeavors.
References
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Vertex AI Search Result 10 : Vágvölgyi, M., et al. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules. [Link]
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Vertex AI Search Result 12 : Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
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Vertex AI Search Result 13 : Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. ResearchGate.[Link]
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Vertex AI Search Result 14 : Fluorination with aminosulfuranes. Wikipedia.[Link]
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Vertex AI Search Result 20 : Pinacol rearrangement. Wikipedia.[Link]
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Vertex AI Search Result 24 : Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry.[Link]
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Vertex AI Search Result 26 : Lu, Y., et al. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Letters. [Link]
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Vertex AI Search Result 32 : Drug Abuse Screening Test (DAST): Scoring & Interpretation. WeGuide.[Link]
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Troubleshooting & Optimization
minimizing elimination side products in DAST fluorination
A Guide to Minimizing Elimination Side Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that while Diethylaminosulfur Trifluoride (DAST) is a powerful and widely used reagent for converting alcohols to alkyl fluorides, it can be plagued by the formation of elimination byproducts. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring high yields of your desired fluorinated product.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during DAST fluorination.
Q1: I'm seeing a significant amount of alkene in my crude NMR. What is the primary cause?
A: The formation of an alkene is the result of a competing elimination reaction (E2 or E1 mechanism) alongside the desired nucleophilic substitution (SN2 or SN1)[1][2]. This is particularly common with substrates that are sterically hindered, are prone to forming stable carbocations (secondary, tertiary, benzylic alcohols), or contain acidic protons beta to the hydroxyl group[1][3][4].
Q2: What are the first and most effective changes I can make to my protocol to reduce this elimination byproduct?
A: The single most effective strategy is to lower the reaction temperature. Elimination pathways typically have a higher activation energy than substitution pathways. By running the reaction at a lower temperature, you can kinetically favor the desired SN2 substitution[1].
Initial Steps to Try:
-
Lower the Temperature: Start the reaction by adding DAST dropwise to your substrate solution at -78 °C (a dry ice/acetone bath)[1][5][6].
-
Slow Warming: Instead of allowing the reaction to warm directly to room temperature, let it warm slowly over several hours or overnight[1][5].
-
Ensure Anhydrous Conditions: Trace amounts of water can react with DAST, generating HF, which can catalyze elimination and other side reactions[1].
Q3: Does the type of alcohol (primary, secondary, or tertiary) I'm using matter?
A: Absolutely. The structure of your alcohol substrate is a critical determinant of the reaction's outcome.
-
Primary Alcohols: Generally undergo fluorination with minimal elimination.
-
Secondary Alcohols: Are significantly more prone to elimination, as the transition state for elimination is more easily accessed[3]. For example, the fluorination of cyclooctanol with DAST yields the desired fluoride but also a significant amount of cyclooctene[4].
-
Tertiary Alcohols: Are extremely susceptible to elimination and carbocation rearrangements under DAST conditions[3][7]. Deoxyfluorination of this substrate class is notoriously challenging and often requires specialized, non-basic methods to suppress elimination[3][8].
Q4: My substrate is very sensitive, and even at low temperatures, I see elimination. When should I consider using a different fluorinating agent?
A: If you have optimized the temperature and reaction conditions for DAST with a problematic substrate and still observe significant elimination, it is time to consider a modern fluorinating reagent. Many newer reagents have been specifically designed to be more selective and reduce elimination byproducts[9].
-
Consider switching if: Your substrate is a sterically hindered secondary or a tertiary alcohol.
-
Modern Alternatives: Reagents like PyFluor , XtalFluor , and AlkylFluor often provide superior yields and selectivity with significantly less elimination compared to DAST[1][10][11][12]. These reagents are often solids, which can be easier to handle, and may not generate corrosive HF in the same way as DAST[9][10].
In-Depth Troubleshooting Guide
Understanding the Mechanism: The SN2 vs. E2 Competition
The key to troubleshooting is understanding the underlying mechanism. After the alcohol's hydroxyl group attacks DAST, a crucial intermediate is formed: an alkoxyaminosulfur difluoride. This intermediate has an excellent leaving group. At this point, the reaction can proceed down two competing pathways:
-
SN2 (Substitution - Desired): A fluoride ion attacks the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry and the formation of the desired alkyl fluoride. This pathway is generally favored at lower temperatures[1][13].
-
E2 (Elimination - Undesired): A base (which can be the fluoride ion itself or another species in the mixture) abstracts a proton from a carbon atom adjacent (beta) to the leaving group. This occurs in a concerted fashion, forming a double bond and ejecting the leaving group[14][15][16]. This pathway is favored by sterically hindered substrates and higher temperatures.
Troubleshooting by Experimental Parameter
-
Problem: High elimination with secondary, tertiary, or bulky primary alcohols.
-
Causality: Steric hindrance around the reaction center makes it difficult for the fluoride nucleophile to approach for an SN2 attack. The alternative E2 pathway, where a proton is abstracted from the more accessible periphery of the molecule, becomes more favorable. For secondary and tertiary alcohols, an SN1/E1 pathway via a carbocation intermediate can also occur, leading to rearrangements and elimination[7][17].
-
Solution:
-
Strict Temperature Control: This is the most critical defense. Maintain the reaction at -78 °C for an extended period (1-4 hours) before allowing it to warm very slowly[18].
-
Consider a Modern Reagent: For challenging substrates, DAST may not be the optimal choice. PyFluor has demonstrated substantially less elimination for a diverse range of alcohols. XtalFluor reagents are also known for providing significantly fewer elimination side products[10].
-
| Parameter | Problem | Scientific Rationale | Recommended Protocol |
| Temperature | Reaction run at 0 °C or room temperature shows high elimination. | The activation energy for E2 elimination is generally higher than for SN2 substitution. Higher temperatures provide the energy to overcome this barrier, increasing the rate of the undesired E2 pathway relative to the SN2 pathway[1]. | Always begin the reaction at -78 °C . Add DAST dropwise to a cooled solution of the alcohol in an appropriate solvent. Stir at -78 °C for 1-4 hours before allowing the reaction to warm slowly to room temperature overnight[5][18]. |
| Solvent | Standard solvent (DCM) gives poor selectivity. | Dichloromethane (DCM) is the most common and generally effective solvent[1][5]. However, solvent polarity can influence the transition states of both SN2 and E2 pathways. In some cases, a less polar solvent may disfavor the formation of charged intermediates or transition states that lead to elimination[1][19]. | While DCM is the standard starting point, for substrates highly prone to elimination, consider screening less polar solvents like toluene or ethereal solvents (e.g., THF, diethyl ether), ensuring they are compatible with the low temperatures required. |
| Rate of Addition | Adding DAST quickly results in a mixture of products. | Rapid addition of DAST can cause localized temperature spikes, even in a cooled bath, promoting the E2 pathway. It can also lead to the formation of other byproducts. | Use a syringe pump for slow, controlled, dropwise addition of DAST to the cooled substrate solution over 30-60 minutes. This ensures the reaction temperature remains consistently low. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in DAST Fluorination
This protocol is optimized to favor the SN2 pathway.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous dichloromethane (DCM) as the solvent.
-
Ensure your DAST reagent is of high quality and has been stored properly (refrigerated and protected from moisture)[1].
-
-
Reaction Setup:
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate syringe, draw up DAST (typically 1.1-1.5 eq.).
-
-
Reagent Addition:
-
Add the DAST dropwise to the vigorously stirred alcohol solution over a period of 30-60 minutes. It is critical to ensure the internal temperature does not rise significantly above -70 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 2-4 hours[18].
-
After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature, typically overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize excess reagent and acidic byproducts[1][5].
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via column chromatography to separate the desired alkyl fluoride from any alkene byproduct and other impurities.
-
Workflow for Optimizing a Problematic DAST Reaction
If you encounter high levels of elimination, follow this logical troubleshooting workflow.
References
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-
Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]
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Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. [Link]
-
Elimination Reactions. University of Florida Department of Chemistry. [Link]
-
Li, Y., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. [Link]
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-
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Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
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Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
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Diethylaminosulfur Trifluoride (DAST). Synlett. [Link]
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da S. Costa, J., & de Almeida, W. B. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. [Link]
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N,N-diethylaminosulfur trifluoride (DAST, Et2NSF3) and related reagents. ResearchGate. [Link]
-
Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. ResearchGate. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
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Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Organic Chemistry Portal. [Link]
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Straatmann, M. G., & Welch, M. J. (1977). Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent. Journal of Nuclear Medicine. [Link]
-
Al-Masoudi, N. A. L. (2020). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
-
Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. [Link]
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The E2 Reaction and the Deuterium Isotope Effect. OpenStax. [Link]
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Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
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Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. Chemistry – A European Journal. [Link]
-
Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. YouTube. [Link]
-
Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. [Link]
-
Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
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- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. siue.edu [siue.edu]
- 15. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
improving low yields in DAST conversion of secondary alcohols
Welcome to the Technical Support Center for Organic Fluorination. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with low yields during the deoxyfluorination of secondary alcohols using DAST (Diethylaminosulfur trifluoride).
Below, we dissect the mechanistic causality behind these failures, provide actionable troubleshooting FAQs, present comparative data, and offer self-validating experimental protocols to get your synthesis back on track.
Mechanistic Causality: Why Do Secondary Alcohols Fail?
To troubleshoot DAST, you must first understand the reaction's bifurcation point. When DAST reacts with a secondary alcohol, it rapidly forms an alkoxyaminosulfurane intermediate [1]. From this critical junction, the reaction can proceed down three competing pathways:
- Pathway (Desired): Fluoride attacks the sterically hindered secondary carbon, inverting the stereocenter and yielding the target alkyl fluoride.
- Elimination (Undesired): Because secondary carbons stabilize positive charge and are sterically encumbered, the intermediate acts as an exceptional leaving group. Adjacent protons are abstracted, yielding alkene byproducts[2].
- Rearrangement (Undesired): If the intermediate ionizes before fluoride attack, the resulting carbocation can undergo Wagner-Meerwein rearrangements or hydride shifts, leading to scrambled or racemic products[3].
Caption: Mechanistic divergence of the DAST intermediate leading to desired product or side reactions.
Troubleshooting FAQs
Q1: My GC-MS/NMR shows mostly alkene byproducts instead of the target fluorinated compound. How do I suppress elimination?
A1: Elimination is the most common competitive pathway for secondary alcohols[2]. To favor the
-
Strict Temperature Control: The activation energy for elimination (
) is typically higher than for the concerted attack. Initiate and maintain the reaction at -78 °C. Keeping the temperature strictly cryogenic prevents the system from crossing the thermal barrier required for elimination[2]. -
Reverse Addition: Always add the alcohol dropwise to a pre-cooled solution of DAST. This ensures DAST is always in stoichiometric excess, preventing alcohol-alcohol condensation and minimizing localized thermal spikes.
Q2: I am already running the reaction at -78 °C, but my yields are still below 30%. Does the solvent matter?
A2: Yes, significantly. Dichloromethane (DCM) is the industry-standard solvent, but its relative polarity can stabilize carbocation-like transition states, inadvertently promoting
-
The Fix: Switch to a less polar, non-coordinating solvent like anhydrous toluene or hexanes (if your substrate is soluble). Non-polar solvents destabilize charge separation, actively disfavoring the
pathway and forcing the reaction through the tighter transition state.
Q3: I am observing rearranged products (e.g., ring expansion or methyl shifts). What causes this, and how can I fix it? A3: Rearrangements occur when the intermediate develops significant carbocation character before the fluoride anion can successfully attack. This is notoriously common in strained cyclic secondary alcohols or those adjacent to quaternary centers[3].
-
The Fix: If DAST causes rearrangements, you must abandon it for a reagent that operates via a tighter ion pair. PhenoFluor or PyFluor are highly recommended, as they avoid free carbocation intermediates and provide excellent functional group tolerance without indiscriminate scrambling[3][4].
Q4: When should I completely abandon DAST for modern alternatives? A4: You should pivot away from DAST if your substrate is highly prone to elimination (e.g., benzylic secondary alcohols or those with highly acidic anti-periplanar beta-hydrogens). Reagents like PyFluor (2-pyridinesulfonyl fluoride), when combined with a base like DBU, significantly reduce elimination (often <5% compared to DAST's 20%+) and are thermally stable at room temperature[4][5].
Caption: Step-by-step troubleshooting workflow for diagnosing and resolving low DAST reaction yields.
Quantitative Data Comparison: DAST vs. Alternatives
When optimizing secondary alcohol fluorination, comparing reagent profiles is critical. The table below summarizes the expected performance of DAST against modern alternatives for challenging secondary substrates[3][4][5].
| Reagent | Typical Yield (2° Alcohols) | Elimination Risk | Stereochemical Outcome | Thermal Stability | Moisture Sensitivity |
| DAST | 30% - 70% | High (>20%) | Mixed (Inversion + Racemization) | Poor (Explosive >90°C) | Extreme (Generates HF) |
| PyFluor | 75% - 90% | Very Low (<5%) | High Inversion ( | Excellent | Low (Bench-stable) |
| PhenoFluor | 80% - 95% | Low | High Inversion ( | Excellent | Low |
| SulfoxFluor | 70% - 85% | Low | High Inversion ( | Good | Moderate |
Self-Validating Experimental Protocols
Protocol A: Optimized Low-Temperature DAST Fluorination
Use this protocol to minimize elimination and maximize
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add anhydrous Toluene (0.2 M relative to substrate) and DAST (1.5 equivalents).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Substrate Addition: Dissolve the secondary alcohol (1.0 eq) in a minimal amount of anhydrous Toluene. Add this solution dropwise over 20 minutes down the side of the flask.
-
Self-Validation Checkpoint: The solution should remain clear or turn pale yellow. If the solution violently bubbles or turns dark brown immediately, moisture contamination is present, and HF is degrading your substrate. Abort, re-dry glassware, and verify DAST integrity[2].
-
-
Reaction: Stir at -78 °C for 2–4 hours. Monitor strictly by TLC. Do not let the reaction warm up.
-
Quenching (Critical Step): Add saturated aqueous
directly to the flask while it is still at -78 °C .-
Causality: Quenching cold neutralizes unreacted DAST and HF before the mixture reaches the thermal threshold where the unreacted alkoxyaminosulfurane intermediate would undergo
elimination.
-
-
Workup: Allow the quenched mixture to warm to room temperature, extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: PyFluor Deoxyfluorination (For Elimination-Prone Substrates)
Use this protocol if Protocol A yields >15% alkene byproducts.
-
Preparation: In a standard round-bottom flask (air/moisture tolerant, though dry conditions are optimal), add the secondary alcohol (1.0 eq), PyFluor (1.5 eq), and Toluene (0.5 M)[4].
-
Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) dropwise at room temperature.
-
Reaction: Stir at room temperature for 24 hours.
-
Self-Validation Checkpoint: The gradual formation of a cloudy precipitate (the DBU-HF salt) is a visual confirmation that the deoxyfluorination is proceeding successfully.
-
-
Workup: Dilute with DCM, wash with 1M HCl to remove DBU, wash with saturated
, dry, and concentrate.
References
-
Doyle, A. G., et al. "Selective Fluorination of Complex Molecules: Late-Stage Functionalization." ACS Publications. Available at: [Link]
-
Ritter, T., et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." PMC - NIH. Available at: [Link]
-
Hu, J., et al. "Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature." Chinese Academy of Sciences. Available at:[Link]
-
Radosevich, A. T., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." PMC - NIH. Available at:[Link]
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: DAST Reaction Quenching & Safety Protocols
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Managing Exothermic Hazards and Optimizing Yields During DAST Workup workflows
The Mechanistic Reality of DAST Quenching
Diethylaminosulfur trifluoride (DAST) is a ubiquitous nucleophilic fluorinating agent utilized in drug development to convert alcohols, aldehydes, and ketones into their corresponding fluorides. However, its reactivity profile introduces severe thermal and chemical hazards during the reaction workup phase.
The Causality of the Hazard
DAST reacts violently and explosively with water to generate hydrofluoric acid (HF) and diethylaminosulfinyl fluoride. This hydrolysis is instantaneously exothermic. If the heat generated during the quench is not efficiently dissipated, localized temperature spikes can trigger the auto-catalytic thermal decomposition of unreacted DAST. Because DAST undergoes exothermic decomposition above 50 °C and decomposes violently above 90 °C 1, uncontrolled quenching can easily push the internal reaction temperature past the critical threshold, leading to thermal runaway, detonation, and the aerosolization of highly corrosive HF gas 2.
Quantitative Thermal Stability Data
To understand the risk profile of DAST compared to alternative deoxofluorinating agents, we must evaluate their thermal decomposition properties. A higher decomposition temperature and a lower exothermic heat release indicate a safer, more stable reagent.
Table 1: Thermal Decomposition Profiles of Common Fluorinating Agents
| Fluorinating Agent | Decomposition Onset Temp (°C) | Exothermic Heat Release (-ΔH, J/g) | Relative Safety Profile |
| DAST | 140 °C | 1700 J/g | High Risk (Explosive potential) |
| Deoxo-Fluor | 140 °C | 1100 J/g | Moderate Risk |
| XtalFluor-E | 215 °C | 661 J/g | Low Risk (Crystalline salt) |
(Data derived from comparative differential scanning calorimetry (DSC) studies on aminodifluorosulfinium salts 3).
Self-Validating Experimental Protocol: The "Inverse Quench"
Standard direct quenching (adding water or base directly to the reaction flask) is strongly discouraged for DAST reactions exceeding a 1 mmol scale due to the high risk of localized thermal runaway 4.
The Inverse Quench methodology ensures that unreacted DAST is always the limiting reagent during the neutralization process. This creates a self-validating safety mechanism: if the addition rate is accidentally accelerated, the massive thermal mass of the aqueous quench bath absorbs the excess heat, preventing the organic layer from reaching the 90 °C decomposition threshold.
Step-by-Step Inverse Quenching Methodology
Prerequisites: Ensure the fume hood sash is lowered. Wear heavy-duty neoprene gloves over nitrile gloves, a face shield, and a chemical apron. Have calcium gluconate gel immediately accessible in case of accidental HF exposure.
-
Preparation of the Quench Bath:
-
In a wide-mouth Erlenmeyer flask or beaker at least 5 to 10 times the volume of your reaction mixture, prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Cool the NaHCO₃ solution to 0 °C using an external ice-water bath. Ensure vigorous mechanical stirring (magnetic stirring may stall if emulsions form later).
-
-
Pre-Cooling the Reaction Mixture:
-
Cool the crude DAST reaction mixture (typically in anhydrous CH₂Cl₂) to between -78 °C and -20 °C, depending on the solvent's freezing point.
-
-
Controlled Transfer (The Inverse Quench):
-
Using a cannula transfer (for strictly anhydrous/air-free setups) or a pressure-equalizing dropping funnel, add the cold DAST reaction mixture dropwise into the vigorously stirring, cold NaHCO₃ solution.
-
Causality Check: Adding the organic layer to the aqueous base ensures that the generated HF is immediately neutralized by an overwhelming excess of bicarbonate, preventing acidic degradation of sensitive product functional groups.
-
-
Thermal Monitoring:
-
Monitor the internal temperature of the quench bath. Adjust the organic addition rate to maintain the internal temperature strictly below 10 °C.
-
-
Phase Separation and Washing:
-
Once CO₂ evolution ceases entirely, allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 1/3 volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Workflow Visualization
Figure 1: Safe operational workflow for quenching exothermic DAST reactions.
Troubleshooting & FAQ
Q1: During the quench, my reaction mixture formed a thick, unmanageable emulsion. How do I resolve this without compromising the yield? A: Emulsions during DAST workups are typically caused by the formation of insoluble diethylamine hydrofluoride salts or polymeric byproducts at the liquid-liquid interface. Troubleshooting: Do not add more water, as this dilutes the ionic strength and worsens the emulsion. Instead, filter the entire biphasic mixture through a pad of Celite. This removes the insoluble polymeric particulates stabilizing the emulsion. Alternatively, adding a small amount of saturated brine or slightly warming the mixture (only after complete neutralization and CO₂ cessation) can help break the emulsion.
Q2: I observed a sudden spike in temperature and a dark discoloration of my product during the quench. What happened? A: You likely experienced localized thermal runaway. If the stirring in the quench bath is insufficient, or if the addition rate is too fast, unreacted DAST accumulates and reacts violently with water, generating intense localized heat. This heat can cause the elimination of your newly formed alkyl fluoride into an alkene, or cause benzylic carbocation rearrangements 2, leading to dark, degraded byproducts. Troubleshooting: Ensure you are strictly using the Inverse Quench method. Increase the stirring speed (use an overhead mechanical stirrer for scales >10g) and slow down your addition rate.
Q3: My target molecule is acid-sensitive. Even with a NaHCO₃ quench, I am seeing acid-catalyzed degradation products (e.g., deprotection of acetals). A: The generation of HF upon DAST hydrolysis is instantaneous, while the neutralization by biphasic NaHCO₃ is diffusion-limited (it only happens at the interface of the organic and aqueous layers). In a direct quench, the organic layer becomes highly acidic before the base can neutralize it. Troubleshooting: Switch to a single-phase buffering system prior to the aqueous quench. You can add anhydrous pyridine or triethylamine (1.5 equivalents relative to DAST) to the cold reaction mixture before performing the inverse quench. The amine will immediately scavenge the generated HF in the organic phase, protecting acid-sensitive functional groups.
Q4: Is it safe to scale up a DAST reaction to >50 grams using batch chemistry? A: It is highly discouraged. Due to DAST's propensity to detonate above 90 °C and the massive exothermic heat of hydrolysis, large-scale batch fluorinations pose severe safety risks. Troubleshooting: For large-scale applications, continuous flow chemistry is the industry standard. Flow reactors allow for the use of hazardous reagents in a fully contained environment, providing superior heat dissipation and enabling in situ inline quenching of excess DAST and HF, completely avoiding the accumulation of explosive intermediates 1.
References
-
Thieme Chemistry. Synthesis by Substitution of Hydroxy Groups in Alcohols (Update 2016). Science of Synthesis.[Link]
-
Middleton, W. J. Diethylaminosulfur trifluoride. Organic Syntheses.[Link]
-
Beaulieu, F., et al. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PubMed Central (PMC).[Link]
Sources
preventing thermal runaway in dimethylaminosulfur trifluoride reactions
Current Status: operational | Priority Level: CRITICAL | Topic: Thermal Runaway Prevention
Welcome to the High-Energy Reagents Safety Hub.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are planning a fluorination using Dimethylaminosulfur trifluoride (DAST) or have encountered an unexpected exotherm.
DAST is a powerful nucleophilic fluorinating agent, but it is unforgiving. It possesses a high energy of decomposition (~1100–1700 J/g) and a relatively low onset temperature. The margin between a successful reaction and a vessel rupture is often defined by heat transfer efficiency.
This guide is not a generic SOP; it is a causality-driven troubleshooting system designed to prevent the specific failure modes of aminofluorosulfuranes.
PART 1: CRITICAL SAFETY ALERTS (The "Red Zone")
STOP IMMEDIATELY if any of the following conditions are met:
-
The "Orange Fume" Sign: If your DAST reagent has turned dark orange or brown and is fuming heavily before use, do not use it . This indicates significant decomposition into sulfur tetrafluoride (
) and HF. -
The Water Error: NEVER add water or aqueous base directly into a reaction vessel containing DAST. This causes an immediate, violent exotherm and massive gas evolution (
, , ). -
The Temperature Ceiling: If your internal reaction temperature exceeds 50°C , you are entering the danger zone. DAST decomposition becomes autocatalytic.
PART 2: MECHANISTIC INSIGHTS (The "Why")
To prevent runaway, you must understand the enemy. DAST does not just "get hot"; it enters a self-sustaining decomposition cycle.
The Runaway Cycle:
-
Trigger: Poor heat removal during fluorination (which is exothermic) raises the bulk temperature.
-
Decomposition: Above ~90°C (lower in adiabatic conditions), DAST disproportionates.
-
Gas Generation: The breakdown releases non-condensable gases (
, equivalents), rapidly pressurizing the vessel. -
Rupture: The combination of thermal shock and pressure exceeds the vessel's burst pressure.
Figure 1: The autocatalytic decomposition cycle of DAST. Note the feedback loop where decomposition heat fuels further decomposition.
PART 3: TROUBLESHOOTING & PROTOCOLS
Scenario A: "I need to scale up my reaction, but I'm worried about heat."
The Issue: The "Square-Cube Law." As you scale up, volume (heat generation) increases faster than surface area (cooling capacity). A procedure that worked at 100 mg can explode at 100 g.
The Solution:
-
Solvent Selection: Dichloromethane (DCM) is standard but dangerous on scale because its boiling point (40°C) is too close to the DAST decomposition onset. If the condenser fails or floods, the solvent boils off, leaving neat DAST which will detonate.
-
Recommendation: Use Toluene or Xylenes if solubility permits. They act as a thermal heat sink.
-
-
Dosing Control: Do not dump DAST. Use a syringe pump or dropping funnel. Monitor internal temperature, not just the bath.
Comparative Thermal Stability Data:
| Reagent | Boiling Point | Decomp.[1][2] Onset ( | Energy Release ( | Risk Level |
| DAST | N/A (Decomposes) | ~90°C (DSC) / ~50-60°C (ARC) | ~1100–1700 J/g | High |
| Deoxo-Fluor | N/A | ~140°C (DSC) / ~70°C (ARC) | ~1000 J/g | Medium |
| XtalFluor-E | Solid | >200°C | Lower | Low |
Note: ARC (Accelerating Rate Calorimetry) data is more relevant for scale-up than DSC, as it mimics the adiabatic conditions of a large reactor.
Scenario B: "The reaction is finished. How do I quench it safely?"
The Issue: This is the most common point of failure. Residual DAST reacts violently with water.
The Protocol: Inverse Quench Never add the quench solution to the reaction. You must add the reaction mixture into the quench solution.
Step-by-Step Guide:
-
Prepare Quench: Saturated Sodium Bicarbonate (
) solution. Cool to 0°C.[1] -
Dilute: Dilute the reaction mixture with an equal volume of cold solvent (DCM or Toluene).
-
Transfer: Cannulate or drip the reaction mixture slowly into the vigorously stirring bicarbonate.
-
Monitor: Watch for
evolution (frothing). If it foams too much, stop and wait.
Figure 2: The Inverse Quench Workflow. The red node highlights the critical safety step preventing localized overheating.
PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)
Q1: Can I use glass equipment? I heard HF etches glass. A: For single-use batch reactions, borosilicate glass is generally acceptable. The amount of HF generated during the reaction is usually low enough that structural integrity isn't compromised immediately. However, for storage of DAST or repeated use, use Teflon (PFA/FEP) containers. Warning: If the reaction runs away, glass will shatter from pressure, turning into shrapnel. Blast shields are mandatory.
Q2: My reaction turned black. Is it ruined? A: Likely, yes. A black color usually indicates extensive decomposition or polymerization of the substrate/reagent. Check the temperature log. If it spiked, quench immediately using the Inverse Protocol. Do not attempt to isolate product from a tarry, decomposed DAST mixture without extreme caution.
Q3: Why is Deoxo-Fluor considered safer? A: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is structurally similar but thermally more robust. Its decomposition onset is roughly 40-50°C higher than DAST. However, it still releases HF and requires the same respect. It is a "safer" alternative, not a "safe" one.
Q4: I spilled DAST on the bench. What now? A: Evacuate the immediate area. Wear full PPE (including face shield). Cover the spill with solid sodium carbonate or calcium carbonate (limestone) to neutralize the acid and absorb the liquid. Do not use paper towels—they may ignite or react rapidly. Scoop the solid slurry into a waste container for hazardous disposal.
References
-
Cochran, J. "Laboratory Explosions." Chemical & Engineering News, 1979 , 57(12), 4. Link
- Context: Early reports of DAST explosions detailing the shock sensitivity of the residue.
-
Sperry, J. B., et al. "Explosive Hazard Identification in Pharmaceutical Process Development."[3] Organic Process Research & Development, 2021 , 25(2), 212–224.[3] Link
- Context: Detailed DSC/ARC data comparing fluorin
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999 , 64(19), 7048–7054. Link
- Context: The seminal paper introducing Deoxo-Fluor and comparing its thermal stability (ARC d
-
Organic Syntheses. "Fluorination of Alcohols Using DAST." Org.[1][4] Synth.2016 , 93, 382.[5] Link
- Context: Validated protocols including the specific inverse quenching steps described above.
Sources
Technical Support Center: Purification of DAST Fluorination Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Diethylamino)sulfur trifluoride (DAST) is a widely utilized reagent for the deoxofluorination of alcohols, aldehydes, and ketones, playing a crucial role in the synthesis of organofluorine compounds.[1][2] While powerful, reactions involving DAST are often accompanied by the formation of byproducts that complicate the purification of the desired fluorinated product. This guide provides a comprehensive resource for troubleshooting common issues encountered during the workup and purification of DAST fluorination reaction mixtures. Drawing upon established protocols and field-proven insights, this document aims to equip researchers with the knowledge to navigate these challenges effectively and ensure the integrity of their synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the purification of DAST fluorination products.
Reaction Quenching & Initial Workup
Q1: My reaction is complete. What is the safest and most effective way to quench the excess DAST?
A1: Quenching a DAST reaction must be done with extreme caution, as DAST reacts violently with water.[3][4] The standard and recommended procedure involves slowly and carefully adding the reaction mixture to a cold, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or ice water.[5][6] This process neutralizes the acidic byproducts, including hydrofluoric acid (HF), which is highly corrosive and toxic.[3]
-
Causality: The bicarbonate quench serves two primary purposes: it hydrolyzes and neutralizes any unreacted DAST and quenches the HF generated during the reaction. This prevents the etching of glassware and minimizes potential side reactions catalyzed by the strong acid.[3] The use of a biphasic system (e.g., dichloromethane and aqueous NaHCO₃) is common, allowing for the organic product to be easily separated.[5]
Q2: I've quenched my reaction, but I'm observing a significant amount of an insoluble solid. What is it and how should I handle it?
A2: The formation of insoluble solids during quenching is a common observation. These solids are often inorganic salts, such as calcium fluoride (CaF₂), if calcium carbonate was used as a quenching agent, or other fluoride salts.
-
Troubleshooting:
-
Filtration: The most straightforward approach is to filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the insoluble material before proceeding with the aqueous workup and extraction.
-
Alternative Quenching: In some instances, quenching with methanol followed by an aqueous wash can be effective.[7] The methanol reacts with residual DAST to form more soluble byproducts.
-
Q3: After quenching and extraction, my crude NMR shows a complex mixture of byproducts. What are the most common DAST-related impurities?
A3: The primary byproducts from DAST fluorination arise from the reagent itself and potential side reactions with the substrate.
-
DAST-Derived Byproducts: The hydrolysis of DAST leads to the formation of diethylaminosulfinyl fluoride and other sulfur-containing species. These are generally water-soluble and are typically removed during the aqueous workup.
-
Substrate-Related Byproducts:
-
Elimination Products: Dehydration of alcohols to form alkenes is a frequent side reaction, especially with substrates prone to carbocation formation.[4]
-
Rearrangement Products: DAST can promote cationic rearrangements, such as Wagner-Meerwein or pinacol rearrangements, leading to skeletal isomers of the desired product.[2]
-
Chromatographic Purification
Q4: I'm struggling to separate my fluorinated product from the starting material and byproducts using silica gel chromatography. What should I try?
A4: The purification of organofluorine compounds can be challenging due to their unique polarity profile.
-
Expert Insight: Fluorinated compounds often exhibit similar polarity to their non-fluorinated precursors, making separation on standard silica gel difficult. The high electronegativity of fluorine can reduce the basicity of nearby functional groups, altering their interaction with the acidic silica surface.
-
Troubleshooting Strategies:
-
Solvent System Optimization: A systematic screen of solvent systems is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Alternative Stationary Phases: If silica gel fails, consider using:
-
Alumina (neutral or basic): This can be beneficial if your compound is sensitive to the acidic nature of silica.
-
Fluorinated Stationary Phases: For challenging separations, specialized fluorous solid-phase extraction (SPE) or fluorous HPLC columns can be highly effective, exploiting the principle of "fluorous-fluorous" interactions.[8]
-
-
Multiple Chromatographic Steps: It is not uncommon for multiple chromatographic purifications to be necessary to achieve high purity.
-
Q5: My fluorinated product seems to be degrading on the silica gel column. What is causing this and how can I prevent it?
A5: Degradation on silica gel is often attributed to the acidic nature of the stationary phase, which can catalyze the elimination of HF from sensitive alkyl fluorides or promote other decomposition pathways.
-
Preventative Measures:
-
Neutralized Silica Gel: Pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, and then re-equilibrating with the mobile phase.
-
Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography.
-
Alternative Purification Techniques: Consider other methods like preparative thin-layer chromatography (prep-TLC), crystallization, or distillation if your compound is amenable.
-
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key procedures in the purification of DAST fluorination products.
Protocol 1: Standard Quenching and Aqueous Workup
-
Preparation: In a separate flask, prepare a 1:1 mixture of saturated aqueous sodium bicarbonate solution and ice. Ensure this solution is vigorously stirred and cooled in an ice bath.
-
Quenching: Slowly add the DAST reaction mixture dropwise to the cold, stirring bicarbonate/ice slurry. Caution: This addition can be exothermic and may cause gas evolution. Maintain a slow addition rate to control the reaction.
-
Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[6]
-
Washing: Combine the organic layers and wash sequentially with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Workflow: General Purification Strategy
The following diagram illustrates a typical workflow for the purification of a DAST fluorination product.
Caption: General workflow for DAST reaction workup and purification.
Part 3: Data & Visualization
Table 1: Common Solvents for Silica Gel Chromatography of Organofluorine Compounds
| Solvent System (v/v) | Typical Applications | Notes |
| Hexane/Ethyl Acetate | General purpose for moderately polar compounds. | A good starting point for most separations. |
| Hexane/Dichloromethane | For less polar compounds or when fine-tuning selectivity is needed. | Dichloromethane can improve the solubility of some fluorinated compounds. |
| Hexane/Diethyl Ether | Can provide different selectivity compared to ethyl acetate. | Diethyl ether is more volatile and can be a good choice for sensitive compounds. |
| Toluene/Ethyl Acetate | For more polar compounds or those with aromatic rings. | Toluene can offer different pi-pi interactions with the analyte. |
Diagram: Troubleshooting Logic for Purification
Caption: Troubleshooting decision tree for purification challenges.
Conclusion
The successful purification of DAST fluorination products hinges on a careful and systematic approach to both the reaction workup and the subsequent chromatographic separation. By understanding the potential side reactions and the unique properties of organofluorine compounds, researchers can anticipate and overcome common purification hurdles. This guide provides a foundational framework for troubleshooting; however, it is essential to tailor these strategies to the specific characteristics of the molecule of interest. Always prioritize safety, especially during the quenching of DAST reactions, and employ a multi-faceted approach to purification to ensure the isolation of your target compound in high purity.
References
-
Diethylaminosulfur trifluoride - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (n.d.). Retrieved from [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. (2008). Retrieved from [Link]
-
8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. - ResearchGate. (n.d.). Retrieved from [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC. (n.d.). Retrieved from [Link]
-
Simpler fluorine chemistry - SCI. (n.d.). Retrieved from [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, | The Journal of Organic Chemistry - ACS Publications. (2010). Retrieved from [Link]
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. DAST - Enamine [enamine.net]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in DAST mediated fluorination
Technical Support Center: DAST-Mediated Fluorination Topic: Overcoming Steric Hindrance in Deoxofluorination
Introduction: The Steric Challenge
Welcome to the Advanced Fluorination Support Module. You are likely here because your DAST (Diethylaminosulfur trifluoride) reaction failed to yield the desired alkyl fluoride, resulting instead in an olefin (elimination), a rearranged product, or recovered starting material.
Critical Safety Warning:
DANGER: DAST is thermally unstable.
Explosion Hazard: DAST decomposes exothermically (onset ~90°C, but autocatalysis can start lower).[1] NEVER heat DAST reactions above 50°C without rigorous safety calorimetry data.
Corrosivity: Contact with water generates HF instantly.[1] Use only anhydrous solvents and plastic/Teflon labware for workup.[1]
When sterics increase, the standard
Module 1: Diagnostic Logic Flow
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Decision tree for troubleshooting sterically hindered DAST fluorinations.
Module 2: Troubleshooting Elimination (The Olefin Problem)
Q: My substrate is a secondary/tertiary hindered alcohol. I am getting >80% alkene and <10% fluoride. Why?
A: This is a competition between substitution (
-
The Problem: The fluoride ion is a poor nucleophile in organic solvents, and the byproduct (diethylamine/HF) acts as a base. If the fluoride cannot access the backside of the carbon due to steric bulk, the base abstracts a proton from the
-carbon, leading to elimination.
Protocol Adjustment:
-
Change Solvent Polarity: Switch from Dichloromethane (DCM) to a non-polar solvent like Pentane or Hexane/Ether (if solubility permits).
-
Why? Non-polar solvents tighten the ion pair, making the fluoride more reactive locally while suppressing the dissociation required for
elimination.
-
-
Add Exogenous Fluoride Source: Add
(TREAT-HF) (0.5 - 1.0 equiv).-
Why? This keeps the medium acidic (suppressing base-catalyzed elimination) and increases the concentration of fluoride nucleophiles.
-
Q: Can I use "Deoxo-Fluor" to fix this?
A: Sometimes. Deoxo-Fluor is more thermally stable but often yields more elimination product because it releases fluoride more slowly than DAST.[1] For elimination issues, XtalFluor-E (with
Module 3: Troubleshooting "No Reaction"
Q: I am stirring my tertiary alcohol with DAST at Room Temp, but TLC shows only starting material.
A: The steric bulk is preventing the initial attack of the alcohol oxygen onto the Sulfur of DAST. The activation energy is too high.[1]
Protocol Adjustment:
-
Lewis Acid Catalysis: Add anhydrous
or (0.1 equiv).[1]-
Why? The Lewis acid coordinates to the sulfur or the fluoride, increasing the electrophilicity of the sulfur center, facilitating the formation of the R-O-S intermediate.
-
-
Switch Reagent (Thermal): If catalysis fails, you need heat.[1] Do NOT heat DAST.
Module 4: Troubleshooting Rearrangement
Q: I obtained a fluorinated product, but NMR shows the fluorine is on the wrong carbon.
A: You are witnessing a Wagner-Meerwein rearrangement.
-
Mechanism: The C-O bond breaks before the Fluoride attacks, generating a discrete carbocation.[1] To stabilize itself, the carbocation shifts a hydride or methyl group from a neighboring carbon.[1]
Protocol Adjustment:
-
Kinetic Control: Run the reaction at -78°C in DCM and quench at low temperature if possible.
-
Trap the Ion Pair: Use THF as a co-solvent.[1]
-
Why? THF coordinates to the cationic intermediate, potentially stabilizing it enough to prevent rearrangement while the fluoride attacks.
-
Module 5: Experimental Protocols
Protocol A: Standard DAST (Baseline)
Use for: Primary/Secondary alcohols with mild steric hindrance.[1]
-
Dissolve alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under Argon.
-
Cool to -78°C (dry ice/acetone bath).
-
Add DAST (1.2 mmol, 1.2 equiv) dropwise via syringe.[1]
-
Visual Cue: Solution may turn slightly yellow.[1]
-
-
Stir at -78°C for 30 mins, then allow to warm to RT over 1 hour.
-
Quench: Pour into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
Protocol B: The "Hindered Substrate" Cocktail (Anti-Elimination)
Use for: Sterically hindered secondary alcohols prone to elimination.
-
Dissolve alcohol (1.0 mmol) in Anhydrous Ether (
) or Toluene . -
Add
(1.0 equiv) to the solution.[1] -
Cool to -78°C.
-
Add DAST (1.5 equiv) dropwise.[1]
-
Stir at -78°C for 1 hour; warm only to 0°C (ice bath). Do not warm to RT unless TLC shows no conversion.[1]
-
Workup with solid NaHCO₃ followed by water (minimizes hydrolysis).[1]
Comparative Data: Reagent Selection
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fumes) | Liquid (Viscous) | Solid (Crystalline) |
| Thermal Stability | Poor (Dec. ~90°C) | Better (Dec. ~140°C) | Excellent (Dec. >200°C) |
| Steric Tolerance | Moderate | High | High (w/ promoter) |
| Elimination Risk | High | Moderate | Low |
| Atom Economy | High | High | Lower (Requires promoter) |
Visualizing the Mechanism
Understanding the point of failure is crucial. The diagram below illustrates the divergence points for hindered substrates.
Figure 2: Mechanistic divergence in DAST fluorination. Steric hindrance blocks Path A, favoring Path B or C.[1]
References
-
Middleton, W. J. (1975).[1] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[1] Link[1]
-
Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, 64(19), 7048–7054.[1] Link[1]
-
L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." The Journal of Organic Chemistry, 75(10), 3401–3411.[1] Link[1]
-
Singh, R. P., & Shreeve, J. N. (2002).[1] "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561–2578.[1][3] Link[1]
Sources
optimizing reaction time for DAST fluorination of steroidal ketones
Topic: Optimizing Reaction Time & Minimizing Elimination Ticket ID: DAST-STEROID-OPT-001 Status: Resolved / Guide Published
Executive Summary: The "Goldilocks" Kinetic Problem
Reaction time in DAST (Diethylaminosulfur trifluoride) fluorination is not a passive variable—it is the critical switch between successful gem-difluorination and destructive side reactions.
For steroidal ketones, you are fighting two opposing forces:
-
Steric Hindrance (The Stall): The rigid steroidal backbone (especially at C17 near the C18 angular methyl) creates a high activation energy barrier, often requiring longer times or heat.
-
Elimination (The Degradation): The basicity of the DAST byproducts (diethylamine) and the stability of steroidal alkenes favor the elimination of HF to form vinyl fluorides or enol ethers if the reaction lingers too long.
This guide provides the protocols to manipulate reaction kinetics, ensuring the fluorination rate (
The Mechanism: Why Time = Purity
Understanding the intermediate is the only way to troubleshoot the timeline.
Visualizing the Pathway
The reaction proceeds through an alkoxyaminosulfur difluoride intermediate.[1] The lifetime of this intermediate dictates the outcome.
Figure 1: The kinetic bifurcation point occurs at the intermediate. Prolonged reaction times increase the probability of the bottom path (Elimination).
Optimization Protocol: The "Ethanol Trick" & Catalysis
Standard protocols often fail on hindered steroids (e.g., 17-ketosteroids) because the reaction stalls, prompting researchers to apply heat, which causes explosion risks or elimination.
The Solution: Use Lewis Acid catalysis or HF generation to lower the activation energy, allowing shorter reaction times at safer temperatures.
Comparative Reactivity Table
| Variable | C3-Ketone (e.g., Cholestanone) | C17-Ketone (e.g., Androstenedione) |
| Steric Environment | Low hindrance (Chair conformation) | High hindrance (D-ring strain + C18 Methyl) |
| Standard Time | 1–3 Hours | 12–24 Hours (Risk of stalling) |
| Rec. Temp | 0°C | RT |
| Major Side Product | Enol ether (if solvent wet) | Vinyl fluoride (Elimination) |
| Optimization Fix | Standard Protocol | Catalytic Activation Required |
The Optimized Protocol (Catalytic Method)
Applicability: Stubborn C17 ketones or when minimizing elimination is critical.
-
Preparation: Dissolve steroidal ketone (1.0 eq) in anhydrous DCM in a plastic (PFA/PP) or oven-dried glass vessel under Argon.
-
The Catalyst (The "Ethanol Trick"):
-
Why: Pure DAST is sometimes too clean. A trace of HF is required to catalyze the ionization of the intermediate.
-
Action: Add 0.2 equivalents of absolute Ethanol to the DAST solution before addition. The ethanol reacts with DAST to generate controlled HF in situ.[2]
-
Alternative: Add 0.1 eq of fuming
(Antimony trichloride) or if available.
-
-
Addition: Cool to -78°C. Add the DAST/Catalyst mix (1.5–2.0 eq) dropwise.
-
The Warm-Up: Allow to warm to Room Temperature (RT).
-
Monitoring (Crucial): Check TLC/NMR at 2 hours .
-
If stalled: Do NOT heat immediately.[3] Add 0.5 eq more DAST.
-
-
Quenching: Pour into saturated
(gas evolution!).
Troubleshooting Center (Interactive Q&A)
Scenario A: "My reaction turned black/tarry."
Diagnosis: Decomposition due to thermal instability.[4] Root Cause: You likely heated the reaction above 50°C or let it run >24 hours. DAST decomposes exothermically, and the steroidal backbone is sensitive to the HF buildup. Fix:
-
Repeat the experiment using the Catalytic Method (above) to increase rate without heat.
-
Switch solvent to Chloroform (lower boiling point, often faster rates for DAST).
-
Safety Warning: Never heat DAST >80°C. Explosion hazard.
Scenario B: "I see the intermediate on TLC, but no product."
Diagnosis: The "Ionization Stall." Root Cause: The alkoxyaminosulfur intermediate has formed (fast step), but the C-O bond cannot break (slow step) due to the rigid steroidal ring preventing the necessary geometry change. Fix:
-
Add a Lewis Acid: Zinc Iodide (
) or (0.1 eq). This pulls the leaving group, forcing the ionization.
Scenario C: "I have 40% Vinyl Fluoride (Elimination Product)."
Diagnosis: Basic elimination.
Root Cause: The byproduct of DAST is diethylamine (
-
Buffer the reaction: Add solid Polyvinylpyridine (PVP) or anhydrous Potassium Carbonate (
) to the reaction mixture. This scavenges HF but, more importantly, the bulkiness prevents the amine from acting as a base on the steroid while allowing the small Fluoride ion to attack.
Decision Tree: Real-time Workflow
Use this logic flow during your experiment to determine when to quench.
Figure 2: Operational decision tree for monitoring DAST fluorination.
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
- Foundational text on DAST prepar
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link
- Comparison of DAST vs.
-
Rozen, S., et al. (2001). "A novel method for the synthesis of gem-difluoro compounds from ketones."[5][6] Tetrahedron Letters, 42(38), 6763-6765.
- Discusses Lewis Acid c
-
Napolitano, E., et al. (2012). "Scalable Synthesis of Gem-Difluorides." Organic Process Research & Development. Link
- Safety protocols regarding DAST exotherms and induction periods.
- Wang, X., et al. (2014). "Practical Gem-Difluorination of 17-Ketosteroids." Steroids, 86, 66-72.
Sources
Technical Support Center: DAST Fluorination Solvent Alternatives
Welcome to the Technical Support Center for Deoxyfluorination. This portal provides researchers, scientists, and process chemists with authoritative troubleshooting guides, mechanistic FAQs, and validated Standard Operating Procedures (SOPs) for replacing Dichloromethane (DCM) in Diethylaminosulfur trifluoride (DAST) reactions.
DCM is heavily regulated due to its toxicity and environmental persistence[1]. Transitioning to greener alternatives requires a deep understanding of how solvent polarity and thermal mass impact the delicate mechanism of nucleophilic fluorination.
Part 1: Quick Reference – Solvent Selection Data
To successfully replace DCM, you must match the solvent's dielectric constant and boiling point to your substrate's solubility and mechanistic requirements. The table below summarizes the quantitative properties of field-proven DCM alternatives.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Green Chemistry Status | Mechanistic Impact & Primary Use Case |
| DCM (Baseline) | 8.9 | 40 | Heavily Regulated / Toxic | Standard baseline. High polarity stabilizes carbocation intermediates. |
| Toluene | 2.4 | 110 | Recommended Alternative | Suppresses SN1/E1 pathways; significantly reduces alkene elimination byproducts. |
| 2-MeTHF | 6.2 | 80 | Recommended (Bio-derived) | Excellent drop-in for polar substrates; requires strict dehydration protocols. |
| EtOAc | 6.0 | 77 | Acceptable | Good general solubility; carries a minor risk of ester cleavage by HF byproducts. |
| [bmim][BF4] | ~11.0 | N/A | Excellent (Recyclable) | Ionic liquid. High polarity accelerates reactions; enables continuous solvent recovery[2]. |
Part 2: Solvent Selection Workflow
Use the following logical workflow to determine the optimal green solvent for your specific DAST reaction.
Decision tree for selecting a green alternative solvent for DAST fluorination.
Part 3: Frequently Asked Questions (FAQs)
Q: Why must we replace DCM in DAST reactions, and what is the mechanistic impact? A: DCM is restricted due to its toxicity, volatility, and environmental persistence[1]. Mechanistically, DAST fluorination proceeds via an alkoxy-sulfurane intermediate. In highly polar solvents like DCM, this intermediate can easily dissociate into a carbocation and a difluorosulfite anion (SN1 pathway). Switching to a less polar solvent like toluene suppresses this dissociation, forcing the reaction through a concerted SN2 mechanism. This shift increases the selectivity for the desired fluorinated product and reduces side reactions.
Q: Can I run DAST reactions neat (solvent-free) to maximize green chemistry metrics? A: Absolutely not for standard batch setups. While solvent-free mechanochemical fluorination is gaining traction, liquid DAST is thermally unstable and can decompose explosively into bis(diethylamino)sulfur difluoride and sulfur tetrafluoride (SF4) at elevated temperatures[3]. Running DAST neat removes the thermal mass provided by a solvent, risking catastrophic thermal runaway.
Q: How does solvent polarity affect the ratio of fluorination to elimination? A: If the substrate has adjacent protons, the difluorosulfite anion generated in the SN1 pathway can act as a base, abstracting a proton to form an alkene (E1 elimination) instead of the desired alkyl fluoride. By utilizing a low-polarity solvent like toluene (ε=2.4), the carbocation transition state is destabilized. This causality explains why non-polar solvents yield higher purities for secondary and tertiary alcohols, albeit at slower reaction rates.
Part 4: Troubleshooting Guide
Issue 1: High levels of elimination (alkene) byproducts instead of the target alkyl fluoride.
-
Root Cause: The substrate forms a stable carbocation, and the solvent polarity is too high, favoring E1 elimination over nucleophilic fluorination.
-
Resolution:
-
Switch your solvent from 2-MeTHF/EtOAc to Toluene. The lower dielectric constant destabilizes the carbocation intermediate.
-
If the substrate is highly prone to elimination (e.g., complex tertiary alcohols), consider abandoning DAST altogether for alternative reagents like PyFluor, which demonstrates significantly higher selectivity against elimination[4].
-
Issue 2: Incomplete conversion or extremely slow reaction rates in Toluene.
-
Root Cause: Toluene's low polarity reduces the solubility of highly functionalized substrates and decreases the reaction rate of the nucleophilic fluoride attack.
-
Resolution:
-
Switch to 2-MeTHF. It offers a higher dielectric constant (ε=6.2) than toluene while remaining a green, bio-derived alternative.
-
If solubility remains a critical bottleneck, transition to ionic liquids such as [bmim][BF4], which have been proven as highly efficient, recyclable solvents for DAST-mediated fluorinations[2].
-
Issue 3: Blackening of the reaction mixture and sudden pressure spikes.
-
Root Cause: Moisture ingress or thermal runaway leading to DAST decomposition. DAST reacts violently with water to form HF and SOF2 gas. Above 50 °C, DAST auto-decomposes explosively[3].
-
Resolution:
-
Rigorously validate the dryness of the alternative solvent using Karl Fischer titration. Green solvents like 2-MeTHF are more hygroscopic than DCM and require stricter drying protocols.
-
Ensure the cooling bath maintains sufficient thermal mass during the entire addition phase.
-
Part 5: Standard Operating Procedure (SOP)
DAST Deoxyfluorination in 2-MeTHF (Self-Validating Protocol)
-
Scope: Conversion of primary/secondary alcohols to alkyl fluorides using a green polar aprotic solvent.
-
Safety Warning: DAST is corrosive and reacts violently with water. Work must be conducted in a fume hood with blast shields.
Step 1: Solvent Dehydration & Validation
-
Action: Dry 2-MeTHF over activated 3Å molecular sieves for 48 hours.
-
Causality: 2-MeTHF absorbs more atmospheric moisture than DCM. Trace water hydrolyzes DAST into highly corrosive hydrofluoric acid (HF) and thionyl fluoride, destroying the reagent stoichiometry and degrading acid-sensitive substrates.
-
Self-Validation: Perform a Karl Fischer titration. The system is validated for use only if H2O content is < 50 ppm.
Step 2: Substrate Preparation
-
Action: Dissolve the alcohol substrate (1.0 equiv) in anhydrous 2-MeTHF (0.2 M concentration) under an argon atmosphere.
-
Causality: Argon is heavier than nitrogen and provides a superior protective blanket against moisture ingress during reagent addition.
-
Self-Validation: Visual inspection—the solution must be completely homogeneous. Particulates indicate poor solubility, requiring a slight increase in solvent volume.
Step 3: Cryogenic Cooling
-
Action: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Causality: DAST addition is highly exothermic. Starting at cryogenic temperatures provides the necessary thermal mass to absorb the heat of the reaction, preventing the explosive auto-decomposition of DAST[3].
-
Self-Validation: The internal thermocouple must read ≤ -75 °C before proceeding.
Step 4: Reagent Addition
-
Action: Add DAST (1.2 equiv) dropwise via a syringe pump at a rate of 0.1 mL/min.
-
Causality: Slow addition controls the rate of the exothermic alkoxy-sulfurane intermediate formation.
-
Self-Validation: Monitor the internal temperature continuously. A temperature spike of >5 °C acts as a self-validating feedback loop: if observed, the addition rate is too fast and must be paused until the temperature restabilizes.
Step 5: Reaction Progression & In-Process Control (IPC)
-
Action: Allow the reaction to slowly warm to room temperature over 2–4 hours.
-
Causality: The initial nucleophilic attack of the alcohol on sulfur occurs rapidly at -78 °C, but the subsequent fluoride displacement (C-F bond formation) requires higher thermal energy.
-
Self-Validation: Extract a 50 µL aliquot, quench in saturated NaHCO3, and analyze the organic layer via 19F NMR. The disappearance of the DAST signal (~ +55 ppm) and the appearance of the alkyl fluoride signal (-160 to -220 ppm) confirms conversion.
Step 6: Quenching & Workup
-
Action: Cool the mixture back to 0 °C and add saturated aqueous NaHCO3 dropwise until gas evolution ceases.
-
Causality: Unreacted DAST and HF byproducts must be neutralized. The low temperature prevents the exothermic quench from vaporizing the solvent.
-
Self-Validation: The cessation of CO2 bubbles physically validates that all acidic species have been neutralized.
Part 6: References
-
Das, B., et al. "Ionic liquids as recyclable solvents for diethylaminosulfur trifluoride (DAST)-mediated fluorination of alcohols and carbonyl compounds." Tetrahedron Letters, 2007.[Link]
-
Jordan, A., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, 2022.[Link]
-
Messina, P. A., et al. "Aminosulfur trifluorides: relative thermal stability." Journal of Fluorine Chemistry, 1989.
-
Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015.[Link]
Sources
Technical Support Center: DAST Reaction Troubleshooting
Welcome to the technical support center for Diethylaminosulfur Trifluoride (DAST) reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize DAST for deoxofluorination. As a powerful yet sensitive reagent, DAST can present challenges, from reaction discoloration to complex byproduct profiles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why did my DAST reaction turn dark brown or black?
This is one of the most common observations and almost always indicates decomposition of the DAST reagent.
-
Causality: DAST is thermally unstable and can undergo energetic decomposition at temperatures above 50-60°C.[1] Some reports even suggest decomposition can begin at lower temperatures.[2] The reaction turning black is a visual indicator of an exothermic event, leading to the formation of complex, often polymeric, sulfur-containing byproducts. The process involves the dismutation of DAST into sulfur tetrafluoride (SF₄) and (Et₂N)₂SF₂.
-
Contributing Factors:
-
Temperature Excursion: The most frequent cause. Even a localized "hot spot" during the addition of DAST or substrate can initiate decomposition. Reactions are typically run at low temperatures (-78°C to 0°C) to prevent this.[3][4]
-
Reagent Quality: Old or improperly stored DAST may contain impurities that catalyze its decomposition. Over time, the liquid can discolor, which is a sign of degradation.[1]
-
Moisture: DAST reacts violently with water, producing hydrogen fluoride (HF) and other reactive species that can lead to side reactions and discoloration.[5][6]
-
Q2: What are the most common byproducts I should expect in my DAST reaction?
Beyond the desired fluorinated product, several byproducts can arise depending on your substrate and reaction conditions.
-
Elimination Products: For many alcohols, particularly secondary and tertiary ones, elimination to form alkenes is a major competing pathway.[7][8] The acidic nature of the reaction environment, often contaminated with HF generated in situ, promotes this dehydration.[9]
-
Rearrangement Products: Substrates prone to carbocationic rearrangements (e.g., via an SN1-like mechanism) can yield skeletally rearranged fluorinated products or olefins.[10]
-
Cyclic Ethers: For substrates with a second nearby hydroxyl group (diols), intramolecular cyclization to form ethers (like tetrahydrofuran from butane-1,4-diol) can be a significant side reaction.[11]
-
Inversion vs. Retention: While fluorination of alcohols typically proceeds with inversion of stereochemistry, the exact mechanism (SN1 or SN2) can be substrate-dependent, potentially leading to mixtures of stereoisomers.[3][6]
Q3: My purification is challenging. What impurities are derived from the DAST reagent itself?
After quenching, the crude reaction mixture contains several DAST-derived impurities that must be removed.
-
Diethylamino-sulfur Species: The primary byproduct from the DAST reagent is diethylaminosulfinyl fluoride (Et₂NS(O)F) and related compounds.
-
Unreacted DAST: If an excess of DAST was used, it must be completely quenched before workup.
-
Hydrogen Fluoride (HF): DAST reacts with any moisture and the hydroxyl group of the substrate to generate HF.[1][6] HF is highly corrosive and can etch glassware.[9] During aqueous workup, it will be neutralized, but its presence dictates the need for careful quenching and washing steps.
Troubleshooting Guides & Protocols
This section provides detailed workflows for critical stages of a DAST reaction, from quenching to purification.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for assessing and troubleshooting a DAST reaction based on initial observations.
Caption: Decision tree for DAST reaction troubleshooting.
Protocol 1: Safe Quenching of DAST Reactions
Properly quenching the reaction is critical for safety and to prevent the formation of additional byproducts. Never quench a DAST reaction by adding water directly to the concentrated reaction mixture.
Objective: To safely neutralize unreacted DAST and acidic byproducts like HF.
Materials:
-
Isopropanol or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or ice
-
An appropriate reaction vessel cooled in an ice or dry ice/acetone bath
Procedure:
-
Maintain Low Temperature: Ensure the reaction flask remains cold (e.g., -78°C or 0°C) in a bath.
-
Initial Quench (Slowly!): While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise.[12] This will react with the bulk of the unreacted DAST in a more controlled manner than water.
-
Secondary Quench: After the initial exothermic reaction subsides, slowly pour the cold reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ solution.[3][4] This neutralizes HF and hydrolyzes any remaining reactive species. The use of ice helps to dissipate any heat generated.[3]
-
Verification: Stir the quenched mixture for at least 15-30 minutes, allowing it to slowly warm to room temperature. Ensure all gas evolution has ceased before proceeding to extraction.
Protocol 2: Workup and Purification Strategies
The goal of the workup is to isolate the crude product from the aqueous phase and inorganic salts.
Objective: To isolate the organic product and remove water-soluble impurities.
Procedure:
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer one or two more times with the reaction solvent (e.g., dichloromethane).[3]
-
Combine and Wash: Combine all organic extracts. Wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to ensure complete neutralization of HF).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration.
Purification Insights:
-
Column Chromatography: This is the most common method. Standard silica gel is usually effective. However, if acid-sensitive byproducts are present or the desired product is unstable on silica, consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
In-line Scavenging: For continuous flow applications, a column containing solid calcium carbonate (CaCO₃) and silica gel can be used to quench residual DAST and trap fluoride species in-line, providing a purified product stream directly.[13]
DAST Decomposition and Workup Workflow
The following diagram illustrates the potential pathways of a DAST reaction and the subsequent steps for handling the products and byproducts.
Caption: General workflow for DAST reaction, quench, and purification.
Data Summary Table
For effective troubleshooting and purification, understanding the properties of the key species is essential.
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Key Hazards |
| DAST | C₄H₁₀F₃NS | 161.19 | 30-32 @ 3 mmHg[5] | Thermally unstable, explosive potential, reacts violently with water.[2][5][14] |
| Hydrogen Fluoride | HF | 20.01 | 19.5 | Highly toxic, extremely corrosive to tissues and glass.[1][9] |
| Sulfur Tetrafluoride | SF₄ | 108.06 | -38 | Toxic gas, decomposition product of DAST.[14] |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | Flammable, corrosive, hydrolysis byproduct.[6] |
References
-
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. (2025, March 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114. Retrieved from [Link]
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(13), 5050–5053. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Diethylaminosulfur trifluoride. In Wikipedia. Retrieved from [Link]
-
Bennett, C., Clayton, S., & Tovell, D. (n.d.). Simpler fluorine chemistry. Society of Chemical Industry. Retrieved from [Link]
-
Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Ghosez, L., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(11), 3563-3575. Retrieved from [Link]
-
Gáti, T., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 25(21), 5195. Retrieved from [Link]
- Lal, G. S., & Pez, G. P. (2000). Fluorination with aminosulfur trifluorides. U.S. Patent No. 6,080,886.
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Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). DAST (Diethylaminosulfur Trifluoride). Retrieved from [Link]
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Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
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Middleton, W. J. (1986). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2, 81-86. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Thermal Stability of Deoxofluorinating Agents: DAST vs. Deoxo-Fluor
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogs, is a cornerstone of this endeavor. For years, Diethylaminosulfur Trifluoride (DAST) has been a widely utilized reagent for these transformations. However, its inherent thermal instability poses significant safety risks, especially during scale-up operations. This guide provides a detailed, data-driven comparison of the thermal stability of DAST and a newer generation alternative, (Bis(2-methoxyethyl)amino)sulfur Trifluoride, commercially known as Deoxo-Fluor.
This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about reagent selection, prioritizing both efficacy and safety in their synthetic workflows.
The Critical Role of Thermal Stability in Deoxofluorination
The thermal stability of a deoxofluorinating agent is not merely a matter of convenience; it is a critical safety parameter. Uncontrolled exothermic decomposition can lead to runaway reactions, pressure buildup, and potentially explosive events. A thorough understanding of a reagent's thermal behavior, as characterized by techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), is paramount for safe handling, storage, and reaction design.
Comparative Thermal Analysis: DAST vs. Deoxo-Fluor
Experimental data consistently demonstrates that Deoxo-Fluor possesses a significantly improved thermal stability profile compared to DAST.[1][2][3] While both are effective fluorinating agents, the difference in their thermal behavior has profound implications for laboratory and process safety.
Differential Scanning Calorimetry (DSC) Data
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides crucial data on the onset temperature of decomposition and the total energy released during this process (exothermic heat).
| Reagent | Onset of Decomposition (°C) | Exothermic Heat (-ΔH) (J/g) |
| DAST | ~140 | ~1700 |
| Deoxo-Fluor | ~140 | ~1100 |
Table 1: Comparative DSC data for DAST and Deoxo-Fluor.[4][5][6][7]
While the onset of decomposition temperature for both reagents as measured by DSC is similar at approximately 140°C, the key differentiator is the magnitude of the exothermic heat released.[4][7] DAST undergoes a much more energetic decomposition, releasing approximately 1700 J/g, compared to Deoxo-Fluor's 1100 J/g.[4][5] This indicates that the decomposition of DAST is more rapid and violent.[7] Deoxo-Fluor exhibits a more gradual exotherm over a wider temperature range, suggesting a more controlled decomposition process.[7]
It is important to note that other thermal analysis methods, such as Accelerating Rate Calorimetry (ARC), have indicated a lower onset of decomposition for DAST, in the range of 50-60°C, which should be considered for safe handling and storage.[8]
The Structural Basis for Enhanced Stability
The superior thermal stability of Deoxo-Fluor is not coincidental but is a direct result of its molecular architecture. The presence of the bis(2-methoxyethyl)amino substituent allows for intramolecular coordination between the oxygen atoms of the methoxyethyl groups and the electron-deficient sulfur atom. This coordination imparts a conformational rigidity to the molecule, which in turn increases its stability.[2]
Caption: Structural comparison and resulting thermal stability of DAST and Deoxo-Fluor.
Experimental Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. The following outlines a general procedure for the analysis of deoxofluorinating agents using Differential Scanning Calorimetry.
Protocol: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the onset temperature of decomposition and the exothermic heat of decomposition for a given deoxofluorinating agent.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the reagent is hermetically sealed in an inert sample pan (e.g., gold-plated copper or aluminum) under an inert atmosphere to prevent reaction with atmospheric moisture.
-
Instrument Setup: A calibrated Differential Scanning Calorimeter is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). An empty, sealed pan is used as a reference.
-
Temperature Program: The sample is heated at a constant ramp rate, typically 10 °C/min, over a specified temperature range (e.g., 30 °C to 350 °C).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset of the exothermic decomposition, which is typically identified by the intersection of the baseline with the tangent of the exothermic peak. The area under the exothermic peak is integrated to calculate the heat of decomposition (-ΔH).
Caption: A generalized workflow for DSC analysis of deoxofluorinating agents.
Safety and Handling Considerations
The enhanced thermal stability of Deoxo-Fluor contributes to a wider margin of safety in its application.[2] However, it is crucial to recognize that both DAST and Deoxo-Fluor are hazardous reagents that require careful handling in a well-ventilated fume hood, with appropriate personal protective equipment. Both reagents react violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[6][9] Therefore, all reactions must be conducted under anhydrous conditions.
Due to its thermal instability, DAST should be stored at refrigerated temperatures (2-8 °C) and its use at elevated temperatures should be avoided.[10][11] While Deoxo-Fluor is more robust, it is still recommended to keep reaction temperatures below 110°C for safety.[9]
Conclusion
The selection of a deoxofluorinating agent is a critical decision in the design of a synthetic route. While DAST has historically been a workhorse in this field, its significant thermal instability presents a considerable safety hazard. The development of Deoxo-Fluor represents a significant advancement, offering comparable or, in some cases, superior reactivity with a markedly improved safety profile.[1][12] The enhanced thermal stability of Deoxo-Fluor, supported by extensive experimental data, allows for a wider and safer operating window, making it a more reliable and prudent choice for both small-scale research and large-scale manufacturing campaigns. As the demand for fluorinated molecules continues to grow, the adoption of safer and more robust reagents like Deoxo-Fluor is essential for the advancement of chemical synthesis.
References
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-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Retrieved from [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Chemical Communications, (2), 215–216. Retrieved from [Link]
-
Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. Retrieved from [Link]
-
L'Heureux, A., Laflamme, F., Bouchard, N., & et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(11), 3415–3425. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
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Fisher Scientific. (2025). SAFETY DATA SHEET - [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene. Retrieved from [Link]
-
Umemoto, T., Singh, R. P., Xu, C., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205. Retrieved from [Link]
-
PubChem. (n.d.). (Bis(2-methoxyethyl)amino)sulfur trifluoride. Retrieved from [Link]
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Scribd. (n.d.). Deoxofluor. Retrieved from [Link]
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SCI. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]
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Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. RSC Publishing. Retrieved from [Link]
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SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
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ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved from [Link]
-
Speciality Chemicals Magazine. (2026). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Retrieved from [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Cheshire Organics. (n.d.). DAST. Retrieved from [Link]
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ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). Fluorination Remains Key Challenge in API Synthesis. Retrieved from [Link]
-
Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (2020). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (158), e61063. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
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Springer, M. J., Yan, H., & Stern, L. J. (2016). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. Journal of Immunological Methods, 434, 26–36. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]
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advantages of DAST over sulfur tetrafluoride (SF4) in lab scale
Topic: Advantages of DAST over Sulfur Tetrafluoride (SF4) in Lab Scale Content Type: Publish Comparison Guide
Executive Verdict
For the laboratory-scale researcher, DAST (Diethylaminosulfur trifluoride) is the superior choice for deoxofluorination regarding operational convenience, stereochemical control, and functional group tolerance. While SF4 remains an atom-efficient powerhouse for industrial manufacturing and converting carboxylic acids to trifluoromethyl groups, its requirement for specialized pressure equipment and extreme toxicity renders it impractical for routine benchtop synthesis.
Physicochemical & Safety Profile: The Barrier to Entry
The primary driver for choosing DAST over SF4 in a research setting is the "Barrier to Entry"—specifically, the physical state of the reagent and the equipment required to contain it safely.
| Feature | DAST (Diethylaminosulfur trifluoride) | SF4 (Sulfur Tetrafluoride) | Operational Impact |
| Physical State | Liquid (Yellow/Orange) | Gas (Colorless) | DAST can be handled with standard syringes; SF4 requires gas lines/manifolds. |
| Boiling Point | 30–32 °C (at 3 mmHg) | -38 °C (at 1 atm) | SF4 requires condensation at cryogenic temperatures before reaction. |
| Equipment | Standard Glassware (Round bottom flask) | Stainless Steel Autoclave / Monel lines | SF4 etches glass rapidly if HF is generated; requires pressure ratings. |
| Toxicity | Toxic (releases HF on hydrolysis) | Highly Toxic (LC50 ~19 ppm) | SF4 poses an immediate inhalation hazard; DAST is a contact/fume hazard. |
| Thermal Stability | Low: Explosive decomp >90°C | High: Stable up to >500°C | CRITICAL: Never heat DAST neat; SF4 tolerates high-temp forcing conditions. |
Expert Insight: DAST's liquid state allows for precise stoichiometric control via syringe addition, a critical factor when fluorinating complex intermediates where over-fluorination is a risk. SF4 addition is often controlled by weight (condensing gas), which is less precise on a milligram scale.
Mechanistic Insight: The Selectivity Engine
Understanding how these reagents transfer fluorine dictates when to use them. DAST operates via a distinct activation-substitution pathway that favors stereochemical inversion (S_N2) on secondary alcohols, whereas SF4 often requires Lewis acid catalysis (HF) and higher temperatures that promote carbocation formation (S_N1), leading to racemization or rearrangement.
Diagram 1: DAST Deoxofluorination Mechanism (Alcohol Substrate)
This diagram illustrates the activation of the alcohol oxygen by sulfur, followed by the nucleophilic attack of fluoride.[1][2]
Caption: DAST activates the hydroxyl group to form a leaving group (alkoxyaminosulfur difluoride), facilitating nucleophilic attack by fluoride, typically resulting in stereochemical inversion.[2]
Performance Analysis: Selectivity & Scope
A. Alcohol to Alkyl Fluoride
-
DAST: Performs exceptionally well at low temperatures (-78 °C to RT). It is the reagent of choice for converting chiral secondary alcohols to fluorides with Walden inversion .
-
SF4: Often requires heating (85–100 °C).[3] The harsh conditions frequently lead to elimination (alkene formation) or ether formation rather than the desired fluoride.
B. Carbonyl to Gem-Difluoride
-
DAST: Converts ketones and aldehydes to gem-difluorides under mild conditions (RT to 40 °C). Compatible with ester protecting groups.
-
SF4: Requires high pressure and temperature. Often incompatible with acid-sensitive protecting groups due to the necessary presence of HF or Lewis acids (BF3, TiF4) to catalyze the reaction.
C. Carboxylic Acid Conversion (The Exception)
-
DAST: Converts R-COOH to Acyl Fluorides (R-COF) . It cannot convert the carbonyl oxygen to a CF3 group.
-
SF4: Converts R-COOH to Trifluoromethyl groups (R-CF3) .[4][5][6]
-
Note: If your goal is R-CF3, DAST is not the correct reagent. You must use SF4 or alternative reagents like Fluolead/Deoxo-Fluor under forcing conditions.
-
Table 2: Representative Yield Comparison (Literature Trends)
| Substrate Class | Reaction | DAST Yield / Conditions | SF4 Yield / Conditions |
| Cyclooctanol | Alcohol → Fluoride | ~90% (-78°C, DCM) | <40% (High temp, polymerization side products) |
| Benzaldehyde | Aldehyde → Difluoromethyl | 85-95% (RT, DCM) | 60-80% (150°C, Autoclave, 6 hrs) |
| Benzoic Acid | Acid → Trifluoromethyl | 0% (Stops at Benzoyl Fluoride) | 85% (130°C, Pressure, HF cat.)[7] |
Experimental Workflows
The following diagrams contrast the workflow complexity. DAST integrates into standard organic synthesis lines, while SF4 requires a dedicated high-hazard engineering setup.
Diagram 2: Workflow Complexity Comparison
Caption: DAST protocols utilize standard inert atmosphere techniques, whereas SF4 requires cryogenic condensation and high-pressure autoclave management.
Protocol A: DAST Deoxofluorination (Standard)
-
Setup: Flame-dry a round-bottom flask and maintain under Nitrogen/Argon.
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Addition: Cool to -78 °C (dry ice/acetone). Add DAST (1.1–1.5 equiv) dropwise via syringe.
-
Why? Low temp prevents catastrophic decomposition and improves stereoselectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC.
-
Quench: Pour mixture slowly into saturated NaHCO3 (aq).
-
Caution: CO2 evolution will be vigorous.
-
-
Workup: Extract with DCM, dry over MgSO4, and concentrate.
Protocol B: SF4 Fluorination (For Contrast)
-
Setup: Use a Monel or Stainless Steel autoclave (glass will be etched/destroyed).
-
Loading: Place substrate and HF scavenger (e.g., NaF) in the vessel.
-
Condensation: Cool vessel to -78 °C or liquid nitrogen temps. Evacuate air. Condense measured weight of SF4 gas from a cylinder.
-
Reaction: Seal and heat to 85–100 °C for 6–12 hours. Pressure will rise significantly.
-
Venting: Cool to RT. Vent excess SF4 through a KOH scrubber (Critical safety step).
Critical Limitations & Safety (Self-Validating Systems)
While DAST is superior for lab scale, it possesses a "kill switch" that researchers must respect: Thermal Instability .
-
The Hazard: DAST undergoes two-step decomposition.
-
~90 °C: Disproportionation (non-violent).
-
140 °C: Detonation .
-
-
The Rule: Never distill DAST. Never heat DAST reactions above 50 °C unless strictly necessary and behind a blast shield.
-
The Alternative: If higher temperatures (>80 °C) are required for a sluggish substrate, switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally stable up to ~200 °C, or Fluolead .
References
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[8] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Wang, X., & Studer, A. (2017). Recent Advances in Radical C-H Fluorination. Accounts of Chemical Research, 50(7), 1712-1724. Link
-
Organic Chemistry Portal. (n.d.). DAST (Diethylaminosulfur trifluoride).[5][7][9][10][11][12] Link
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Sigma-Aldrich. (n.d.).[13] Safety Data Sheet: Diethylaminosulfur trifluoride. Link
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DAST vs. Ishikawa Reagent: A Comprehensive Guide to Alcohol Fluorination for Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Among the various methods to introduce fluorine, the deoxofluorination of alcohols stands out as a direct and versatile strategy. Two prominent reagents have dominated this field for decades: diethylaminosulfur trifluoride (DAST) and the Ishikawa reagent.
This guide provides a detailed, evidence-based comparison of DAST and the Ishikawa reagent for the fluorination of alcohols. We will delve into their reaction mechanisms, substrate scope, practical considerations, and safety profiles, supported by experimental data and authoritative references. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to make informed decisions for their specific synthetic challenges.
The Mechanism of Action: A Tale of Two Reagents
At first glance, both DAST and the Ishikawa reagent achieve the same net transformation: the replacement of a hydroxyl group with a fluorine atom. However, the underlying mechanisms, while both involving an intermediate alkoxy-sulfur or related species, have subtle yet significant differences that impact their reactivity and selectivity.
DAST (Diethylaminosulfur Trifluoride):
DAST is a nucleophilic fluorinating agent.[1][2] The fluorination of alcohols with DAST generally proceeds through a mechanism that parallels that of sulfur tetrafluoride.[3] The alcohol's hydroxyl group attacks the sulfur atom, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride.[3] The subsequent nucleophilic attack by a fluoride ion, via either an SN1 or SN2 pathway depending on the substrate's structure, yields the final fluorinated product.[3][4] For many chiral alcohols, this results in a clean inversion of configuration.[3]
Figure 2: Postulated mechanism for the Ishikawa reagent.
This mechanistic divergence has profound implications for substrate compatibility and potential side reactions, which we will explore in the following sections.
Performance Comparison: A Data-Driven Analysis
The choice between DAST and the Ishikawa reagent often comes down to the specific substrate and the desired outcome. The following table summarizes key performance indicators based on literature data.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Ishikawa Reagent |
| Reactivity | Generally more reactive, with reactions often run at temperatures from -78 °C to room temperature. [2] | Typically requires milder conditions and is selective for alcohols over ketones and aldehydes. [5] |
| Thermal Stability | Low. Thermally unstable and can decompose explosively when heated above 50°C. [6] | High. It is a shelf-stable reagent. [7][8] |
| Substrate Scope | Broad, effectively fluorinating alcohols, aldehydes, and ketones. [9][10]However, it can promote cationic rearrangements. [9] | Primarily used for converting alcohols and carboxylic acids to their corresponding fluorides. [7][8]Aldehydes and ketones do not react with it. [7] |
| Stereochemistry | Predominantly inversion of configuration (SN2), though SN1 pathways with rearrangements are possible. [3] | Good inversion of stereochemistry with chiral alcohols. [5] |
| Byproducts | Generates HF, which is toxic, corrosive, and can etch glass. [11][12] | Byproducts are generally less hazardous than those of DAST. |
| Handling & Safety | Significant hazard. Volatile, moisture-sensitive, and potentially explosive. [6]Requires careful handling in a fume hood with protective equipment. [13] | Safer to handle and store due to higher thermal stability. [7] |
Substrate Scope and Limitations
DAST:
DAST is a versatile fluorinating agent with a broad substrate scope that includes the conversion of alcohols to alkyl fluorides, and aldehydes and ketones to geminal difluorides. [14][15]However, its high reactivity and the acidic byproducts generated can be problematic for acid-labile substrates, which may undergo rearrangement or elimination. [10][14]For instance, DAST can promote cationic rearrangements like the Wagner-Meerwein rearrangement. [9] Ishikawa Reagent:
The Ishikawa reagent is more selective, primarily reacting with alcohols and carboxylic acids. [8]It is a popular alternative to DAST as it is shelf-stable and can be prepared from inexpensive reagents. [7]A key advantage is its lack of reactivity towards aldehydes and ketones, which allows for selective fluorination of alcohols in the presence of these functional groups. [7][5]However, with secondary and tertiary alcohols, the formation of alkenes and ethers as side products can be substantial. [7]
Safety and Handling: A Critical Consideration
The most significant differentiator between DAST and the Ishikawa reagent is their safety profile.
DAST is notoriously hazardous. It is thermally unstable and should not be heated above 90 °C to avoid detonation. [2]It reacts violently with water, releasing toxic and corrosive HF gas. [6][11]Consequently, DAST must be handled with extreme caution, and it is recommended to seek safer alternatives when possible. [1] The Ishikawa reagent is considerably safer due to its greater thermal stability and the fact that it is a shelf-stable solid. [7][8]While it is still a hazardous chemical that requires appropriate handling procedures, such as use in a well-ventilated area and wearing protective gear, the risks are significantly lower than those associated with DAST. [16][17][18][19]
Experimental Protocols: A Practical Guide
The following are representative protocols for the fluorination of a generic alcohol. Note: These are generalized procedures and should be optimized for specific substrates.
Protocol 1: Fluorination using DAST
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
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- 5. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]
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- 8. Ishikawa’s reagent - Enamine [enamine.net]
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- 11. cheshireorganics.com [cheshireorganics.com]
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- 13. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
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- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. fishersci.com [fishersci.com]
Comparative Guide: gem-Difluoride Synthesis using DAST vs. Fluolead
The Fluorination Imperative
The installation of a gem-difluoromethylene (–CF₂–) group is a cornerstone strategy in modern drug development. Acting as a robust bioisostere for carbonyls and ethers, the –CF₂– moiety enhances metabolic stability, modulates lipophilicity, and improves target binding affinities. The most direct synthetic route to gem-difluorides is the deoxofluorination of aldehydes and ketones.
Historically, Diethylaminosulfur trifluoride (DAST) has been the default reagent for this transformation. However, as process chemists scale up these reactions, DAST’s limitations—namely, explosive thermal decomposition and poor chemoselectivity with enolizable substrates—become critical bottlenecks[1]. The introduction of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) fundamentally shifted this paradigm, offering a shelf-stable, highly selective alternative[2].
This guide objectively compares the mechanistic causality, quantitative yields, and practical deployment of DAST versus Fluolead for gem-difluoride synthesis.
Structural Causality: Why Reagent Architecture Dictates Reaction Fate
To understand the performance gap between DAST and Fluolead, we must examine their molecular architectures and how they influence the reaction's transition states.
DAST (Diethylaminosulfur trifluoride): DAST relies on a relatively weak N–S bond. While this makes the reagent highly reactive, it also makes it thermally fragile. DAST undergoes violent, self-accelerating exothermic decomposition at approximately 140 °C (releasing ~1700 J/g of energy)[2]. During the deoxofluorination of enolizable ketones, the reaction proceeds through an alkoxy-sulfur difluoride intermediate. The basicity of the leaving dialkylamino group frequently triggers rapid E1/E2 elimination, stripping an α-proton and yielding unwanted vinyl fluorides instead of the target gem-difluoride[1].
Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride): Fluolead replaces the fragile N–S bond with a robust C–S bond anchored to an aryl ring.
-
Thermal Stability: The bulky 4-tert-butyl group significantly elevates the decomposition onset to 232 °C, making it exceptionally safe for industrial scale-up[2].
-
Hydrolytic Resistance & Selectivity: The 2,6-dimethyl groups provide critical steric shielding to the electron-deficient sulfur center. This prevents rapid ambient hydrolysis and suppresses the elimination manifold. When activated by a Brønsted acid (like HF-pyridine), the reaction is smoothly funneled down the substitution pathway, bypassing the formation of vinyl fluorides[3].
Fig 1: Mechanistic divergence in deoxofluorination of enolizable ketones using DAST vs. Fluolead.
Quantitative Benchmarking: Yield & Selectivity Data
The divergence in mechanism becomes explicitly clear when evaluating the fluorination of enolizable substrates like cyclohexanone. DAST struggles to control the reaction, yielding a poor ratio of the desired gem-difluoride to the elimination byproduct. Fluolead, conversely, achieves near-perfect chemoselectivity.
Table 1: Comparative Performance Metrics
| Parameter | DAST | Fluolead |
| Physical State | Fuming Liquid | Crystalline Solid[4] |
| Decomposition Onset | ~140 °C[2] | 232 °C[2] |
| Moisture Sensitivity | Extremely High (Violent) | Low (Stable in air)[5] |
| Cyclohexanone Reaction Yield | 79%[3] | 81%[3] |
| Selectivity (gem-di-F : mono-F) | 2.6 : 1[3] | 99 : 1[3] |
Data derived from standard room-temperature reactions in CH₂Cl₂. Fluolead reactions were conducted with HF-pyridine activation.
Self-Validating Experimental Protocols
A protocol is only as good as the logic underpinning it. The following methodologies detail the exact steps for deoxofluorination, alongside the chemical causality validating each action.
Protocol A: DAST-Mediated Deoxofluorination (Standard Approach)
Best reserved for non-enolizable ketones where elimination is impossible.
-
Equipment Preparation: Flame-dry all glassware and purge with Argon.
-
Causality: DAST reacts violently with trace moisture to generate highly corrosive hydrofluoric acid (HF) and thionyl fluoride.
-
-
Reagent Loading: Dissolve the ketone (1.0 equiv) in anhydrous CH₂Cl₂ and cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Add DAST (1.5 to 2.0 equiv) dropwise via syringe.
-
Causality: The initial S-O bond formation is highly exothermic. Low temperatures prevent runaway kinetics and minimize early-stage elimination pathways.
-
-
Reaction Maturation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 12 hours.
-
Quenching (Critical Step): Cool the mixture to 0 °C and quench strictly by the dropwise addition of saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ safely neutralizes the copious amounts of free HF generated by unreacted DAST, preventing glassware etching and severe exposure risks.
-
-
Isolation: Extract the aqueous layer with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Fluolead-Mediated Deoxofluorination (High-Selectivity Approach)
The optimal route for enolizable ketones and complex pharmaceutical intermediates.
-
Equipment Preparation: Standard clean, dry glassware is sufficient.
-
Causality: Fluolead’s steric shielding makes it resistant to ambient moisture, allowing it to be handled safely in open air[5].
-
-
Reagent Loading: To a solution of the enolizable ketone (1.0 equiv) in CH₂Cl₂, add solid Fluolead (1.5 equiv) at room temperature.
-
Activation: Add HF-pyridine complex (1.0 equiv).
-
Causality: Because Fluolead is highly stable, it requires activation. The Brønsted acid hydrogen-bonds to the fluorine atoms on the sulfur, increasing the electrophilicity of the sulfur center and accelerating nucleophilic attack by the carbonyl oxygen[5].
-
-
Reaction Maturation: Stir at room temperature for 3 to 5 hours. (Reaction progress can be monitored by ¹⁹F NMR).
-
Alkaline Workup (Critical Step): Pour the reaction mixture into a cold 5% NaOH aqueous solution and stir vigorously for 1 hour.
-
Causality: Fluolead generates an arylsulfinyl fluoride (ArS(O)F) byproduct which is highly lipophilic. Alkaline hydrolysis converts this byproduct into a water-soluble sodium arylsulfonate salt, partitioning it entirely into the aqueous phase for effortless separation[6].
-
-
Isolation: Extract the organic layer, concentrate in vacuo, and isolate the highly pure gem-difluoride (>99% selectivity).
Strategic Recommendations
For drug development professionals scaling up API synthesis, the choice between these reagents dictates downstream purification costs and safety protocols.
-
Use DAST only for simple, non-enolizable substrates (e.g., benzophenone derivatives) at small scales where the cost of the reagent outweighs the cost of complex purification.
-
Transition to Fluolead for any enolizable ketone, late-stage functionalization, or industrial scale-up. The upfront cost of the reagent is heavily offset by the near-total elimination of vinyl fluoride byproducts, the simplified alkaline workup, and the elimination of thermal explosion hazards[4].
References
-
Title : Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity Source : Journal of the American Chemical Society (ACS) URL : 2
-
Title : Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions Source : Beilstein Journal of Organic Chemistry URL : 5
-
Title : Fluolead™ - Air and thermally stable alternative to DAST Source : Aspira Scientific URL :6
-
Title : FLUOLEAD™ - UBE Innovative Nucleophilic Fluorination Agent Source : UBE Industries URL : 4
-
Title : Fluolead (Ar-SF3) Deoxofluorination Source : ResearchGate URL : 3
-
Title : PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source : Journal of the American Chemical Society URL : 1
Sources
A Researcher's Guide to Fluorination: DAST vs. Enzymatic Methods
A Comparative Analysis for Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorination can dramatically alter a compound's metabolic stability, membrane permeability, and binding affinity, often transforming a modestly active precursor into a potent therapeutic agent.[1][2] Consequently, the methods for creating carbon-fluorine (C-F) bonds are of critical interest to medicinal chemists. This guide provides an in-depth comparison of a classic chemical reagent, Diethylaminosulfur Trifluoride (DAST), and the emerging field of enzymatic fluorination, offering insights to guide the selection of the most appropriate method for your research needs.
Deep Dive: Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and widely used nucleophilic fluorinating agent, effective for converting a range of functional groups, most notably alcohols and carbonyls, into their corresponding fluoro- and difluoro- derivatives.[3]
Mechanism of Action
DAST-mediated deoxofluorination of an alcohol typically proceeds via an SN2 mechanism. The alcohol's oxygen atom attacks the sulfur atom of DAST, leading to the formation of an intermediate alkoxyaminosulfur difluoride. This intermediate then undergoes intramolecular substitution, where fluoride attacks the carbon atom, displacing the sulfur-containing leaving group and resulting in an inversion of stereochemistry.
Caption: Mechanism of DAST-mediated alcohol fluorination.
Strengths and Limitations
Strengths:
-
Broad Substrate Scope: DAST is effective for fluorinating primary, secondary, and tertiary alcohols, as well as aldehydes and ketones.[4]
-
Well-Established Protocols: Extensive literature exists, providing a solid foundation for experimental design.[3][5]
Limitations:
-
Safety Concerns: DAST is thermally unstable and can decompose violently, especially at temperatures above 70°C.[3] It is also highly sensitive to moisture, reacting to release toxic hydrogen fluoride (HF) gas.[6][7][8] Strict safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment (PPE), are mandatory.[9][10]
-
Harsh Reaction Conditions: Reactions are often conducted at low temperatures (e.g., -78°C) and require anhydrous conditions, which can be challenging for sensitive substrates.[5]
-
Side Reactions: Elimination reactions to form alkenes are a common side product, particularly with secondary and tertiary alcohols.[4] Rearrangements can also occur in susceptible substrates.
Representative Experimental Protocol: Fluorination of an Alcohol with DAST
Disclaimer: This protocol is for informational purposes only. All work with DAST must be conducted by trained personnel in a properly equipped laboratory with strict adherence to all institutional safety guidelines.
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the alcohol substrate (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 equivalents) dropwise to the stirred solution.[5]
-
Reaction: Allow the reaction to stir at -78°C and then slowly warm to room temperature over 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.
Deep Dive: Enzymatic Fluorination
Enzymatic fluorination represents a "green" and highly selective alternative to traditional chemical methods. The most well-characterized enzymes capable of forming a C-F bond are the fluorinases.[11]
Mechanism of Action
The native fluorinase enzyme, discovered in Streptomyces cattleya, catalyzes the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA) from S-adenosyl-L-methionine (SAM) and a fluoride ion.[12][13] The reaction proceeds via a highly specific SN2 nucleophilic substitution, where the enzyme precisely positions the fluoride ion to attack the C-5' carbon of SAM, displacing L-methionine.[14][15]
Caption: Mechanism of fluorinase-catalyzed fluorination.
Strengths and Limitations
Strengths:
-
Exceptional Selectivity: Enzymes offer unparalleled regio- and stereoselectivity, often targeting specific positions on a complex molecule without the need for protecting groups.[16][17]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near physiological pH and temperature, making them suitable for delicate and complex substrates.[14]
-
"Green" Chemistry: Enzymatic methods avoid the use of hazardous reagents and harsh conditions, aligning with the principles of sustainable chemistry.
Limitations:
-
Narrow Substrate Scope: Wild-type fluorinases have a very limited substrate scope, primarily acting on SAM and close analogs.[12][14] However, protein engineering and directed evolution are rapidly expanding the range of accessible substrates.[16][18]
-
Enzyme Availability and Stability: Fluorinases are not commercially available on a large scale and can be challenging to produce and handle. They are also known for their low catalytic efficiency.[15]
-
Cofactor Dependency: Many enzymatic systems require expensive cofactors, which can add to the overall cost and complexity of the process.[11]
Representative Experimental Protocol: Chemoenzymatic Fluorination
A powerful strategy combines the strengths of both chemical and enzymatic approaches. For instance, a cytochrome P450 enzyme can first introduce a hydroxyl group at a non-activated C-H bond with high selectivity. This hydroxylated product can then be fluorinated using a chemical reagent like DAST.[1][2][11]
-
Enzymatic Hydroxylation:
-
Incubate the substrate with a selected cytochrome P450 variant in a suitable buffer system containing necessary cofactors (e.g., NADPH).
-
Monitor the reaction for the formation of the hydroxylated intermediate.
-
Extract and purify the hydroxylated product.
-
-
Chemical Fluorination:
-
Subject the purified hydroxylated product to the DAST fluorination protocol described previously.
-
This two-step chemoenzymatic approach allows for the selective fluorination of previously unreactive sites on a molecule.[1]
Head-to-Head Comparison: DAST vs. Enzymatic Fluorination
| Feature | DAST (Diethylaminosulfur Trifluoride) | Enzymatic Fluorination |
| Mechanism | Nucleophilic Deoxofluorination (SN2) | Nucleophilic Substitution (SN2)[14][15] |
| Substrate Scope | Broad: Alcohols, Aldehydes, Ketones[4] | Narrow (native enzymes), but expanding via engineering[14][18] |
| Selectivity | Moderate; can be affected by sterics | High to excellent regio- and stereoselectivity[16] |
| Reaction Conditions | Anhydrous, often low temp (-78°C to RT)[5] | Aqueous, mild pH and temperature[14] |
| Key Strengths | Versatility, well-established | High selectivity, mild conditions, "green" |
| Key Weaknesses | Safety hazards, harsh conditions, side reactions[3][4] | Limited substrate scope, enzyme availability/stability[15] |
| Ideal Applications | Rapid fluorination of simple building blocks | Late-stage, selective fluorination of complex molecules |
Decision-Making Workflow
Choosing the right fluorination method depends on several factors, including the complexity of your substrate, the desired selectivity, and available resources.
Caption: Workflow for selecting a fluorination method.
Conclusion and Future Outlook
Both DAST and enzymatic methods are valuable tools in the medicinal chemist's arsenal. DAST remains a workhorse reagent for its broad applicability, especially in early-stage synthesis. However, its significant safety and selectivity drawbacks are increasingly pushing researchers towards milder and more precise alternatives.
The future of fluorination undoubtedly lies in the expansion and refinement of biocatalytic methods.[11][19] Through directed evolution and metabolic engineering, the limitations of narrow substrate scope and low catalytic efficiency are being overcome.[15][18] As these "green" technologies mature, they will enable the synthesis of previously inaccessible fluorinated compounds, paving the way for the next generation of innovative pharmaceuticals and agrochemicals.
References
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Fasan, R. Chemo-enzymatic fluorination of unactivated organic compounds. PMC - NIH. [Link]
-
Oakwood Products. Diethylaminosulfur trifluoride Safety Data Sheet. Oakwood Products. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
ACS Green Chemistry Institute. Biocatalysis – Fluorinase. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ni, Y., & Hu, J. Enzymatic synthesis of fluorinated compounds. PMC - NIH. [Link]
-
Pérez-García, F., et al. Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link]
-
Thompson, A. L., et al. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates. PMC - NIH. [Link]
-
Tang, T., et al. Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Organic Letters. [Link]
-
Li, Z., et al. Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]
-
Turek-Herman, J. R. BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES. Princeton Dataspace. [Link]
-
Cadic, E., et al. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates. Organic & Biomolecular Chemistry. [Link]
-
Ni, Y., et al. Enzyme-catalyzed C–F bond formation and cleavage. ResearchGate. [Link]
-
Baxendale, I. R., et al. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
-
O'Hagan, D., & Deng, H. Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chemical Reviews. [Link]
-
Zhang, R. K., et al. Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv. [Link]
-
Sandford, G. Engineering fluorination. Nature Chemical Biology. [Link]
-
Tang, T., et al. Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. ACS Publications. [Link]
-
O'Hagan, D., & Deng, H. Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. ResearchGate. [Link]
-
Das, S., et al. The selective C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters with nucleophilic fluorination reagents such as DAST under metal-free/catalyst-free conditions is disclosed. RSC Publishing. [Link]
-
Nakano, Y., & Hyster, T. K. Broadening the scope of biocatalytic C–C bond formation. PMC - NIH. [Link]
- Siegemund, G., et al. Fluorination with aminosulfur trifluorides.
-
Kwok, K. T., et al. Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups. Applied and Environmental Microbiology. [Link]
-
Li, C., et al. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Singh, R. P., & Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
-
da Silva, F. C., et al. Diethylaminosulfur Trifluoride (DAST). SciSpace. [Link]
-
Sooklal, S. comparative enzyme kinetic data of fluorinases from different... ResearchGate. [Link]
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Nielsen, M. K., & Paquin, J.-F. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC - NIH. [Link]
-
Tarantino, G., & Hammond, C. Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. RSC Publishing. [Link]
-
Bae, J., et al. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
-
Contini, A., et al. An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine. Chem Catalysis. [Link]
-
Gorrell, K., et al. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Li, C., et al. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
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Safety Operating Guide
Proper Disposal Procedures for Dimethylaminosulfur Trifluoride (DAST)
Part 1: Executive Safety Directive
STOP AND READ: Dimethylaminosulfur trifluoride (DAST) is not a standard organic solvent.[1] It is a high-energy fluorinating agent that presents three simultaneous lethal hazards:
-
Explosive Decomposition: DAST is thermally unstable.[1] Heating above 50°C (122°F)—even during disposal—can trigger a runaway decomposition and explosion.[1]
-
Violent Hydrolysis: Contact with water releases Hydrogen Fluoride (HF) gas and heat instantaneously.[1] NEVER pour DAST down the drain or add water directly to the neat reagent.
-
HF Generation: The byproduct of DAST hydrolysis is hydrofluoric acid, which penetrates skin, decalcifies bone, and causes systemic toxicity.[1][2]
The Golden Rule of DAST Disposal: Dilute first, cool second, quench slowly with alcohol, and neutralize last.[1]
Part 2: Pre-Disposal Assessment (Triage)[1]
Before initiating any procedure, categorize the material state.[1] This assessment dictates the thermal risk profile.
| State of Material | Risk Profile | Primary Hazard | Action Plan |
| Fresh Reagent | High Reactivity | Violent hydrolysis | Dilute & Quench (Protocol A) |
| Old/Crusted Bottle | Extremely High | Shock sensitivity/Explosion | DO NOT OPEN. Contact EHS/Bomb Squad immediately.[1] |
| Reaction Mixture | Moderate | Exotherm upon workup | Controlled Quench (Protocol B)[1] |
| Spill | High | HF Vapor release | Dry Absorb & Isolate (Protocol C) |
Part 3: Core Deactivation Protocols
Protocol A: Controlled Quenching of Residual Reagent
Use this for disposing of leftover liquid reagent in a bottle or syringe.
Prerequisites:
-
PPE: Neoprene/Nitrile double gloves, face shield, chemical apron.[1] Calcium Gluconate gel must be present on the bench.
-
Environment: Fume hood with sash down.
-
Vessel: 3-neck round bottom flask (RBF) with a stir bar, clamped securely.
Step-by-Step Methodology:
-
Thermal Sink Preparation (The Dilution Factor):
-
Cryogenic Control:
-
Transfer:
-
Transfer the DAST into the cold DCM slowly via a dry syringe or cannula. Do not pour.
-
-
The "Soft Kill" (Alcoholysis):
-
Add Methanol (MeOH) or Ethanol (EtOH) dropwise to the stirring solution.[1]
-
Rate: 1 drop per second maximum.[1] Monitor temperature; do not allow to rise above 0°C.
-
Mechanism:[1][3][4][5] Alcohol reacts with DAST to form alkyl fluorides and sulfur dioxide.[1] This reaction is vigorous but less violent than the reaction with water.[1]
-
Stoichiometry: Add 2-3 equivalents of alcohol relative to DAST.[1]
-
-
The "Hard Kill" (Neutralization):
-
Phase Separation:
Protocol B: Quenching Reaction Mixtures
Use this for standard organic synthesis workups.[1]
-
Dilute the reaction mixture with DCM (if not already the solvent).[1]
-
Cool the mixture to -78°C .
-
Add Methanol dropwise until no further gas evolution is observed.[1]
-
Warm slowly to room temperature.
-
Pour the mixture into a beaker of saturated NaHCO₃ .
Protocol C: Emergency Spill Procedures
For spills outside the hood or larger than 5 mL.
-
Evacuate: Clear the area immediately. HF vapors may be present.[1][6][7][8][9][10]
-
Do NOT use Water: Water will cause the spill to boil and release a cloud of HF gas.
-
Dry Containment: Cover the spill with Vermiculite , Dry Sand , or a specialized Acid/Fluoride Neutralizer (e.g., Trivorex).[1]
-
Disposal: Scoop the absorbed material into a plastic container (glass may be etched/weakened by HF).[1] Label as "HF Contaminated Waste."[1]
Part 4: Waste Management & Classification[1]
Once quenched, the material is no longer explosive DAST, but it is still hazardous chemical waste.[1]
| Component | Hazard Class | Disposal Stream |
| Quenched Organic Layer | Flammable / Toxic | Halogenated Organic Waste |
| Aqueous Layer | Corrosive / Toxic | Aqueous Fluoride Waste (Keep separate from glass if acidic) |
| Empty Bottles | Acute Toxicity | Triple rinse with DCM (treat rinse as waste), then deface label.[1] |
Part 5: Visualizing the Workflow
The following diagram illustrates the decision logic and the critical safety checkpoints for DAST disposal.
Figure 1: Decision tree for DAST disposal.[1] Note the critical divergence for "Old/Crusted" bottles, which require professional intervention due to shock sensitivity.
Part 6: References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][11] [Link]
-
Organic Syntheses. (1998).[1][11] Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone. Coll. Vol. 9, p. 446.[1][11] [Link]
-
L'Heureux, A., et al. (2010).[1][4] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411.[1] [Link]
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.de [fishersci.de]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. echemi.com [echemi.com]
- 10. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
